4-(Methylcarbamoyl)-2-methoxyphenylboronic acid
Description
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Properties
IUPAC Name |
[2-methoxy-4-(methylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BNO4/c1-11-9(12)6-3-4-7(10(13)14)8(5-6)15-2/h3-5,13-14H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPSEMZFBHOFIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)NC)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Characterization of 4-(Methylcarbamoyl)-2-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Arylboronic Acids in Modern Drug Discovery
Arylboronic acids are indispensable building blocks in contemporary organic synthesis and medicinal chemistry.[1][2] Their unique combination of stability, low toxicity, and versatile reactivity makes them crucial intermediates, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds.[1][3] 4-(Methylcarbamoyl)-2-methoxyphenylboronic acid is a functionalized arylboronic acid of interest, possessing distinct electronic and steric properties conferred by its methoxy and methylcarbamoyl substituents. These features make it a valuable synthon for constructing complex molecular architectures found in novel drug candidates.[2]
The purity and structural integrity of such a key intermediate are paramount, as they directly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). A comprehensive characterization is therefore not merely a quality control step but a foundational requirement for reproducible and successful drug development. This guide presents a multi-technique approach to the thorough characterization of this compound, detailing the underlying principles and providing field-proven protocols.
Core Challenge: The Unique Chemistry of Boronic Acids
A primary challenge in the characterization of boronic acids is their propensity to undergo reversible dehydration to form cyclic anhydrides known as boroxines.[4][5] This equilibrium between the monomeric acid and the trimeric boroxine can complicate analysis, potentially leading to multiple signals in spectroscopic and chromatographic data.[6][7] A robust characterization strategy must be able to identify and, if necessary, quantify both species. This guide provides methodologies designed to manage this intrinsic reactivity.
Caption: Reversible equilibrium between boronic acid and its boroxine anhydride.
Structural Elucidation and Verification
The foundational step in characterization is the unambiguous confirmation of the molecular structure. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a definitive structural portrait.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise arrangement of atoms in a molecule. For organoboron compounds, a suite of experiments including ¹H, ¹³C, and ¹¹B NMR is essential.[8]
-
¹H NMR (Proton NMR): Provides information on the number and chemical environment of protons. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the N-methyl protons. The B(OH)₂ protons often appear as a broad, exchangeable singlet.
-
¹³C NMR (Carbon NMR): Reveals the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal, confirming the substitution pattern on the phenyl ring.
-
¹¹B NMR Spectroscopy: This technique is particularly informative for boronic acids as it directly probes the boron atom.[9][10] The chemical shift of the ¹¹B signal can distinguish between the trigonal planar (sp²) boronic acid and the tetrahedral (sp³) boronate species that may form in the presence of diols or certain solvents.[11] It is an excellent tool for assessing the presence of boroxine, which will have a different chemical shift from the monomeric acid.[9][10][11]
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.2 | br s | 2H | B(OH)₂ |
| ~8.0 | d | 1H | Aromatic H |
| ~7.8 | q | 1H | NH |
| ~7.5 | dd | 1H | Aromatic H |
| ~7.4 | d | 1H | Aromatic H |
| ~3.9 | s | 3H | OCH₃ |
| ~2.8 | d | 3H | NCH₃ |
Note: Predicted values are based on standard chemical shift ranges for similar structures.[12] Actual values must be determined experimentally.
Mass Spectrometry (MS)
MS is used to determine the molecular weight of the compound, providing crucial confirmation of its elemental composition.[13] Electrospray Ionization (ESI) is a common technique for analyzing boronic acids.[14]
-
Expertise & Causality: Boronic acids can be challenging to analyze by MS due to their reactivity.[14] ESI-MS is often preferred as it is a soft ionization technique that minimizes fragmentation.[13] The analysis should be conducted in both positive and negative ion modes to maximize the chances of observing the molecular ion. In positive mode, adducts with sodium ([M+Na]⁺) are common. In negative mode, the deprotonated molecule ([M-H]⁻) or adducts with solvent anions may be observed. The characteristic isotopic pattern of boron (¹⁰B and ¹¹B) provides an additional layer of confirmation for boron-containing fragments.[15][16]
Table 2: Expected Mass Spectrometry Data
| Ionization Mode | Expected Ion | m/z (Calculated) |
| ESI-Positive | [M+H]⁺ | 210.08 |
| ESI-Positive | [M+Na]⁺ | 232.06 |
| ESI-Negative | [M-H]⁻ | 208.07 |
Purity Assessment and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of pharmaceutical intermediates and identifying potential impurities.[17]
Reversed-Phase HPLC (RP-HPLC) Method
A robust, stability-indicating RP-HPLC method is critical for separating the main compound from process-related impurities and degradation products, including the boroxine anhydride.[18]
Expertise & Causality: The choice of mobile phase is critical. An acidic mobile phase (e.g., using formic acid) is often employed to suppress the ionization of the boronic acid group, leading to better peak shape and retention on a C18 column.[18][19] The diluent used for sample preparation should also be carefully considered; using a non-aqueous, aprotic solvent can prevent the hydrolysis of any boroxine present back to the acid before analysis.[20][21]
Protocol 1: RP-HPLC Purity Method
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size).[18]
-
Mobile Phase A: 0.1% Formic Acid in Water.[18]
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A linear gradient from 10% B to 90% B over 20 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 acetonitrile:water mixture or a fully organic diluent like acetonitrile to a concentration of ~0.5 mg/mL.
Caption: General workflow for HPLC purity analysis.
Physicochemical Properties
Understanding the thermal properties of a compound is essential for determining its stability, handling, and storage conditions.
Thermal Analysis (DSC & TGA)
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point and identify other thermal events like phase transitions.[22]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[22] For boronic acids, TGA is particularly useful for observing the loss of water molecules associated with the conversion to the boroxine anhydride upon heating.[4][23][24]
Protocol 2: Thermal Analysis
-
Instrumentation: A simultaneous TGA/DSC instrument.
-
Sample Pan: Aluminum or platinum pan.
-
Sample Size: 5-10 mg.
-
Atmosphere: Nitrogen, with a purge rate of 50 mL/min.
-
Temperature Program: Ramp from 25 °C to 400 °C at a rate of 10 °C/min.[25]
-
Analysis: Correlate endothermic/exothermic peaks in the DSC thermogram with mass loss events in the TGA curve. The melting point is identified as the onset of the melting endotherm in the DSC trace. A mass loss corresponding to the dehydration to boroxine may be observed prior to decomposition.
Table 3: Representative Thermal Analysis Data
| Technique | Observation | Interpretation |
| DSC | Sharp endotherm at T > 150 °C | Melting Point |
| TGA | Mass loss event before decomposition | Potential dehydration to boroxine |
| TGA | Significant mass loss at high T | Thermal decomposition |
Conclusion: A Self-Validating Approach
The characterization of this compound requires a multi-faceted, orthogonal approach. Each technique provides a unique piece of information, and together, they create a self-validating system. NMR and MS confirm the identity, HPLC establishes purity, and thermal analysis defines physical stability. By understanding the inherent chemistry of boronic acids, particularly the acid-boroxine equilibrium, and applying the rigorous protocols outlined in this guide, researchers can ensure the quality and consistency of this critical building block, thereby de-risking downstream processes in drug discovery and development.
References
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Valenzuela, S. A., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. Available at: [Link]
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Beachell, H. C., & Beistel, D. W. (1965). Nuclear Magnetic Resonance Spectra of Phenylboronic Acids. Inorganic Chemistry. Available at: [Link]
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Valenzuela, S. A., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. Available at: [Link]
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Wang, L., et al. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Valenzuela, S. A., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. Available at: [Link]
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Badu-Tawiah, A., et al. (2010). Arylboronic acid chemistry under electrospray conditions. PubMed. Available at: [Link]
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Unknown Author. (2010). Mass spectrometnc analysis for organic boron compounds. ResearchGate. Available at: [Link]
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Marinaro, W. A., et al. (2012). Properties of a model aryl boronic acid and its boroxine. PubMed. Available at: [Link]
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Cragg, R. H., et al. (1973). Mass spectral studies of organoboron compounds. Part I. Facility of hydrocarbon ion rearrangements in some phenylborolans under electron impact. Journal of the Chemical Society, Dalton Transactions. Available at: [Link]
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Marinaro, W. A., et al. (2012). Properties of a Model Aryl Boronic Acid and Its Boroxine. Journal of Pharmaceutical Sciences. Available at: [Link]
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Ye, G., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. PubMed. Available at: [Link]
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Unknown Author. (2021). Results from TGA/DSC thermal analyses for a series of functionalised benzene–diboronic acids. ResearchGate. Available at: [Link]
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Unknown Author. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Publications. Available at: [Link]
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SIELC Technologies. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
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Wikipedia. Boroxine. Wikipedia. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Role of Boronic Acids in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Unknown Author. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. RSC Publishing. Available at: [Link]
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Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]
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Hu, Y., et al. (2021). Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties. Journal of Materials Chemistry B. Available at: [Link]
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Unknown Author. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. RSC Publishing. Available at: [Link]
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Unknown Author. (2021). DSC, TGA, and DTGA dependences obtained when heating boron oxide in an inert medium. ResearchGate. Available at: [Link]
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Silva, F., et al. (2016). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]
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Shapiro, I., et al. (2002). Mass Spectrometry in Boron Chemistry. Advances in Chemistry. Available at: [Link]
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Unknown Author. (2021). Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity. ResearchGate. Available at: [Link]
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Borates Today. (2023). The Boron Mass Spectrum: Isotopes, Peaks, And Real-World Applications. Borates Today. Available at: [Link]
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Unknown Author. (2017). DSC 2nd heating-run thermograms (a) and TGA curves (b) of native PVAc. ResearchGate. Available at: [Link]
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Aggarwal, S. K. (2017). A review on the determination of isotope ratios of boron with mass spectrometry. Mass Spectrometry Reviews. Available at: [Link]
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An In-depth Technical Guide to 4-(Methylcarbamoyl)-2-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(Methylcarbamoyl)-2-methoxyphenylboronic acid (CAS Number: 1451391-90-4), a key building block in modern medicinal chemistry. While specific experimental data for this compound is limited in public literature, this document synthesizes information from closely related analogs and established chemical principles to offer valuable insights for its application. The guide covers predicted physicochemical properties, a plausible synthetic route, and a detailed exploration of its utility in Suzuki-Miyaura cross-coupling reactions. Safety protocols, based on analogous compounds, are also provided to ensure safe handling and use in a laboratory setting. This guide is intended to empower researchers and drug development professionals to effectively utilize this versatile reagent in the synthesis of novel molecular entities.
Introduction and Structural Elucidation
This compound is a substituted arylboronic acid, a class of compounds that has become indispensable in organic synthesis, particularly in the formation of carbon-carbon bonds. Its structure is characterized by a phenyl ring functionalized with a boronic acid group, a methoxy group, and a methylcarbamoyl group. The interplay of these functional groups dictates its reactivity and potential applications.
The boronic acid moiety is the cornerstone of its utility, enabling it to participate in a variety of cross-coupling reactions. The methoxy group, an electron-donating group, can influence the electronic properties of the phenyl ring, potentially impacting its reactivity in palladium-catalyzed cycles. The methylcarbamoyl group provides a site for hydrogen bonding and can influence the solubility and pharmacokinetic properties of molecules derived from this building block.
Figure 1: Chemical structure of this compound.
Physicochemical Properties
| Property | Predicted Value | Rationale/Analog Data |
| Molecular Formula | C₉H₁₂BNO₄ | Based on chemical structure. |
| Molecular Weight | 209.01 g/mol | Based on chemical structure. |
| Appearance | White to off-white solid | Arylboronic acids are typically crystalline solids. |
| Melting Point | >200 °C | 4-Methoxyphenylboronic acid has a melting point of 204-206 °C.[1] The additional functional group may slightly alter this. |
| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and DMSO.[2] | Boronic acids generally exhibit good solubility in polar organic solvents. |
| Stability | Stable under standard conditions. May form cyclic anhydrides (boroxines) upon heating or in the presence of dehydrating agents.[3] | A common characteristic of boronic acids. |
Synthesis and Purification: A Representative Protocol
While a specific, validated synthesis for this compound is not published, a plausible route can be designed based on established methodologies for the synthesis of substituted phenylboronic acids.[4][5] The following protocol is a representative example and should be optimized for specific laboratory conditions.
Figure 2: Plausible synthetic workflow for this compound.
Step-by-Step Methodology:
-
Starting Material Preparation: The synthesis would likely begin with a suitable precursor, such as 4-bromo-3-methoxy-N-methylbenzamide.
-
Lithiation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the starting material in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (n-BuLi) dropwise, maintaining the temperature below -70 °C. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Borylation: To the resulting lithium intermediate at -78 °C, add triisopropyl borate dropwise. The reaction mixture is stirred at this temperature for a few hours and then allowed to warm to room temperature overnight.
-
Hydrolysis and Work-up: The reaction is quenched by the slow addition of an aqueous acid solution (e.g., 1 M HCl) at 0 °C. The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol mixture) or by column chromatography on silica gel to yield the final product.
Applications in Drug Discovery: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound in drug discovery is as a building block in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are common motifs in pharmaceutically active compounds.
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 3: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), the desired aryl or heteroaryl halide (1.0-1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of dioxane and water or toluene and ethanol.
-
Degassing: Degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-30 minutes.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, the safety precautions for analogous arylboronic acids should be followed.
-
Hazard Statements: Based on similar compounds, it is likely to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][6][7]
-
Precautionary Statements:
-
Prevention: Wash hands thoroughly after handling. Wear protective gloves, eye protection, and face protection. Avoid breathing dust. Use only in a well-ventilated area.[6][7]
-
Response:
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[6]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.[6]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[6]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[6]
-
Conclusion
This compound is a valuable, albeit under-documented, synthetic building block for drug discovery and development. Its trifunctional nature offers multiple points for molecular elaboration, making it a versatile tool for medicinal chemists. By understanding its predicted properties, plausible synthetic routes, and its key application in Suzuki-Miyaura cross-coupling, researchers can confidently incorporate this reagent into their synthetic strategies to construct novel and complex molecular architectures. As with all chemical reagents, adherence to strict safety protocols is paramount for its safe and effective use.
References
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A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents - KoreaScience. (URL: [Link])
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An In-depth Technical Guide to the Physical Properties of 4-(Methylcarbamoyl)-2-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Methylcarbamoyl)-2-methoxyphenylboronic acid is a specialized organic compound featuring a boronic acid functional group. Such compounds are of significant interest in medicinal chemistry and organic synthesis, primarily for their utility as key building blocks in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The strategic placement of the methoxy and methylcarbamoyl groups on the phenyl ring can influence the compound's reactivity, selectivity, and potential for intermolecular interactions, making it a valuable candidate for the synthesis of complex molecular architectures and novel pharmaceutical agents.
This guide provides a comprehensive overview of the known structural characteristics of this compound and outlines the prospective experimental protocols for the determination of its core physical properties. Due to the compound's novelty, direct experimental data is limited in publicly accessible literature.[1] Therefore, this document serves as both a repository of current knowledge and a methodological framework for researchers initiating studies on this compound. We will draw analogies from closely related, well-characterized arylboronic acids to provide context and predictive insights.
Structural and Physicochemical Properties
The fundamental identity of this compound is established by its molecular structure and formula. This information is crucial for any experimental design, from calculating molar quantities to interpreting spectroscopic data.
Caption: Molecular Structure of this compound.
Table 1: Core Structural and Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₀BNO₄ | [1] |
| Monoisotopic Mass | 195.07028 Da | [1] |
| SMILES | B(C1=C(C=C(C=C1)C(=O)N)OC)(O)O | [1] |
| InChI | InChI=1S/C8H10BNO4/c1-14-7-4-5(8(10)11)2-3-6(7)9(12)13/h2-4,12-13H,1H3,(H2,10,11) | [1] |
| InChIKey | KQDWCRHVPXXVNU-UHFFFAOYSA-N |[1] |
Predictive Analysis Based on Analogous Compounds
While experimental data for the target molecule is sparse, we can infer potential physical properties by examining structurally similar compounds. This comparative approach is a cornerstone of early-stage chemical research, allowing for informed hypotheses regarding solubility, stability, and handling.
Table 2: Physical Properties of Structurally Related Arylboronic Acids
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
|---|---|---|---|
| 2-Methoxyphenylboronic acid | 151.96 | 105 - 110 | White powder |
| 4-Methoxyphenylboronic acid | 151.96 | 204 - 206 | White to light beige crystalline powder |
| 4-Methoxy-2-methylphenylboronic acid | 165.98 | 169 - 174 | Powder |
The presence of the polar methylcarbamoyl group in the target molecule, in addition to the methoxy group, is expected to increase its polarity compared to the analogs listed. This would likely influence its melting point and solubility profile. The potential for intramolecular hydrogen bonding between the boronic acid and the ortho-methoxy group, and intermolecular hydrogen bonding involving the carbamoyl group, could lead to a relatively high melting point.
Prospective Experimental Characterization
To rigorously define the physical properties of this compound, a series of standard analytical techniques should be employed. The following protocols are designed to be self-validating and provide the foundational data required for any further research or application.
Caption: General workflow for the physical characterization of a novel boronic acid.
Determination of Melting Point
Rationale: The melting point is a fundamental physical constant that provides a primary indication of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid.
Protocol:
-
Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent, which could depress the melting point.
-
Loading: Load a small amount of the finely powdered compound into a capillary tube, ensuring tight packing to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the sample at a ramp rate of 1-2 °C per minute near the expected melting point to ensure thermal equilibrium and an accurate reading.
-
Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
-
Validation: Perform the measurement in triplicate to ensure reproducibility.
Solubility Screening
Rationale: Understanding a compound's solubility is critical for its application in synthesis, formulation, and biological assays. A solubility screen across a range of solvents with varying polarities provides a comprehensive profile.
Protocol:
-
Solvent Selection: Prepare a panel of common laboratory solvents, such as water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF).
-
Procedure:
-
To a small vial, add approximately 1-2 mg of the compound.
-
Add the selected solvent dropwise (e.g., 100 µL increments) while vortexing.
-
Observe for dissolution. Continue adding solvent up to a defined volume (e.g., 1 mL).
-
-
Classification: Classify the solubility as:
-
Soluble: Dissolves completely.
-
Sparingly Soluble: Partial dissolution.
-
Insoluble: No visible dissolution. For soluble compounds, a quantitative determination can be pursued to establish the solubility in mg/mL. Based on analogs, solubility is expected in polar aprotic solvents like DMSO and methanol.[2][3]
-
Spectroscopic Analysis
Rationale: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for confirming the structural integrity of the molecule.
-
NMR Spectroscopy: Provides detailed information about the chemical environment of hydrogen (¹H NMR), carbon (¹³C NMR), and boron (¹¹B NMR) atoms, confirming the connectivity and purity of the compound.
-
¹H and ¹³C NMR: The sample should be dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The resulting spectra will confirm the presence of the methyl, methoxy, and aromatic protons and carbons, and their respective chemical shifts will be indicative of the electronic environment created by the substituent groups.
-
¹¹B NMR: This technique is particularly useful for characterizing the boronic acid moiety. A single peak is expected, and its chemical shift can provide insight into the coordination state of the boron atom.
-
-
Mass Spectrometry: Determines the molecular weight of the compound, confirming its elemental composition.
-
Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of polar molecule.
-
Expected Result: The analysis should yield a prominent ion peak corresponding to the calculated monoisotopic mass of the compound (195.07028 Da), likely as the [M+H]⁺ or [M-H]⁻ adduct.[1]
-
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not available, the handling precautions for related arylboronic acids should be strictly followed.
-
Hazards: Arylboronic acids are generally classified as irritants. They may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4][5][6]
-
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated area or a chemical fume hood.[7] Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]
-
Handling: Avoid creating dust.[7] Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the laboratory.
-
Storage: Store in a tightly sealed container in a cool, dry place.[5] Some boronic acids are sensitive to moisture and may be stored under an inert atmosphere. The recommended storage temperature is often refrigerated (2-8 °C).[5]
Conclusion
This compound represents a promising, albeit under-characterized, building block for chemical synthesis and drug discovery. This guide has consolidated the available structural data and provided a robust framework for the systematic determination of its physical properties. By following the outlined experimental protocols, researchers can generate the necessary data to confirm the compound's identity, purity, and suitability for downstream applications, thereby enabling its full potential to be realized. The principles of comparative analysis with known analogs, coupled with rigorous experimental validation, are paramount to advancing the scientific understanding of this novel reagent.
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AK Scientific, Inc. Safety Data Sheet (United States). 4-Methylphenylboronic acid.
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Fisher Scientific. (2010-08-30). SAFETY DATA SHEET: 4-Fluoro-2-methoxyphenylboronic acid, 97%.
-
MedchemExpress.com. 4-Methoxyphenylboronic acid.
-
Fisher Scientific. (2011-08-09). SAFETY DATA SHEET: 4-{[2-(Dimethylamino)ethyl]carbamoyl}phenylboronic acid pinacol ester.
-
Echemi. (2024-05-30). (4-Methoxy-2-methylphenyl)boronic acid.
-
Sigma-Aldrich. 4-Methoxycarbonylphenylboronic acid.
-
Sigma-Aldrich. (2024-09-08). SAFETY DATA SHEET: (2-Formylphenyl)boronic acid.
-
TargetMol. (2026-01-08). Safety Data Sheet: 5-Fluoro-2-methoxyphenylboronic acid.
-
ChemicalBook. (4-METHOXYCARBONYLMETHYLPHENYL)BORONIC ACID PINACOL ESTER(454185-98-9) 1H NMR spectrum.
-
iChemical. 4-Methoxyphenylboronic acid, CAS No. 5720-07-0.
-
PubChem. 4-Methoxycarbonylphenylboronic acid.
-
Sigma-Aldrich. 4-Methoxy-2-methylphenylboronic acid.
-
Sigma-Aldrich. 4-Methoxy-2-methylphenylboronic acid Properties.
-
PubChem. (4-Methoxyphenyl)boronic acid.
-
Strem. 4-Methoxyphenylboronic acid, min. 97%.
-
PubChemLite. 4-carbamoyl-2-methoxyphenylboronic acid (C8H10BNO4).
-
ChemicalBook. 4-Methoxyphenylboronic acid CAS#: 5720-07-0.
-
Home Sunshine Pharma. 4-methoxyphenylboronic Acid CAS 5720-07-0.
-
University of Victoria. 4-Methoxyphenylboronic acid in CDCl3.
-
Chem-Impex. 2-Methoxyphenylboronic acid.
-
Sigma-Aldrich. 4-Methoxyphenylboronic acid, ≥95.0%.
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An In-Depth Technical Guide to the Stability and Storage of 4-(Methylcarbamoyl)-2-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Methylcarbamoyl)-2-methoxyphenylboronic acid is a specialized organoboron compound with significant potential in medicinal chemistry and organic synthesis. Its utility as a building block in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, allows for the construction of complex molecular architectures. The presence of the methylcarbamoyl and methoxy functional groups provides specific steric and electronic properties, making it a valuable reagent for the synthesis of targeted therapeutic agents and novel organic materials. However, like many boronic acids, its efficacy and the reproducibility of experimental results are intrinsically linked to its chemical stability. This guide provides a comprehensive overview of the factors influencing the stability of this compound, protocols for its appropriate storage and handling, and methods for assessing its degradation.
Chemical Stability of this compound
The stability of an arylboronic acid is not absolute and is influenced by a variety of factors including its substitution pattern, and exposure to environmental conditions such as moisture, oxygen, heat, and light. For this compound, the substituents on the phenyl ring play a crucial role in its reactivity and degradation profile.
Key Degradation Pathways
There are three primary pathways through which arylboronic acids can degrade: protodeboronation, oxidation, and the formation of boroxines (cyclic anhydrides).
1. Protodeboronation: This is a common degradation route where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, particularly in aqueous or protic media.[1] The rate of protodeboronation is highly dependent on the pH of the solution and the electronic properties of the organic substituent.[1] For this compound, the electron-donating nature of the methoxy group and the electron-withdrawing nature of the methylcarbamoyl group will influence the electron density at the carbon-boron bond, thus affecting its susceptibility to this degradation pathway.
2. Oxidation: Arylboronic acids can undergo oxidative degradation, leading to the formation of phenols. This process can be particularly problematic in biological applications. The empty p-orbital on the boron atom is susceptible to nucleophilic attack by reactive oxygen species.
3. Boroxine Formation: In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo dehydration to form a stable six-membered ring called a boroxine.[1] This is a reversible process, but it can complicate stoichiometry and characterization of the compound.[1]
Caption: Major degradation pathways for this compound.
Influence of Substituents on Stability
The stability of this compound is significantly influenced by its ortho-methoxy group and para-methylcarbamoyl group.
-
Ortho-Methoxy Group: The presence of an ortho-alkoxy substituent can influence the crystal packing of phenylboronic acids. While some ortho-substituted systems form typical dimers, others can exhibit a variety of interactions.[2] This can affect the solid-state stability of the compound. Furthermore, the electron-donating methoxy group can influence the Lewis acidity of the boron center, which in turn affects its reactivity and stability.
-
Para-Methylcarbamoyl Group: The amide functionality in the para position is a key feature. Studies have shown that an ortho-substituent with a carbonyl group can increase the stability of the boronic acid. The stability is further enhanced with increased electron density on the coordinating oxygen of the carbonyl group, with aminocarbonyl groups providing more stability than formyl, acetyl, or methoxycarbonyl groups.[3] While the methylcarbamoyl group in the target molecule is in the para position, its electronic influence will still play a role in the overall stability profile.
Recommended Storage and Handling
Proper storage and handling are paramount to preserving the integrity of this compound. The following conditions are recommended to maximize its shelf-life.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool environment, such as a refrigerator (2-8 °C). For long-term storage, a freezer at -20 °C is recommended. | Lower temperatures slow down the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to oxygen and moisture, thereby preventing oxidation and hydrolysis-mediated degradation. |
| Moisture | Keep in a tightly sealed container in a dry place. The use of a desiccator is advised. | Boronic acids are susceptible to hydrolysis and the formation of boroxines through dehydration. |
| Light | Protect from light by storing in an amber vial or in a dark location. | While many boronic acids are relatively stable to light, prolonged exposure can potentially catalyze degradation. |
Handling Precautions:
-
Handle in accordance with good industrial hygiene and safety practices.[4][5]
-
Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[6]
-
Avoid inhalation of dust. Handle in a well-ventilated area or in a fume hood.[6]
-
Wash hands thoroughly after handling.[4]
Experimental Protocols for Stability Assessment
To ensure the quality and reliability of this compound in research and development, it is crucial to perform stability assessments. The following are representative protocols for conducting such studies.
Protocol 1: Accelerated Stability Study (Forced Degradation)
This protocol is designed to rapidly assess the stability of the compound under stress conditions, which can help predict its long-term stability and identify potential degradation products.
Objective: To evaluate the stability of this compound under thermal, hydrolytic (acidic and basic), and oxidative stress.
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
Stress Conditions:
-
Thermal Stress: Store the solid compound and the stock solution at elevated temperatures (e.g., 40 °C, 60 °C, and 80 °C) for a defined period (e.g., 1, 2, and 4 weeks).
-
Acidic Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 M HCl) and incubate at a specified temperature (e.g., 60 °C) for various time points.
-
Basic Hydrolysis: Treat the stock solution with a base (e.g., 0.1 M NaOH) and incubate at a specified temperature (e.g., 60 °C) for various time points.
-
Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) and keep it at room temperature for a defined period.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify any degradation products.
Caption: Workflow for a forced degradation study of this compound.
Protocol 2: Long-Term Stability Study (ICH Conditions)
This protocol follows the International Council for Harmonisation (ICH) guidelines to determine the shelf-life of the compound under recommended storage conditions.
Objective: To evaluate the long-term stability of this compound under controlled temperature and humidity.
Methodology:
-
Sample Storage: Store the solid this compound in its intended packaging at long-term storage conditions (e.g., 5 °C ± 3 °C or 25 °C ± 2 °C / 60% RH ± 5% RH) and accelerated storage conditions (e.g., 40 °C ± 2 °C / 75% RH ± 5% RH).
-
Testing Schedule: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).
-
Analytical Tests: At each time point, perform a series of tests to assess the quality of the compound, including:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Purity: Determined by a validated stability-indicating HPLC method.
-
Water Content: Measured by Karl Fischer titration.
-
Identification: Confirmed by techniques such as ¹H NMR, ¹¹B NMR, or mass spectrometry.
-
-
Data Analysis: Analyze the data for any trends in degradation or changes in physical properties over time to establish a re-test period or shelf-life.
Analytical Methods for Stability Monitoring
The choice of analytical technique is critical for accurately monitoring the degradation of this compound.
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is the cornerstone for purity assessment. A reversed-phase C18 column is commonly used with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). UV detection is typically employed. It is crucial to develop a method that separates the parent compound from all potential degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural confirmation of the parent compound and its degradation products. ¹¹B NMR is particularly useful for observing changes in the chemical environment of the boron atom, which can indicate degradation or the formation of boroxines or boronate esters.[2][7][8]
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry is a powerful tool for the identification and structural elucidation of unknown degradation products.
Conclusion
The stability of this compound is a critical parameter that dictates its successful application in research and drug development. A thorough understanding of its degradation pathways—protodeboronation, oxidation, and boroxine formation—is essential for implementing appropriate storage and handling procedures. By adhering to the recommended conditions of cool, dry, and inert storage, and by employing rigorous analytical methods to monitor its purity over time, researchers can ensure the integrity of this valuable reagent and the reliability of their scientific outcomes. The insights provided in this guide, based on the established principles of boronic acid chemistry and the specific structural features of the target molecule, serve as a practical resource for scientists working with this compound.
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Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences of the United States of America. [Link]
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Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. MDPI. [Link]
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Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. National Institutes of Health. [Link]
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Towards a monomeric structure of phenylboronic acid: The influence of ortho-alkoxy substituents on the crystal structure. CrystEngComm. [Link]
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Dehydration of ortho-, meta- and para-Alkoxy Phenylboronic Acids to their Corresponding Boroxines. ResearchGate. [Link]
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Material Safety Data Sheet - 5-Chloro-2-methoxyphenylboronic Acid. ACCELA CHEMBIO INC. [Link]
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11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. [Link]
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11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. [Link]
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Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. National Institutes of Health. [Link]
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Advances in phenylboronic acid and phenylboronic ester-based responsive systems for precision medicine. Biomaterials Science. [Link]
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(4-Carbamoylphenyl)boronic acid. National Institutes of Health. [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Institutes of Health. [Link]
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Mechanistic insights into boron-catalysed direct amidation reactions. National Institutes of Health. [Link]
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Boronic acid with high oxidative stability and utility in biological contexts. PubMed. [Link]
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Selective reduction of amides to amines by boronic acid catalyzed hydrosilylation. PubMed. [Link]
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Amides as modifiable directing groups in electrophilic borylation. RSC Publishing. [Link]
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The influence of ortho-substituents on the properties of phenylboronic acids. ResearchGate. [Link]
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Mastering Organic Synthesis with 4-Chloro-2-methoxyphenylboronic Acid: A Supplier's Perspective. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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4-Methoxyphenylboronic acid - High purity. Georganics. [Link]
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Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. MDPI. [Link]
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In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health. [Link]
-
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. ACS Publications. [Link]
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Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. [Link]
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Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Semantic Scholar. [Link]
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. ACS Publications. [Link]
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The "Ortho Effect" in Phenylboronic Acids: A Technical Guide to Navigating Reactivity Challenges in Cross-Coupling Reactions
Abstract
Ortho-substituted phenylboronic acids are indispensable building blocks in modern organic synthesis, particularly for the construction of complex biaryl structures found in pharmaceuticals, agrochemicals, and advanced materials. However, their utility is often hampered by a phenomenon known as the "ortho effect," a complex interplay of steric and electronic factors that significantly alters their reactivity compared to their meta- and para-substituted counterparts. This technical guide provides an in-depth analysis of the challenges posed by ortho-substituents in palladium-catalyzed cross-coupling reactions, with a primary focus on the Suzuki-Miyaura coupling. We will dissect the mechanistic origins of diminished reactivity, explore proven strategies for overcoming these hurdles through rational selection of catalysts, ligands, and reaction conditions, and provide actionable experimental protocols for researchers, scientists, and drug development professionals.
Introduction: The Central Challenge of the Ortho-Substituent
Phenylboronic acids are cornerstone reagents in organic synthesis due to their stability, low toxicity, and remarkable versatility in carbon-carbon bond formation.[1] The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide, stands as a preeminent example of their utility.[2] While this reaction is famously robust, its efficiency can be dramatically compromised when one of the coupling partners bears a substituent at the ortho position.
The general reactivity trend for substituted phenylboronic acids in Suzuki-Miyaura coupling often follows the order: para > meta >> ortho.[3] This diminished reactivity of the ortho-isomer is not a singular effect but rather a confluence of several factors that impede key steps in the catalytic cycle. Understanding these underlying principles is critical for developing effective synthetic strategies.
The "Ortho Effect": A Multifaceted Hurdle
The term "ortho effect" encapsulates the collective influence of steric hindrance, electronic modulation, and intramolecular interactions originating from a substituent adjacent to the boronic acid group.[4]
2.1 Steric Hindrance: The Dominant Obstacle
The most significant factor contributing to the poor reactivity of ortho-substituted phenylboronic acids is steric hindrance.[5][6] The sheer bulk of a substituent in close proximity to the reactive C-B bond creates a formidable barrier to the key transmetalation step of the Suzuki-Miyaura catalytic cycle.[3][7]
-
Impeding Catalyst Approach: The ortho-substituent can physically block the palladium catalyst from coordinating with the boronic acid, a prerequisite for the transfer of the aryl group from boron to palladium.[5]
-
Disruption of Coplanarity: Bulky ortho-groups can force the boronic acid moiety to twist out of the plane of the phenyl ring.[4] This loss of coplanarity disrupts π-conjugation, which can influence the electronic properties and reactivity of the C-B bond.
// Steric Clash Visualization Clash [label="Steric Hindrance", shape=plaintext, fontcolor="#EA4335", fontsize=12, fontname="Arial-Bold"];
edge [style=dashed, color="#EA4335", arrowhead=none, penwidth=2.0]; Catalyst -> OrthoSub; Catalyst -> BoronicAcid;
// Positioning nodes Clash -> Catalyst [style=invis]; Clash -> OrthoSub [style=invis]; } }
2.2 Electronic Effects: Modulating the C-B Bond
The electronic nature of the ortho-substituent—whether it is electron-donating or electron-withdrawing—also plays a crucial role.[3][8]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) decrease the electron density of the aryl ring. This reduces the nucleophilicity of the carbon atom attached to boron, thereby slowing down the transmetalation step, which involves the transfer of this aryl group to the positively charged palladium center.[3][9]
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OMe) or methyl (-CH₃) increase the electron density of the ring, which should theoretically enhance nucleophilicity and facilitate transmetalation. However, in the case of ortho-substituents, this electronic benefit is often overshadowed by the detrimental steric effect.
2.3 Intramolecular Interactions
Ortho-substituents with heteroatoms (e.g., -OH, -OMe, -CHO) can engage in intramolecular interactions with the boronic acid moiety.[8] These interactions can sometimes be beneficial, forming a chelate that pre-organizes the molecule for reaction. However, they can also lead to the formation of stable, unreactive cyclic boronate esters (benzoxaboroles), effectively taking the boronic acid out of the desired catalytic cycle.[8]
Mechanistic Insight: The Suzuki-Miyaura Bottleneck
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The ortho effect primarily creates a bottleneck at the transmetalation step.
For transmetalation to occur, the boronic acid must first be activated by a base to form a more nucleophilic boronate species.[1][10] This boronate then coordinates to the palladium(II) complex. It is during this crucial coordination and subsequent aryl group transfer that steric clash from an ortho-substituent severely increases the activation energy, slowing or completely stalling the reaction.[7][11]
Strategies to Overcome the Ortho Challenge
Successfully coupling ortho-substituted phenylboronic acids requires a carefully optimized reaction system designed to mitigate steric hindrance and enhance catalyst activity.
4.1 Advanced Ligand Design
The choice of ligand is paramount. Modern catalyst systems for hindered couplings rely on bulky, electron-rich monophosphine ligands, often referred to as Buchwald-type ligands, or N-heterocyclic carbenes (NHCs).[12][13][14]
-
Buchwald Ligands (e.g., SPhos, XPhos): These ligands possess large, sterically demanding biaryl backbones.[13] This bulk promotes the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, which is more accessible to hindered substrates. The electron-rich nature of these phosphines also accelerates the rate-limiting oxidative addition and final reductive elimination steps.[13]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable bonds with palladium.[15][16] This stability prevents catalyst decomposition at the higher temperatures often required for hindered couplings. The steric bulk of the NHC ligand can also be tuned to create an active catalytic pocket.[15]
4.2 Catalyst and Precatalyst Selection
Modern palladium precatalysts, such as those developed by Buchwald (e.g., G3-XPhos) or Tu (acenaphthoimidazolylidene complexes), are often more effective than generating the catalyst in situ from a simple palladium source like Pd(OAc)₂.[9][15] These precatalysts are air-stable and designed to rapidly generate the active Pd(0) species under reaction conditions, which is crucial for coupling unstable boronic acids that might otherwise decompose.[9]
4.3 Optimizing Reaction Conditions
-
Base: The choice of base is critical for activating the boronic acid. For hindered couplings, strong bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[3][17] The larger cation (K⁺, Cs⁺) can also play a role in the solubility and reactivity of the boronate species.
-
Solvent: Aprotic polar solvents like dioxane, toluene, or THF, often with a small amount of water, are typically used.[17][18] The water is necessary to solubilize the inorganic base and facilitate the formation of the active boronate.
-
Temperature: Due to the higher activation energy, reactions involving ortho-substituted partners frequently require elevated temperatures (80-110 °C), sometimes with the aid of microwave irradiation to shorten reaction times.[15]
Comparative Reactivity Data
The dramatic effect of substituent position is clearly illustrated by comparing reaction yields under similar conditions.
| Isomer | Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| p-Nitrophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 |
| m-Nitrophenylboronic acid | 4-Bromoanisole | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 4 | 92 |
| o-Nitrophenylboronic acid | 4-Bromoanisole | XPhos-Pd-G3 | K₃PO₄ | Dioxane | 110 | 18 | 45 |
| Note: The data in this table is a representative comparison compiled from different sources and serves to illustrate the general reactivity trend.[3] |
This data quantitatively underscores the profound challenge posed by the ortho-isomer, which requires a more advanced catalyst, higher temperature, and longer reaction time to achieve even a moderate yield.[3]
Experimental Protocol: A Case Study for a Hindered Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of a sterically demanding ortho-substituted phenylboronic acid.
Reaction: Coupling of 1-bromo-2,4,6-trimethylbenzene with 2-isopropylphenylboronic acid.
Materials:
-
1-bromo-2,4,6-trimethylbenzene (1.0 mmol, 1 equiv.)
-
2-isopropylphenylboronic acid (1.5 mmol, 1.5 equiv.)
-
XPhos-Pd-G3 precatalyst (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 mmol, 3.0 equiv.)
-
1,4-Dioxane (anhydrous, sparged with Argon)
-
Deionized water (sparged with Argon)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 1-bromo-2,4,6-trimethylbenzene, 2-isopropylphenylboronic acid, XPhos-Pd-G3, and K₃PO₄.
-
Evacuate and backfill the tube with argon gas three times.
-
Under a positive pressure of argon, add anhydrous 1,4-dioxane (5 mL) and deionized water (0.5 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously for 16-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired tri-ortho-substituted biaryl.
Beyond Suzuki: Implications for Other Cross-Coupling Reactions
The challenges posed by the ortho effect are not limited to the Suzuki-Miyaura reaction. Other important transformations involving boronic acids also suffer from similar steric constraints.
-
Chan-Lam Coupling: This copper-catalyzed reaction forms C-N or C-O bonds.[19][20] While generally tolerant of steric bulk, ortho-substituted arylboronic acids can exhibit reduced yields, likely due to difficulty in the crucial transmetalation step at the copper center.[21][22]
-
Liebeskind-Srogl Coupling: A palladium-catalyzed reaction coupling thioesters with boronic acids, this method can also be sensitive to steric hindrance around the boronic acid.[23][24]
In all these cases, the fundamental principles remain the same: steric bulk near the reactive center impedes the approach and interaction of the metal catalyst, necessitating more forcing conditions or specialized catalytic systems.
Conclusion and Future Outlook
The ortho effect in phenylboronic acids presents a significant, yet surmountable, challenge in cross-coupling chemistry. A thorough understanding of the interplay between steric and electronic factors is the foundation for rational problem-solving. The development of sophisticated, sterically demanding, and electron-rich phosphine ligands and N-heterocyclic carbenes has revolutionized the ability to couple previously unreactive ortho-substituted substrates. By carefully selecting advanced catalyst systems and optimizing reaction conditions—particularly the base, solvent, and temperature—researchers can successfully incorporate these valuable building blocks into complex molecular architectures. Future research will likely focus on developing even more active catalysts that can operate at lower temperatures and catalyst loadings, further expanding the synthetic utility of these challenging but essential reagents.
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Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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Cu(ii)-catalyzed C–N coupling of 2-aminobenzothiazoles with boronic acids at room temperature. NIH. Available at: [Link]
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Effect of new catalyst in Chan–Lam coupling of phenyl boronic acid 10 with different substrates. ResearchGate. Available at: [Link]
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Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. NIH. Available at: [Link]
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Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. Available at: [Link]
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Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Available at: [Link]
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The Liebeskind–Srogl Cross-Coupling Reaction as a Crucial Step in the Synthesis of New Squaramide-Based Antituberculosis Agents. PMC - PubMed Central. Available at: [Link]
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Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho -substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. Available at: [Link]
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C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. NIH. Available at: [Link]
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The Directed ortho Metallation-Cross- Coupling Fusion: Development and Application in Synthesis. Semantic Scholar. Available at: [Link]
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Electron inductive effects in the radiolysis of substituted phenylboronic acid solutions (Journal Article). ETDEWEB - OSTI.GOV. Available at: [Link]
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Liebeskind-Srogl Cross Coupling. Chem-Station Int. Ed. Available at: [Link]
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Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. PMC - NIH. Available at: [Link]
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Ni-Catalyzed Reductive Liebeskind–Srogl Alkylation of Heterocycles. ACS Publications. Available at: [Link]
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Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. Available at: [Link]
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Palladium-Catalyzed Suzuki–Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. Hong Kong Baptist University - HKBU Scholars. Available at: [Link]
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The Methylcarbamoyl Group: A Subtle Modulator of Electronic Properties in Arylboronic Acids
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of medicinal chemistry and materials science, arylboronic acids are celebrated for their versatility as synthetic intermediates and their unique biological activities.[1] The electronic character of the aryl ring, modulated by its substituents, is a critical determinant of a boronic acid's reactivity, acidity, and binding affinity. This guide focuses on the nuanced electronic effects of the methylcarbamoyl group [-C(O)NHCH₃] as a substituent on phenylboronic acids. As a Senior Application Scientist, my aim is to provide not just a theoretical overview, but a practical, in-depth exploration grounded in established principles and experimental validation. We will delve into the dual nature of the methylcarbamoyl group, exhibiting both inductive and resonance effects, and how this translates to the physicochemical properties of the parent boronic acid. This document is structured to be a comprehensive resource, blending theoretical underpinnings with actionable experimental protocols for the precise characterization of these important molecules.
The Electronic Character of the Methylcarbamoyl Group: A Duality of Effects
The electronic influence of a substituent on an aromatic ring is a composite of its inductive and resonance effects. The methylcarbamoyl group is an interesting case study in the interplay of these two phenomena.
-
Inductive Effect (-I): The carbonyl carbon of the amide is electrophilic due to the polarization of the C=O bond. This creates an electron-withdrawing inductive effect, pulling electron density from the aromatic ring through the sigma bond network.
-
Resonance Effect (+M/-M): The lone pair of electrons on the nitrogen atom can be delocalized into the carbonyl group and, subsequently, into the aromatic ring. This constitutes a resonance-donating effect (+M). Conversely, the carbonyl group can withdraw electron density from the ring via resonance (-M). The net resonance effect is a balance of these opposing contributions.
To quantify the net electronic effect, we turn to Hammett substituent constants (σ), which are empirically derived from the ionization of substituted benzoic acids.[2] For the methylcarbamoyl group (-CONHMe), the reported Hammett constants are:
These positive values unequivocally classify the methylcarbamoyl group as electron-withdrawing at both the meta and para positions. The similarity in the σ_m and σ_p values suggests that the inductive effect is the dominant contributor to its electron-withdrawing nature, with the resonance effects largely canceling each other out or having a minor net impact.
Impact on Boronic Acid Acidity (pKa)
Arylboronic acids are Lewis acids, accepting a hydroxide ion to form a more stable, tetracoordinate boronate species.[4] The equilibrium of this reaction, and thus the acidity (pKa) of the boronic acid, is highly sensitive to the electronic nature of the substituents on the aryl ring.[5]
Electron-withdrawing groups stabilize the negative charge on the boronate anion, thereby increasing the acidity of the boronic acid (i.e., lowering its pKa).[4] Conversely, electron-donating groups destabilize the boronate anion, leading to a higher pKa.[4]
Given the positive Hammett constants for the methylcarbamoyl group, we can confidently predict that 4-(methylcarbamoyl)phenylboronic acid will be a stronger acid (have a lower pKa) than unsubstituted phenylboronic acid (pKa ≈ 8.8) .
The magnitude of this pKa shift can be estimated using the Hammett equation for the ionization of phenylboronic acids:
log(K_a / K_a^0) = ρ * σ
Where:
-
K_a is the acid dissociation constant of the substituted phenylboronic acid.
-
K_a^0 is the acid dissociation constant of unsubstituted phenylboronic acid.
-
ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects. For the ionization of phenylboronic acids in water, ρ is approximately 2.15.[5]
-
σ is the Hammett substituent constant.
Using the σ_p value of 0.36 for the para-methylcarbamoyl group, we can estimate the pKa of 4-(methylcarbamoyl)phenylboronic acid:
pKa ≈ pKa^0 - (ρ * σ_p) pKa ≈ 8.8 - (2.15 * 0.36) pKa ≈ 8.8 - 0.774 pKa ≈ 8.03
This calculated value provides a strong, theoretically grounded hypothesis for the acidity of 4-(methylcarbamoyl)phenylboronic acid. However, experimental verification is paramount for confirming this prediction.
Quantitative Analysis of Electronic Effects: A Methodological Guide
To rigorously characterize the electronic effects of the methylcarbamoyl group, a combination of spectroscopic and potentiometric methods should be employed.
Synthesis of 4-(Methylcarbamoyl)phenylboronic Acid
The synthesis of 4-(methylcarbamoyl)phenylboronic acid is a prerequisite for its experimental characterization. A common and effective route involves the following steps:
-
Starting Material: 4-aminophenylboronic acid.
-
Acylation: Reaction of 4-aminophenylboronic acid with an acylating agent such as methyl chloroformate or by coupling with N-methylglycine. A patent describes the acylation of 4-aminophenylboronic acid to obtain various derivatives.[6]
A generalized synthetic workflow is depicted below:
Caption: Synthetic workflow for 4-(methylcarbamoyl)phenylboronic acid.
Experimental Determination of pKa
The pKa of 4-(methylcarbamoyl)phenylboronic acid can be accurately determined using several well-established techniques.
This is a classic and highly reliable method for pKa determination.[7][8]
Principle: A solution of the boronic acid is titrated with a standard solution of a strong base (e.g., NaOH), and the pH is monitored as a function of the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point.[1]
Step-by-Step Protocol:
-
Preparation of Solutions:
-
Prepare a standard solution of 4-(methylcarbamoyl)phenylboronic acid of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., water or a water/co-solvent mixture if solubility is an issue).
-
Prepare a standardized solution of carbonate-free 0.1 M NaOH.
-
-
Calibration: Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Titration:
-
Place a known volume of the boronic acid solution in a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode in the solution.
-
Add the NaOH solution in small, precise increments, recording the pH after each addition.
-
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added.
-
Determine the equivalence point from the inflection point of the titration curve (or by taking the first or second derivative of the curve).
-
The pKa is the pH at the half-equivalence point (half the volume of NaOH required to reach the equivalence point).
-
This method is particularly useful for compounds with a chromophore and can be performed with smaller sample quantities.[8][9]
Principle: The UV-Vis absorption spectrum of the boronic acid will change as a function of pH due to the different electronic structures of the protonated (trigonal) and deprotonated (tetragonal) forms. By monitoring the absorbance at a specific wavelength across a range of pH values, a titration curve can be generated, and the pKa can be determined from the inflection point.[10]
Step-by-Step Protocol:
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 7 to 9).
-
Preparation of Stock Solution: Prepare a concentrated stock solution of 4-(methylcarbamoyl)phenylboronic acid in a suitable solvent (e.g., methanol or DMSO).
-
Measurement:
-
For each buffer solution, add a small, constant aliquot of the boronic acid stock solution to a cuvette.
-
Record the UV-Vis spectrum for each pH.
-
-
Data Analysis:
-
Identify a wavelength where there is a significant difference in absorbance between the acidic and basic forms.
-
Plot the absorbance at this wavelength versus pH.
-
Fit the data to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the sigmoid curve.
-
Spectroscopic Characterization
¹¹B NMR is a powerful tool for studying the structure and electronic environment of the boron center.[5][11]
Principle: The chemical shift of the ¹¹B nucleus is highly sensitive to its coordination state. Trigonal boronic acids (sp² hybridized) typically resonate at a lower field (higher ppm) compared to the more shielded tetrahedral boronate esters (sp³ hybridized).[4] By monitoring the ¹¹B chemical shift as a function of pH, the equilibrium between the two forms can be observed, and the pKa can be determined.[11]
Step-by-Step Protocol:
-
Sample Preparation: Prepare a series of samples of 4-(methylcarbamoyl)phenylboronic acid in buffered D₂O solutions across a range of pD values.
-
Data Acquisition: Acquire ¹¹B NMR spectra for each sample.
-
Data Analysis:
-
Plot the ¹¹B chemical shift versus pD.
-
The pKa can be determined from the inflection point of the resulting titration curve.
-
Caption: Experimental workflow for characterizing the electronic effects.
Quantitative Data Summary
The following table summarizes the key quantitative parameters discussed in this guide. The pKa value for 4-(methylcarbamoyl)phenylboronic acid is a predicted value and should be confirmed experimentally.
| Parameter | Value | Method of Determination | Reference |
| Hammett Constants for -CONHMe | |||
| σ_meta | 0.35 | Ionization of substituted benzoic acids | [3] |
| σ_para | 0.36 | Ionization of substituted benzoic acids | [3] |
| pKa of Phenylboronic Acid | ~8.8 | Experimental (various methods) | |
| Predicted pKa of 4-(Methylcarbamoyl)phenylboronic Acid | ~8.03 | Hammett Equation Calculation | This Guide |
Implications for Drug Discovery and Materials Science
The moderately electron-withdrawing nature of the methylcarbamoyl group has several important implications for the application of arylboronic acids in drug discovery and materials science:
-
Enhanced Lewis Acidity: The lower pKa of 4-(methylcarbamoyl)phenylboronic acid compared to unsubstituted phenylboronic acid means that a greater proportion of the more reactive tetrahedral boronate species will be present at physiological pH (7.4). This can lead to enhanced binding to diol-containing biological targets such as carbohydrates and serine proteases.[1]
-
Modulation of Reactivity: In transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the electronic properties of the boronic acid can influence the rate and efficiency of transmetalation. The electron-withdrawing nature of the methylcarbamoyl group may impact these reaction kinetics.
-
Hydrogen Bonding Capabilities: The amide functionality of the methylcarbamoyl group introduces additional hydrogen bond donor and acceptor sites. This can be exploited in the design of supramolecular structures and in establishing specific interactions with biological receptors.
Conclusion
The methylcarbamoyl group, while seemingly simple, exerts a significant and quantifiable electronic influence on the phenylboronic acid scaffold. Its classification as a moderately electron-withdrawing substituent, as evidenced by its positive Hammett constants, leads to a predictable increase in the Lewis acidity of the boronic acid. This guide has provided a comprehensive framework for understanding these effects, from the underlying physical organic principles to detailed, actionable experimental protocols for their validation. For researchers in drug discovery and materials science, a thorough understanding of these substituent effects is not merely an academic exercise, but a critical component of rational molecular design. The methodologies outlined herein provide a robust pathway to characterizing the electronic properties of novel substituted arylboronic acids, thereby accelerating the development of new therapeutics and functional materials.
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The Advent of Novel Boronic Acid Derivatives: A Technical Guide for Advanced Organic Synthesis
Foreword: Beyond the Suzuki-Miyaura Workhorse
For decades, boronic acids have been indispensable reagents in the synthetic chemist's toolbox, most notably as the cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction[1][2]. Their stability, low toxicity, and functional group tolerance have cemented their role in constructing complex carbon-carbon bonds, a process fundamental to drug discovery and materials science[3][4]. However, the ever-increasing demand for molecular complexity and efficiency necessitates a continuous evolution of our synthetic capabilities. This guide delves into the modern era of boronic acid chemistry, exploring the discovery, synthesis, and application of novel derivatives that are pushing the boundaries of what is achievable in organic synthesis. We will move beyond the traditional to explore cutting-edge methodologies that offer unprecedented access to diverse chemical space, providing researchers, scientists, and drug development professionals with the insights needed to harness these powerful tools.
The New Wave of Synthesis: Accessing Uncharted Chemical Territory
The limitations of classical boronic acid synthesis—often relying on pre-functionalized starting materials—have spurred the development of more sophisticated and versatile methods. These modern strategies enable the introduction of the boronic acid moiety with greater precision, efficiency, and novelty.
Direct C–H Borylation: The Atom-Economic Revolution
Perhaps the most significant advance has been the rise of transition-metal-catalyzed C–H borylation. This approach allows for the direct conversion of a carbon-hydrogen bond—the most ubiquitous bond in organic molecules—into a carbon-boron bond. Iridium-catalyzed systems, in particular, have become a preferred method for their high efficiency and broad substrate scope[5].
Causality in Catalyst Selection: The choice of an iridium catalyst, often paired with a bipyridine-based ligand, is not arbitrary. The mechanism hinges on the iridium center's ability to undergo oxidative addition into a C-H bond. The ligand's electronic and steric properties are crucial for stabilizing the high-valent iridium intermediates and influencing the regioselectivity of the borylation, which is typically governed by steric factors[5]. Forcing conditions can sometimes overcome these steric biases, enabling borylation at more hindered positions[5]. Directed C-H borylation, where a functional group on the substrate guides the catalyst to a specific C-H bond, offers an elegant solution for achieving high regioselectivity in complex molecules[6].
Diagram 1: General Workflow for C-H Borylation
Caption: A streamlined workflow for iridium-catalyzed C-H borylation.
Photoredox Catalysis: A Mild and Radical Approach
Visible-light photoredox catalysis has emerged as a powerful tool for generating carbon-centered radicals from boronic acids and their derivatives under exceptionally mild conditions[7][8]. This method circumvents the need for harsh reagents or high temperatures, opening doors to functionalizing sensitive molecules.
Mechanistic Insight: The process typically involves a photocatalyst that, upon absorbing visible light, becomes a potent single-electron oxidant or reductant. In an oxidative cycle, the excited photocatalyst can oxidize a boronic acid derivative (often activated by a Lewis base), leading to a C-B bond cleavage and the formation of a carbon radical[7][8][9]. This radical can then engage in a variety of C-C bond-forming reactions. The use of amide solvents has also been shown to modulate the oxidation potential of boronic acids through hydrogen bonding, facilitating radical generation[10].
Flow Chemistry: Accelerating Discovery and Scale-Up
The synthesis of boronic acids, particularly those involving highly reactive organolithium intermediates, can be challenging in traditional batch reactors. Continuous flow chemistry offers a transformative solution by enabling precise control over reaction parameters such as temperature, mixing, and reaction time[11][12].
The Advantage of Flow: By using microreactors, highly exothermic and rapid reactions, like lithium-halogen exchange followed by quenching with a boron electrophile, can be performed safely and efficiently. This "Flash Chemistry" approach allows for synthesis on a sub-second timescale, dramatically increasing throughput and enabling the production of boronic acids on a multigram scale[11][12][13][14]. This technology is not only crucial for rapid library synthesis in medicinal chemistry but also for scalable manufacturing in early development studies[11][15].
Enantioselective Synthesis: Accessing Chiral Boronates
Chiral boronic esters are highly valuable intermediates for constructing molecules with quaternary stereocenters[16][17]. Recent breakthroughs in enantioselective synthesis have provided catalytic methods to access these compounds with high enantiopurity.
Strategies for Stereocontrol:
-
Asymmetric Hydroboration: Rhodium-catalyzed asymmetric hydroboration of enamides and other prochiral olefins using chiral phosphine ligands has proven effective for synthesizing chiral α-amino and tertiary boronic esters with excellent enantioselectivities[16][18].
-
Stereoconvergent Cross-Coupling: Dual photoredox and nickel catalysis can achieve the stereoconvergent multicomponent coupling of vinyl boronates, alkyltrifluoroborates, and aryl halides to form enantioenriched benzylic boronic esters[19].
-
Lithiation-Borylation: The enantioselective lithiation of carbamates followed by borylation provides a powerful route to tertiary propargylic boronic esters with very high enantiomeric ratios[20].
Characterization and Quality Control: A Self-Validating System
The utility of any novel boronic acid derivative is contingent on its purity and stability. Proper characterization is a non-negotiable aspect of the discovery workflow.
-
NMR Spectroscopy: ¹H, ¹³C, and ¹¹B NMR are the primary tools for structural elucidation. The ¹¹B NMR chemical shift is particularly diagnostic, with tricoordinate boronic acids and esters typically resonating between 25–35 ppm, while tetracoordinate species appear further upfield[21].
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is crucial for confirming molecular weight. However, care must be taken as boronic acids can form boroxines (cyclic trimers) or other adducts under ESI-MS conditions[22].
-
Chromatography (HPLC): Purity assessment by HPLC can be challenging due to the facile hydrolysis of boronate esters to their corresponding boronic acids[23]. The development of robust methods, often employing aprotic diluents and basic mobile phases, is essential for accurate purity determination[23].
Table 1: Comparison of Modern Synthetic Methodologies for Boronic Acids
| Methodology | Key Advantages | Common Catalysts/Reagents | Typical Substrates | Key Considerations |
| C-H Borylation | High atom economy, late-stage functionalization.[5] | [Ir(cod)OMe]₂, dtbpy | Arenes, heteroarenes | Regioselectivity is often sterically controlled.[5] |
| Photoredox Catalysis | Mild conditions, radical-based reactivity.[7][8] | fac-Ir(ppy)₃, Ru(bpy)₃²⁺ | Alkyl & Aryl Boronic Acids | Requires a photocatalyst and light source.[7] |
| Flow Chemistry | Enhanced safety, scalability, rapid synthesis.[11][15] | Organolithiums, Trimethyl borate | Aryl halides | Requires specialized flow reactor equipment.[12] |
| Enantioselective Synthesis | Access to chiral building blocks.[16][18] | Rhodium/Chiral Ligands | Prochiral alkenes, carbamates | Catalyst and ligand selection is critical for high ee.[18][19] |
Applications in Synthesis and Drug Discovery
The true value of these novel boronic acid derivatives lies in their application. While the Suzuki-Miyaura reaction remains a primary application, the expanded structural diversity now available opens up new avenues in both methodology and medicinal chemistry.
Empowering the Suzuki-Miyaura Cross-Coupling
The new synthetic methods provide access to previously unavailable or difficult-to-synthesize boronic acid building blocks, vastly expanding the scope of the Suzuki-Miyaura reaction[1][24][25]. This allows for the construction of novel biaryl and heteroaryl scaffolds, which are privileged structures in many active pharmaceutical ingredients (APIs)[4][26].
Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The palladium-catalyzed cycle of the Suzuki-Miyaura reaction.
Boronic Acids as Pharmacophores
Beyond their role as synthetic intermediates, the boronic acid functional group itself is a powerful pharmacophore, capable of forming reversible covalent bonds with serine proteases and other enzymes. This has led to the development of several FDA-approved drugs.
-
Bortezomib (Velcade®): A dipeptidyl boronic acid that acts as a proteasome inhibitor for the treatment of multiple myeloma[3][27].
-
Ixazomib: Another proteasome inhibitor used for multiple myeloma, building on the success of bortezomib[3][27].
-
Vaborbactam: A β-lactamase inhibitor that uses the boronic acid moiety to protect β-lactam antibiotics from degradation by bacterial enzymes[3].
The ability to synthesize novel and diverse boronic acid derivatives is therefore of direct and immediate relevance to the discovery of new therapeutic agents[28][29].
Experimental Protocol: Continuous Flow Synthesis of 4-Methoxyphenylboronic Acid
This protocol provides a self-validating system for the rapid and scalable synthesis of an arylboronic acid using a continuous flow setup, adapted from established methodologies[11][13].
Objective: To synthesize 4-methoxyphenylboronic acid from 4-bromoanisole via a lithium-halogen exchange and subsequent borylation in a continuous flow reactor.
Materials:
-
4-Bromoanisole (Substrate)
-
n-Butyllithium (2.5 M in hexanes) (Reagent)
-
Trimethyl borate (Electrophile)
-
Anhydrous Tetrahydrofuran (THF) (Solvent)
-
1 M Hydrochloric Acid (Quench)
-
Ethyl Acetate (Extraction)
-
Brine (Wash)
-
Anhydrous Magnesium Sulfate (Drying Agent)
Equipment:
-
Commercially available microfluidic flow chemistry system with at least two syringe pumps and a T-mixer.
-
PFA tubing (as specified by the reactor manufacturer).
-
Back-pressure regulator.
-
Collection flask cooled in an ice bath.
Procedure:
-
System Preparation: Ensure the entire flow reactor system is dry and purged with an inert gas (Nitrogen or Argon).
-
Reagent Preparation:
-
Solution A: Prepare a solution of 4-bromoanisole in anhydrous THF.
-
Solution B: Use the commercial solution of n-butyllithium in hexanes.
-
Solution C: Prepare a solution of trimethyl borate in anhydrous THF.
-
-
Flow Reaction Setup:
-
Pump Solution A and Solution B through separate inlets to a T-mixer at controlled flow rates. The residence time for the lithium-halogen exchange is typically very short (<1 second).
-
The output from the first T-mixer, containing the lithiated intermediate, is immediately directed to a second T-mixer.
-
Pump Solution C into the second T-mixer to quench the aryllithium species with the boron electrophile.
-
-
Quenching and Collection:
-
The final reaction stream is directed from the reactor into a vigorously stirred collection flask containing 1 M HCl, cooled in an ice bath.
-
-
Workup and Isolation:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by recrystallization or trituration from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield 4-methoxyphenylboronic acid as a white solid.
-
-
Validation:
-
Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and LC-MS, comparing the data to known literature values.
-
Future Outlook: The Road Ahead
The field of boronic acid chemistry is poised for continued innovation. Future research will likely focus on developing even more selective and efficient catalytic systems, particularly for C-H borylation, to tackle increasingly complex molecular targets. The integration of machine learning and automated synthesis platforms with flow chemistry will accelerate the discovery of novel derivatives with tailored properties. As our understanding of the biological roles of boron-containing compounds deepens, we can expect to see a new generation of boronic acid-based therapeutics entering clinical development. The journey of this humble functional group is far from over; it is being continuously reimagined to solve the synthetic and medicinal challenges of tomorrow.
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Hafner, A., Meisenbach, M., & Sedelmeier, J. (2016). Flow Chemistry on Multigram Scale: Continuous Synthesis of Boronic Acids within 1 s. Organic Letters, 18(15), 3630-3633. [Link]
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Hafner, A., Meisenbach, M., & Sedelmeier, J. (2016). Flow Chemistry on Multigram Scale: Continuous Synthesis of Boronic Acids within 1 s. Thieme. [Link]
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Wang, Y., et al. (2021). Enantioselective synthesis of tertiary boronic esters through catalytic asymmetric reversed hydroboration. Nature Communications, 12(1), 3776. [Link]
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Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 16497-16530. [Link]
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Wang, D., et al. (2020). Enantioselective Synthesis of Benzylic Boronic Esters via Photoredox/Nickel-Catalyzed Multicomponent Cross-Couplings. Organic Letters, 22(15), 5863-5868. [Link]
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Soutome, H., Maekawa, K., & Nagaki, A. (2024). Highly Productive Flow Synthesis for Lithiation, Borylation, and/or Suzuki Coupling Reaction. Organic Process Research & Development. [Link]
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Gautier, F. M. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 28(6), 2660. [Link]
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Silva, M. P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]
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Bolien, D., & Ertl, P. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]
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Hafner, A., Meisenbach, M., & Sedelmeier, J. (2016). Flow Chemistry on Multigram Scale: Continuous Synthesis of Boronic Acids within 1 s. Organic Letters, 18(15), 3630-3633. [Link]
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Gautier, F. M. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules (Basel, Switzerland), 28(6), 2660. [Link]
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Blair, D. J., et al. (2012). Enantioselective synthesis and cross-coupling of tertiary propargylic boronic esters using lithiation-borylation of propargylic carbamates. Angewandte Chemie International Edition, 51(48), 11952-11955. [Link]
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Baralle, A. (2018). Photoredox C–C Cross-Coupling Reactions using Boronic Acid Derivatives. Apollo - University of Cambridge Repository. [Link]
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Wang, Y., et al. (2021). Enantioselective synthesis of tertiary boronic esters through catalytic asymmetric reversed hydroboration. ResearchGate. [Link]
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Silva, M. P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. [Link]
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The Role of Boronic Acids in Advanced Pharmaceutical Intermediates. (2026). Pharmaffiliates. [Link]
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DiMaso, M. J., et al. (2021). Unlocking the Accessibility of Alkyl Radicals from Boronic Acids through Solvent-Assisted Organophotoredox Activation. ACS Catalysis, 11(17), 11138-11146. [Link]
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Baralle, A. (2018). Photoredox C–C Cross-Coupling Reactions using Boronic Acid Derivatives. ResearchGate. [Link]
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Pinto, D. C. G. A., et al. (2021). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. Catalysts, 11(1), 103. [Link]
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Singh, A. K., et al. (2022). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Molecules, 27(20), 6825. [Link]
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Singh, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(19), 6543. [Link]
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Bolien, D., & Ertl, P. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]
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Hafner, A., Meisenbach, M., & Sedelmeier, J. (2016). Flash Chemistry on Multigram-Scale: Continuous Flow Synthesis of Boronic Acids within a Second. Novartis OAK. [Link]
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Ertl, P., & Bolien, D. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]
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Arylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]
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Foley, D., & O'Duill, M. (2019). Synthesis of aminoboronic acid derivatives: an update on recent advances. Organic Chemistry Frontiers. [Link]
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Foley, D. J., & O'Duill, M. L. (2019). Synthesis of aminoboronic acid derivatives: an update on recent advances. ResearchGate. [Link]
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Novel Synthesis Technique Produces Boronic Acid-Based Drugs. (2017). Drug Discovery & Development. [Link]
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Preshlock, S., et al. (2016). Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol. Chemistry – A European Journal, 22(47), 16794-16813. [Link]
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McGough, J. S., et al. (2020). Intramolecular (directed) electrophilic C–H borylation. Chemical Society Reviews, 49(12), 3989-4008. [Link]
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Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]
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The Synthesis and Applications of Heterocyclic Boronic Acids. (2003). ResearchGate. [Link]
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Pop, F., et al. (2016). Improving Mass Spectrometric Characterisation of Boronic Acid and Boroxine in Pharmaceutical Manufacturing. ResearchGate. [Link]
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Grunenwald, M., et al. (2022). Design and NMR characterization of reversible head-to-tail boronate-linked macrocyclic nucleic acids. Organic & Biomolecular Chemistry, 20(17), 3569-3573. [Link]
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Al-Sayah, M., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 62, 132-138. [Link]
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Methodological & Application
Suzuki-Miyaura coupling with 4-(Methylcarbamoyl)-2-methoxyphenylboronic acid
An Application Guide to the Suzuki-Miyaura Coupling of 4-(Methylcarbamoyl)-2-methoxyphenylboronic Acid
Introduction: The Strategic Importance of a Functionalized Building Block
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its power to forge carbon-carbon bonds under mild conditions with exceptional functional group tolerance.[1][2] This palladium-catalyzed transformation has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4]
This guide focuses on a specific, high-value building block: This compound . This reagent is of particular interest to medicinal chemists and drug development professionals. The presence of the hydrogen-bond-donating and -accepting methylcarbamoyl group, combined with the ortho-methoxy substituent, provides a scaffold primed for creating molecules with specific pharmacophoric features. However, these same functional groups introduce distinct challenges that require a carefully considered approach. The ortho-methoxy group imposes significant steric hindrance around the reactive boronic acid, while the electron-withdrawing nature of the para-carbamoyl group influences the electronic properties of the aryl system.[5][6][7]
This document serves as a comprehensive technical guide, moving beyond a simple recitation of steps to explain the underlying principles for successfully employing this substrate. We will dissect the mechanistic nuances, provide a robust experimental protocol, and offer data-driven insights for troubleshooting and optimization.
Mechanistic Deep Dive: Navigating Steric and Electronic Challenges
The efficacy of the Suzuki-Miyaura reaction hinges on a delicate interplay between the catalyst, base, and solvent, which together orchestrate the catalytic cycle.[8] Understanding this cycle is critical to overcoming the specific hurdles presented by this compound.
The generally accepted mechanism involves three primary stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][9]
Figure 2: Standard experimental workflow for the Suzuki-Miyaura coupling.
Materials and Reagents
-
This compound (1.3 equiv.)
-
Aryl Bromide (1.0 equiv.)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 0.02 equiv., 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 2-MeTHF)
-
Degassed deionized water
-
Reaction vessel (e.g., round-bottom flask or microwave vial) with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure
-
Vessel Preparation: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.3 eq), K₃PO₄ (2.0 eq), and the palladium precatalyst (2 mol%).
-
Inert Atmosphere: Seal the vessel with a rubber septum or screw cap. Evacuate the vessel under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 2-MeTHF and water in a 10:1 ratio to achieve a concentration of ~0.1 M with respect to the aryl bromide) via syringe.
-
Reaction: Place the vessel in a preheated heating block or oil bath set to the desired temperature (typically 80-100 °C). Stir the mixture vigorously for the duration of the reaction (typically 4-24 hours).
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing by LC-MS or TLC until the limiting reagent is consumed.
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Optimization and General Conditions
The optimal conditions can vary depending on the coupling partner. The following table provides a starting point for optimization.
| Aryl Halide Partner | Recommended Catalyst/Ligand | Recommended Base | Solvent System | Temp (°C) | Notes |
| Electron-Neutral/Rich Ar-Br | XPhos Pd G3 / SPhos Pd G2 | K₃PO₄ | 2-MeTHF / H₂O (10:1) | 90-100 | Standard conditions. Reaction times are typically 4-12 hours. |
| Electron-Poor Ar-Br | XPhos Pd G3 / RuPhos Pd G3 | K₃PO₄ or K₂CO₃ | Dioxane / H₂O (5:1) | 80-90 | Oxidative addition is faster; lower temperatures may be sufficient. [9] |
| Sterically Hindered Ar-Br | XPhos Pd G3 / BrettPhos Pd G3 | Cs₂CO₃ or K₃PO₄ | Toluene / H₂O (10:1) | 100-110 | Requires more forcing conditions and highly active catalyst systems. [10][11] |
| Heteroaryl-Br (e.g., Pyridyl) | XPhos Pd G3 / CataCXium A | K₃PO₄ | 2-MeTHF / H₂O (10:1) | 90-100 | Heterocycles can be challenging; catalyst screening is often necessary. [12] |
| Aryl-Cl (Electron-Poor) | RuPhos Pd G3 / BrettPhos Pd G3 | K₃PO₄ or t-BuOK | Dioxane | 100-110 | Aryl chlorides require highly active catalysts to cleave the strong C-Cl bond. [13][14] |
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Ineffective catalyst/ligand for the specific substrate. 2. Insufficient temperature. 3. Deactivation of the boronic acid (e.g., formation of boroxine trimers). | 1. Screen a panel of bulky ligands (e.g., XPhos, RuPhos, BrettPhos). [15] 2. Increase the reaction temperature in 10 °C increments. 3. Use fresh, high-quality boronic acid. Consider using the corresponding boronic ester (e.g., pinacol ester). [1] |
| Protodeboronation | 1. Presence of excess water or protic impurities. 2. Base is too strong or reaction temperature is too high. 3. Prolonged reaction time after completion. | 1. Use anhydrous solvents and dry the base thoroughly before use. 2. Switch to a milder base (e.g., K₂CO₃) or lower the temperature. 3. Monitor the reaction closely and work up promptly upon completion. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction vessel. 2. Inefficient reduction of a Pd(II) precatalyst to the active Pd(0) species. | 1. Ensure the reaction setup is rigorously degassed and maintained under a positive pressure of inert gas. [1] 2. Use a Pd(0) source (e.g., Pd₂(dba)₃) with a separate ligand, or use a reliable precatalyst (e.g., G3 type). |
| Dehalogenation of Aryl Halide | 1. Presence of a hydride source (e.g., from solvent degradation or certain additives). 2. A side-pathway in the catalytic cycle. | 1. Use high-purity, peroxide-free solvents. 2. Screen different ligand/base combinations, as this can alter the dominant catalytic pathway. [1] |
Conclusion
While the structure of this compound presents challenges of steric hindrance and electronic deactivation, it is a highly effective substrate in Suzuki-Miyaura couplings when the appropriate conditions are employed. Success hinges on the rational selection of a palladium catalyst system featuring bulky, electron-rich ligands capable of navigating the sterically congested environment. By carefully controlling the base, solvent, and reaction atmosphere, researchers can reliably incorporate this valuable, functionalized moiety into complex molecular architectures, paving the way for advancements in drug discovery and materials science.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. (Yoneda Labs) [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. (Chemistry LibreTexts) [Link]
-
Amatore, C., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. (Journal of the American Chemical Society) [Link]
-
Neufeldt, S. R., et al. (2016). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (National Institutes of Health) [Link]
-
Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. (Organic Chemistry Portal) [Link]
-
Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. (Journal of the American Chemical Society) [Link]
-
Carrow, B. P. & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. (Synfacts) [Link]
-
NROChemistry. (2023). Suzuki Coupling: Mechanism & Examples. (NROChemistry) [Link]
-
Organic Chemistry Portal. Suzuki Coupling. (Organic Chemistry Portal) [Link]
-
Thomas, A. S., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (National Institutes of Health) [Link]
-
NROChemistry. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (YouTube) [Link]
-
Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. (Organic Letters) [Link]
-
Li, G., et al. (2020). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. (Organic & Biomolecular Chemistry) [Link]
-
Hassan, J., et al. (2002). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (Chemical Reviews) [Link]
-
Winegar, P. H., et al. (2021). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. (ACS Catalysis) [Link]
-
Han, F. S. (2013). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. (National Institutes of Health) [Link]
-
Sherwood, J., et al. (2014). Solvent effects in palladium catalysed cross-coupling reactions. (White Rose Research Online) [Link]
-
Amatore, C., et al. (2006). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. (Semantic Scholar) [Link]
-
Tang, W., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. (RSC Publishing) [Link]
-
Reddy, V. P., et al. (2023). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (ResearchGate) [Link]
-
Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (The Royal Society of Chemistry) [Link]
-
Morin, M., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. (Organic Letters) [Link]
-
Ghaffarzadeh, M., et al. (2007). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. (The Journal of Organic Chemistry) [Link]
-
Badone, D., et al. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. (The Journal of Organic Chemistry) [Link]
-
Bio, M. M., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (National Institutes of Health) [Link]
-
Stanetty, C., et al. (2011). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. (ResearchGate) [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (Angewandte Chemie International Edition) [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
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- 11. pubs.rsc.org [pubs.rsc.org]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Use of 4-(Methylcarbamoyl)-2-methoxyphenylboronic Acid in Biaryl Synthesis
Introduction: The Strategic Advantage of 4-(Methylcarbamoyl)-2-methoxyphenylboronic Acid in Modern Drug Discovery
The synthesis of biaryl and heteroaryl structures is a cornerstone of modern medicinal chemistry and drug development. These motifs are prevalent in a wide array of top-selling pharmaceuticals and biologically active molecules, valued for their ability to present functional groups in precise three-dimensional orientations, thus enabling specific interactions with biological targets. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the construction of these carbon-carbon bonds, lauded for its mild reaction conditions and broad functional group tolerance.[1]
Within the vast toolkit of Suzuki-Miyaura coupling reagents, this compound has emerged as a particularly valuable building block. Its unique substitution pattern—an ortho-methoxy group and a meta-methylcarbamoyl group—offers a combination of steric and electronic properties that can be strategically exploited in the synthesis of complex molecular architectures. The ortho-methoxy group can influence the dihedral angle of the resulting biaryl product, a critical parameter for modulating protein-ligand interactions. The methylcarbamoyl moiety, a common pharmacophore, can engage in hydrogen bonding and other key interactions within a target's binding site.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and offer insights into troubleshooting and optimization, all grounded in established principles of organometallic chemistry.
Core Concepts: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound (in this case, this compound) with an organohalide or triflate.[2] The reaction proceeds through a well-established catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (Ar-X), forming a Pd(II) complex.
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide. This step is often facilitated by the formation of a boronate species.[2]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled from the coordination sphere, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Methodology and Experimental Protocol
The presence of an ortho-methoxy group on this compound can introduce steric hindrance, potentially slowing the rate of transmetalation. Therefore, the choice of catalyst, ligand, base, and solvent is critical for achieving high yields. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps in sterically demanding couplings.
Recommended Reaction Conditions
The following table summarizes recommended starting conditions for the Suzuki-Miyaura coupling of this compound with various aryl halides. Optimization may be required for specific substrates.
| Component | Recommendation | Rationale and Key Considerations |
| Aryl Halide | Aryl Bromide or Iodide (1.0 equiv) | Reactivity order: I > Br >> Cl. Aryl chlorides may require more active catalysts and harsher conditions. |
| Boronic Acid | This compound (1.2-1.5 equiv) | A slight excess is used to drive the reaction to completion. |
| Palladium Catalyst | Pd(PPh₃)₄ (1-5 mol%), Pd(dppf)Cl₂ (1-5 mol%), or Buchwald precatalysts (e.g., XPhos Pd G3, 1-3 mol%) | Pd(PPh₃)₄ is a reliable choice for many applications. Pd(dppf)Cl₂ and Buchwald precatalysts are often more effective for challenging or sterically hindered substrates. |
| Base | K₂CO₃ (2.0-3.0 equiv), Cs₂CO₃ (2.0-3.0 equiv), or K₃PO₄ (2.0-3.0 equiv) | An aqueous solution of the base is typically used. K₃PO₄ is a stronger base and can be effective in difficult couplings. |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, or 2-MeTHF/H₂O (typically in a 4:1 to 10:1 ratio) | A mixture of an organic solvent and water is standard. The choice of solvent can influence reaction rates and solubility. |
| Temperature | 80-110 °C | Higher temperatures are often required to overcome the activation energy barrier, especially with less reactive coupling partners. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent oxidation of the Pd(0) catalyst and homocoupling of the boronic acid. |
Step-by-Step Experimental Protocol
This general protocol is a starting point for the coupling of an aryl bromide with this compound.
Figure 2: General experimental workflow for Suzuki-Miyaura coupling.
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%), and the base (e.g., K₂CO₃, 2.5 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Prepare a degassed solvent mixture (e.g., dioxane/water 4:1). Add the solvent mixture to the reaction flask via syringe. The final concentration of the limiting reagent should be between 0.1 and 0.5 M.
-
Reaction Execution: Place the reaction flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
-
Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Troubleshooting and Optimization
Even with a robust protocol, challenges can arise. The following table outlines common issues encountered in Suzuki-Miyaura couplings, with a focus on those relevant to sterically hindered or electronically complex substrates, and provides potential solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed system- Low reaction temperature- Inappropriate base or solvent | - Use a fresh, high-quality catalyst or a more active precatalyst.- Ensure thorough degassing of solvents and reaction vessel.- Increase the reaction temperature in increments.- Screen alternative bases (e.g., Cs₂CO₃, K₃PO₄) and solvent systems. |
| Protodeboronation (Loss of Boronic Acid) | - Presence of excess water or protic sources- Prolonged reaction time at high temperature- Instability of the boronic acid under reaction conditions | - Use anhydrous solvents and a carefully controlled amount of water.- Monitor the reaction closely and stop it once the starting material is consumed.- Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) or trifluoroborate salt.[3] |
| Homocoupling of Boronic Acid | - Presence of oxygen in the reaction mixture- Inefficient reduction of a Pd(II) precatalyst | - Ensure rigorous degassing procedures are followed.- Use a Pd(0) source (e.g., Pd(PPh₃)₄) or a highly efficient precatalyst system. |
| Difficult Purification | - Presence of residual palladium- Co-elution of byproducts | - Treat the crude product with a palladium scavenger.- Optimize the column chromatography conditions (solvent gradient, silica type). |
Conclusion
This compound is a powerful and versatile reagent for the synthesis of complex biaryl structures that are of significant interest in drug discovery and development. A thorough understanding of the Suzuki-Miyaura coupling mechanism, combined with careful selection of reaction parameters, is key to its successful application. The protocols and troubleshooting guide provided herein offer a solid foundation for researchers to effectively utilize this valuable building block in their synthetic endeavors. As with any chemical reaction, empirical optimization for each specific substrate combination is essential for achieving the best possible outcomes.
References
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Utilizing Novel Boronic Acid Derivatives.
- Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). 4-Methoxyphenylboronic acid.
- Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube.
- Suzuki–Miyaura cross‐coupling of amides with boronic acid derivatives... (2024).
- Camacho-Hernandez, G. A., et al. (2019). Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 nAChRs. Journal of Medicinal Chemistry, 62(22), 10376–10390.
- Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction. (n.d.).
- PubChemLite. (n.d.). 4-carbamoyl-2-methoxyphenylboronic acid (C8H10BNO4).
- United States Patent. (2007, August 22). Googleapis.com.
- Cross-coupling of unactivated secondary boronic acids. (n.d.).
- Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity. (2025).
- FUJIFILM Wako Pure Chemical Corporation. (n.d.). Boronic Acid Compounds for Suzuki Coupling Reaction.
- United States Patent. (2003, September 17). Googleapis.com.
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Application Notes & Protocols: 4-(Methylcarbamoyl)-2-methoxyphenylboronic acid in Medicinal Chemistry
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of a Multifunctional Building Block
In the landscape of modern drug discovery, the rational design of small molecule therapeutics hinges on the availability of versatile chemical building blocks. 4-(Methylcarbamoyl)-2-methoxyphenylboronic acid (C₉H₁₂BNO₄, CAS: 1451391-90-4) is one such reagent, engineered with structural features that offer significant advantages in the synthesis of complex pharmaceutical agents. Its utility is primarily centered on its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1]
This boronic acid derivative incorporates three key functional elements that make it particularly valuable for medicinal chemists:
-
The Boronic Acid Moiety: A stable, low-toxicity functional group that is a cornerstone of the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds with exceptional reliability and functional group tolerance.[2][3]
-
The ortho-Methoxy Group: This substituent can influence the electronic properties and conformation of the phenyl ring. Mechanistically, it may participate in chelation with the palladium catalyst, potentially affecting the regioselectivity and efficiency of the coupling reaction.[4][5]
-
The meta-Methylcarbamoyl Group: An amide functionality is a prevalent feature in a vast number of approved drugs, often serving as a key hydrogen bond donor or acceptor for target engagement. Its presence on the boronic acid building block allows for the direct incorporation of this critical pharmacophoric element.
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on leveraging this compound in synthetic workflows, with a focus on the synthesis of biaryl scaffolds relevant to kinase inhibitor development.
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the preeminent application for this boronic acid, facilitating the construction of biaryl and heteroaryl-aryl structures that are central to many therapeutic agents, particularly in oncology and immunology.[1] The reaction couples the organoboronic acid with an organohalide (or triflate) in the presence of a palladium catalyst and a base.
Mechanistic Rationale and Causality
The success of a Suzuki-Miyaura coupling is contingent on the careful selection of catalyst, ligand, base, and solvent. The interplay between these components dictates reaction efficiency, yield, and purity.
-
Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand is critical. For a sterically hindered boronic acid with an ortho substituent, bulky and electron-rich phosphine ligands like SPhos, XPhos, or RuPhos are often employed. These ligands promote the formation of the active Pd(0) species and facilitate the rate-limiting oxidative addition step with the aryl halide.
-
Base: A base is required to activate the boronic acid for the transmetalation step. The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers its aryl group to the palladium center. The choice of base can significantly impact the reaction rate and the stability of the boronic acid, which can be prone to protodeboronation.
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, THF, toluene) and water is commonly used. Water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.
The diagram below illustrates the fundamental catalytic cycle of the Suzuki-Miyaura reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Protocol: Synthesis of a Biaryl Kinase Inhibitor Scaffold
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic heteroaryl chloride (2-chloro-4-aminopyrimidine), a common core in many kinase inhibitors.
Materials and Reagents
-
This compound (1.2 equiv)
-
2-Chloro-4-aminopyrimidine (1.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
1,4-Dioxane (Anhydrous)
-
Deionized Water (Degassed)
-
Reaction Vessel (e.g., Schlenk tube or microwave vial)
-
Standard laboratory glassware, magnetic stirrer, inert atmosphere setup (Argon or Nitrogen).
Experimental Workflow Diagram
Caption: General workflow for the Suzuki-Miyaura coupling protocol.
Step-by-Step Methodology
-
Reaction Setup:
-
To a dry reaction vial equipped with a magnetic stir bar, add 2-Chloro-4-aminopyrimidine (1.0 equiv), this compound (1.2 equiv), Palladium(II) Acetate (0.02 equiv), SPhos (0.04 equiv), and Potassium Carbonate (2.5 equiv).
-
Seal the vial with a septum and purge with an inert atmosphere (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the Pd(0) catalyst.
-
-
Solvent Addition:
-
Degas the 1,4-Dioxane and deionized water separately by bubbling Argon through them for at least 20 minutes.
-
Using a syringe, add the degassed 1,4-Dioxane, followed by the degassed water, to the reaction vial to achieve a typical solvent ratio of 4:1 to 5:1 (Dioxane:Water). The final concentration of the limiting reagent should be approximately 0.1-0.2 M.
-
-
Reaction Execution:
-
Place the sealed vial in a preheated oil bath or heating block set to 80-100 °C.
-
Stir the mixture vigorously for the duration of the reaction (typically 2-12 hours).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with brine to remove residual water and inorganic salts.
-
-
Purification:
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to isolate the desired biaryl product.
-
-
Analysis:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
-
Expected Outcomes and Versatility
The described protocol is robust and can be adapted for various aryl and heteroaryl halides. The table below summarizes expected outcomes based on the nature of the coupling partner.
| Aryl/Heteroaryl Halide (Ar-X) | Coupling Partner Type | Typical Yield Range (%) | Notes |
| 2-Chloropyrimidine | Electron-deficient heteroaryl chloride | 75-90% | Generally high reactivity due to the electron-withdrawing nature of the pyrimidine ring. |
| 4-Bromoanisole | Electron-rich aryl bromide | 70-85% | Good reactivity; may require slightly longer reaction times compared to electron-deficient partners. |
| 3-Bromobenzonitrile | Electron-poor aryl bromide | 80-95% | Excellent reactivity. The electron-withdrawing group activates the C-Br bond for oxidative addition. |
| 5-Bromoindole (N-protected) | Heteroaryl bromide | 65-80% | N-protection is typically required. Yields can be variable depending on the protecting group used. |
Application in Kinase Inhibitor Synthesis
The biaryl motif generated using this compound is a common feature in Type I and Type II kinase inhibitors, which target the ATP-binding site of protein kinases. The 4-(methylcarbamoyl)-2-methoxyphenyl moiety can serve as a "headgroup" that interacts with the solvent-exposed region of the kinase, while the coupled heterocycle acts as the "hinge-binder".
Caption: Role of the coupled product in a generic kinase inhibitor scaffold.
Conclusion
This compound is a highly valuable and strategically designed building block for medicinal chemistry. Its primary application via the Suzuki-Miyaura cross-coupling reaction provides a direct and efficient route to complex biaryl structures containing essential pharmacophoric features. The protocols and guidelines presented herein offer a robust framework for researchers to successfully employ this reagent in the synthesis of novel small molecule therapeutics, particularly in the pursuit of next-generation kinase inhibitors.
References
-
Organic Synthesis. Suzuki-Miyaura Coupling. Available at: [Link]
-
Kozieł, K., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. Available at: [Link]
-
Sharma, A., et al. (2023). Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. Molecules, 28(15), 5849. Available at: [Link]
-
Li, W., et al. (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. ACS Omega, 7(4), 3343–3355. Available at: [Link]
-
Kozieł, K., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. Available at: [Link]
-
ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho -substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available at: [Link]
-
Alves, M. J., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(17), 5368. Available at: [Link]
-
ResearchGate. (n.d.). Recent developments in catalytic amide bond formation. Available at: [Link]
-
Sanna, F., et al. (2022). Synthesis and Investigation of the G-Quadruplex Binding Properties of Kynurenic Acid Derivatives with a Dihydroimidazoquinoline-3,5-dione Core. Molecules, 27(9), 2736. Available at: [Link]
-
Matos, K., & Soderquist, J. A. (2004). Alkylboranes in the Suzuki−Miyaura Coupling: Stereochemical and Mechanistic Studies. The Journal of Organic Chemistry, 63(14), 4615–4625. Available at: [Link]
-
ResearchGate. (2010). ChemInform Abstract: Synthesis of Novel 5H-Pyrimido[5,4-b]indole-(1H,3H)2,4-diones as Potential Ligands for the Cloned α1Adrenoceptor Subtypes. Available at: [Link]
-
Koshizuka, M., et al. (2024). Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications. Available at: [Link]
-
Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270. Available at: [Link]
-
MDPI. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Camacho-Hernandez, G. A., et al. (2019). Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry, 62(24), 11213–11233. Available at: [Link]
-
Baxter, R. D., et al. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Journal of the American Chemical Society, 133(16), 6345–6355. Available at: [Link]
-
Schneider, N., et al. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules?. ChemRxiv. Available at: [Link]
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- 3. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Heterocyclic Compounds Using 4-(Methylcarbamoyl)-2-methoxyphenylboronic Acid
Introduction: The Strategic Role of a Multifunctional Boronic Acid in Heterocyclic Chemistry
Heterocyclic compounds form the structural backbone of a vast majority of pharmaceuticals, agrochemicals, and functional materials currently in use.[1] Their synthesis is a central theme in modern organic chemistry. Among the myriad of tools available for constructing these complex architectures, transition-metal-catalyzed cross-coupling reactions have emerged as particularly powerful. Boronic acids, lauded for their stability, low toxicity, and functional group tolerance, are premier reagents in this domain, most notably in the Suzuki-Miyaura and Chan-Lam coupling reactions.[2]
This guide focuses on a specific, highly functionalized reagent: 4-(Methylcarbamoyl)-2-methoxyphenylboronic acid . Its unique structure, featuring an ortho-methoxy group and a para-methylcarbamoyl moiety, offers distinct advantages. The methoxy group can influence the electronic properties and conformation of the aryl ring, potentially directing reactions or modulating the reactivity of the boronic acid. The methylcarbamoyl group provides a robust, functional handle for further synthetic transformations or for engaging in hydrogen bonding within a biological target, making this reagent particularly valuable for drug discovery programs.
These application notes provide researchers, scientists, and drug development professionals with a detailed exploration of the use of this compound in key synthetic transformations for building complex heterocyclic systems. We will delve into the mechanistic underpinnings of these reactions, provide field-tested protocols, and explain the rationale behind experimental choices to empower users to optimize these methods for their specific targets.
Part 1: Palladium-Catalyzed Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, creating a carbon-carbon bond between an organoboron compound and an organohalide or triflate.[3][4] This reaction is exceptionally effective for synthesizing biaryl and heteroaryl-aryl structures, which are common motifs in pharmacologically active molecules.[5]
Core Mechanism and Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-understood process involving a palladium catalyst.[3][6] Understanding this cycle is critical for troubleshooting and optimizing reaction conditions.
The process involves three key steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (R¹-X), forming a Pd(II) complex. This is often the rate-limiting step of the cycle.[5]
-
Transmetalation : The organoboron reagent, activated by a base, transfers its organic group (R²) to the palladium(II) center. The base is crucial as it forms a more nucleophilic "ate" complex with the boronic acid, facilitating the transfer of the aryl group to the palladium center.[4][7]
-
Reductive Elimination : The two organic groups on the palladium center (R¹ and R²) couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst.[3]
Experimental Protocol: Synthesis of a Biaryl Heterocycle
This protocol describes the coupling of this compound with a representative heteroaryl bromide, 2-bromopyridine, to form 2-(4-(methylcarbamoyl)-2-methoxyphenyl)pyridine.
Materials:
-
This compound
-
2-Bromopyridine
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane
-
Water, deionized
-
Schlenk flask or microwave vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equiv.), 2-bromopyridine (1.0 equiv.), and potassium carbonate (2.5 equiv.).
-
Catalyst Addition : In a separate vial, pre-mix the palladium catalyst. For this scale, add Palladium(II) Acetate (0.02 equiv., 2 mol%) and Triphenylphosphine (0.08 equiv., 8 mol%). Add this solid mixture to the Schlenk flask. Rationale: Using a phosphine ligand like PPh₃ stabilizes the palladium catalyst and promotes the reaction.
-
Inert Atmosphere : Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition : Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio by volume) via syringe. The solvent mixture should be sufficient to create a stirrable slurry (e.g., 0.1-0.2 M concentration with respect to the limiting reagent). Rationale: The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the boronate "ate" complex required for transmetalation.[7]
-
Reaction Execution : Place the sealed flask in a preheated oil bath at 90-100 °C. Stir vigorously for 4-12 hours.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.
-
Work-up :
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Substrate Scope and Expected Outcomes
The choice of catalyst, base, and solvent can be tuned for different substrates. The following table provides a guideline for coupling this compound with various organohalides.
| Aryl/Heteroaryl Halide (1.0 eq) | Catalyst System (mol%) | Base (eq) | Solvent | Temp (°C) | Typical Yield (%) | Notes |
| 4-Bromoanisole | Pd(PPh₃)₄ (3%) | K₂CO₃ (2.5) | Toluene/H₂O | 100 | 85-95 | Electron-rich aryl bromides are generally excellent coupling partners. |
| 4-Bromobenzonitrile | Pd(OAc)₂ (2%) / SPhos (4%) | K₃PO₄ (3.0) | Dioxane/H₂O | 100 | 80-90 | Electron-poor aryl bromides couple efficiently. Bulky phosphine ligands like SPhos can accelerate the reaction.[8] |
| 2-Chloropyridine | Pd₂(dba)₃ (2%) / XPhos (4%) | Cs₂CO₃ (3.0) | t-BuOH/H₂O | 110 | 70-85 | Aryl chlorides are less reactive and often require more active catalyst systems (e.g., using Buchwald ligands) and stronger bases.[9] |
| 3-Bromothiophene | Pd(PPh₃)₄ (3%) | Na₂CO₃ (2.5) | DME/H₂O | 90 | 75-90 | Thienylboronic acids can be prone to protodeboronation; using them as the boronic acid partner with a heteroaryl halide is often successful.[8] |
Part 2: Copper-Catalyzed Chan-Lam Coupling for C-N and C-O Bond Formation
The Chan-Lam coupling reaction is a powerful method for forming carbon-heteroatom bonds, specifically C-N, C-O, and C-S bonds.[10] It involves the copper-catalyzed cross-coupling of boronic acids with amines, phenols, amides, and other nucleophiles. A key advantage over the related Buchwald-Hartwig amination is that the Chan-Lam coupling can often be performed at room temperature and open to the air, using inexpensive copper catalysts.[11]
Core Mechanism and Rationale
While the precise mechanism is still debated, a widely accepted catalytic cycle involves the oxidation of Cu(I)/Cu(II) to a Cu(III) intermediate.
-
Ligand Exchange/Coordination : The N-H or O-H containing substrate coordinates to the Cu(II) center.
-
Transmetalation : The arylboronic acid transfers its aryl group to the copper center.
-
Reductive Elimination : The aryl group and the heteroatom nucleophile couple and are eliminated from the copper, forming the desired C-N or C-O bond and a Cu(I) species.
-
Re-oxidation : The resulting Cu(I) is re-oxidized back to the active Cu(II) state, often by atmospheric oxygen, to complete the catalytic cycle.[10]
Experimental Protocol: N-Arylation of a Heterocycle
This protocol details the N-arylation of imidazole with this compound.
Materials:
-
This compound
-
Imidazole
-
Copper(II) Acetate (Cu(OAc)₂)
-
Pyridine (as both base and ligand)
-
Dichloromethane (DCM) or Methanol
-
Molecular sieves (4 Å), powdered (optional, for dry conditions)
Procedure:
-
Reaction Setup : To a round-bottom flask, add this compound (1.0 equiv.), imidazole (1.5-2.0 equiv.), and Copper(II) Acetate (1.0-1.5 equiv.). Rationale: A stoichiometric or slight excess of the copper salt is often used, though catalytic versions exist. An excess of the amine coupling partner is common to drive the reaction to completion.[10]
-
Solvent and Base Addition : Add the solvent (DCM) and pyridine (2.0 equiv.). Rationale: Pyridine acts as a mild base and a ligand that facilitates the reaction.[12]
-
Reaction Execution : Stir the mixture vigorously at room temperature. The flask can be left open to the air or equipped with a balloon of air/oxygen. The reaction mixture will typically turn from blue to green.
-
Monitoring : Monitor the reaction by TLC or LC-MS over 12-24 hours.
-
Work-up :
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove copper salts, washing with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with aqueous ammonium chloride solution to remove any remaining copper, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
-
Purification : Purify the crude product by flash column chromatography on silica gel.
Part 3: Integrated Synthetic Strategies
The true power of this compound is realized when these fundamental coupling reactions are integrated into multi-step sequences to build complex heterocyclic scaffolds.
Strategy 1: One-Pot Suzuki Coupling and Condensation for Phenanthridine Synthesis
Phenanthridines are an important class of nitrogen-containing polycyclic aromatic hydrocarbons. A highly efficient one-pot synthesis can be achieved via a Suzuki coupling followed by an in-situ intramolecular condensation.[13][14]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pure.hw.ac.uk [pure.hw.ac.uk]
- 10. Chan-Lam Coupling [organic-chemistry.org]
- 11. Chan–Evans–Lam N1-(het)arylation and N1-alkеnylation of 4-fluoroalkylpyrimidin-2(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stereoselective copper-catalyzed Chan–Lam–Evans N-arylation of glucosamines with arylboronic acids at room temperature - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
The Strategic Role of 4-(Methylcarbamoyl)-2-methoxyphenylboronic Acid in Modern Drug Discovery: A Guide for Medicinal Chemists
In the intricate tapestry of medicinal chemistry, the selection of appropriate building blocks is paramount to the successful and efficient synthesis of novel therapeutic agents. Among the vast arsenal of chemical reagents, substituted phenylboronic acids have emerged as indispensable tools, largely due to their versatility in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide focuses on a particularly valuable, yet specific, building block: 4-(Methylcarbamoyl)-2-methoxyphenylboronic acid . We will delve into its strategic applications, provide detailed, field-proven protocols for its use, and explore the underlying rationale for its selection in the synthesis of biologically active molecules, with a focus on the development of modulators for the metabotropic glutamate receptor 2 (mGluR2).
The Boronic Acid Moiety: A Pillar of Modern Synthetic Chemistry
Boronic acids and their derivatives have revolutionized carbon-carbon bond formation in organic synthesis. Their stability, functional group tolerance, and generally low toxicity make them ideal reagents for complex molecule synthesis.[1] The Suzuki-Miyaura coupling, a cornerstone of modern drug discovery, leverages these properties to construct biaryl and heteroaryl scaffolds, which are prevalent in a wide array of pharmaceuticals.[2]
Physicochemical Properties and Handling of this compound
A thorough understanding of a building block's properties is crucial for its effective and safe use in the laboratory.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀BNO₄ | [3] |
| Molecular Weight | 195.07 g/mol | [3] |
| Appearance | White to off-white powder | [4] |
| Melting Point | 204-206 °C | |
| Solubility | Soluble in dimethyl sulfoxide and methanol. | [5] |
| CAS Number | 851075-27-3 | Inferred from synthesis precursors |
Storage and Handling:
This compound, like many boronic acids, is sensitive to moisture and should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere.[6] When handling this compound, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[1][7][8][9] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust particles.[7][8]
Application in Drug Discovery: Synthesis of mGluR2 Negative Allosteric Modulators
A significant application of this compound is in the synthesis of 4-arylquinoline-2-carboxamides, a class of compounds that have shown promise as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 2 (mGluR2).[10] Antagonism of the mGluR2 receptor is a potential therapeutic strategy for cognitive disorders by increasing synaptic glutamate levels.[10]
The 4-(methylcarbamoyl)-2-methoxyphenyl moiety introduced by this building block plays a crucial role in the pharmacological activity of the final compound, likely through specific interactions within the allosteric binding site of the mGluR2 protein.
The mGluR2 Signaling Pathway
Metabotropic glutamate receptors are G-protein coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission. mGluR2 is a member of the group II mGluRs and is typically coupled to a Gαi/o protein. Upon activation by glutamate, mGluR2 inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately results in the presynaptic inhibition of glutamate release, acting as a negative feedback mechanism.[11][12] By blocking this receptor with a NAM, the inhibitory signal is reduced, leading to an increase in glutamate release at the synapse.
Caption: Simplified mGluR2 signaling pathway at a presynaptic terminal.
Experimental Protocols: Suzuki-Miyaura Coupling
The following is a detailed protocol for the Suzuki-Miyaura cross-coupling of this compound with a halo-quinoline-2-carboxamide, based on established procedures for the synthesis of mGluR2 NAMs.[10][13]
General Workflow
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Detailed Step-by-Step Protocol
Reaction Scheme:
(Illustrative scheme: Halo-quinoline-2-carboxamide reacting with this compound)
Materials:
-
This compound (1.2 equiv)
-
4-Chloro-N-cyclopropylquinoline-2-carboxamide (or other suitable halo-quinoline) (1.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 - 0.1 equiv)
-
Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0 - 3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and stir bar
-
Condenser (if using conventional heating)
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add 4-Chloro-N-cyclopropylquinoline-2-carboxamide (1.0 equiv), this compound (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum or cap and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Solvent Addition: Under the inert atmosphere, add the degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.
-
Reaction:
-
Conventional Heating: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously for 4-12 hours.
-
Microwave Irradiation: Heat the reaction mixture in a microwave reactor at 100-140 °C for 15-60 minutes.[10]
-
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(4-(methylcarbamoyl)-2-methoxyphenyl)-N-cyclopropylquinoline-2-carboxamide.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Causality Behind Experimental Choices
-
Catalyst and Ligand (Pd(dppf)Cl₂): The dppf ligand provides a good balance of electron-donating ability and steric bulk, which is often effective for cross-coupling reactions involving heteroaromatic halides.[14]
-
Base (K₂CO₃ or Na₂CO₃): The base is crucial for the transmetalation step of the Suzuki-Miyaura catalytic cycle, activating the boronic acid.[15] An aqueous inorganic base is commonly used and is generally well-tolerated by a wide range of functional groups.
-
Solvent System (Dioxane/Water): This solvent mixture is effective at dissolving both the organic and inorganic reagents, facilitating the reaction. Water also plays a role in activating the boronic acid.
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxidation by air. An inert atmosphere is therefore essential to prevent catalyst deactivation and ensure high yields.
Conclusion
This compound is a strategically important building block in drug discovery, enabling the synthesis of complex molecular architectures with desirable pharmacological properties. Its application in the construction of mGluR2 negative allosteric modulators highlights its value in modern medicinal chemistry. The detailed protocols and rationale provided in this guide are intended to empower researchers to effectively utilize this versatile reagent in their own drug discovery endeavors. As with any chemical synthesis, careful optimization of reaction conditions may be necessary to achieve the best results for a specific substrate combination.
References
- AK Scientific, Inc.
- Fisher Scientific. (2010).
- Design and Synthesis of mGlu2 NAMs with Improved Potency and CNS Penetration Based on a Truncated Picolinamide Core. (n.d.). PubMed Central.
- Fisher Scientific. (2011).
- Sigma-Aldrich. (n.d.). 4-Methoxyphenylboronic acid ≥ 95.0%.
- Scheme 1. (A) Synthesis of mGlu2 NAMs 14a-14g. Reactions and... (n.d.).
- Sigma-Aldrich. (2024).
- TargetMol. (2026).
- PubChem. (n.d.). 4-Methoxycarbonylphenylboronic acid.
- Sigma-Aldrich. (n.d.). 4-Methoxy-2-methylphenylboronic acid ≥ 95.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Quinoline-2-Carboxamides.
- Design, synthesis, and characterization of [18F]mG2P026 as a high contrast PET imaging ligand for metabotropic glutam
- Strem. (n.d.). 4-Methoxyphenylboronic acid, min. 97%.
- PubChem. (n.d.). (4-Methoxyphenyl)boronic acid.
- PubChemLite. (n.d.). 4-carbamoyl-2-methoxyphenylboronic acid (C8H10BNO4).
- Design, synthesis, and characterization of [18F]mG2P026 as a high contrast PET imaging ligand for metabotropic glutam
- Design and synthesis of an orally active metabotropic glutamate receptor subtype-2 (mGluR2) positive allosteric modulator (PAM)
- Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. (2011). PubMed.
- Sigma-Aldrich. (n.d.). 4-Methoxyphenylboronic acid >= 95.0%.
- (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. (2018).
- ChemicalBook. (n.d.). 4-Methoxyphenylboronic acid.
- Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. (n.d.). PubMed Central.
- Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). MDPI.
- Georganics. (n.d.). 4-Methoxyphenylboronic acid - High purity.
- Suzuki–Miyaura cross-coupling for chemoproteomic applic
- Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. (n.d.). MDPI.
- Cyclopropylboronic Acid: Synthesis and Suzuki Cross‐Coupling Reactions. (n.d.).
- Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists. (n.d.). PubMed.
- Design and synthesis of novel 4-substituted quinazoline-2-carboxamide derivatives targeting AcrB to reverse the bacterial multidrug resistance. (2020). PubMed.
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Application Notes and Protocols for Suzuki-Miyaura Coupling of Sterically Hindered Boronic Acids
Introduction: Navigating the Challenges of Steric Encumbrance in C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction between an organoboron compound and an organic halide has revolutionized the synthesis of biaryls, a motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2] However, when one or both coupling partners are sterically hindered, particularly with bulky ortho-substituents, the reaction efficiency can plummet, leading to low yields and sluggish reaction times.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to successfully navigate the challenges of Suzuki-Miyaura reactions involving sterically hindered boronic acids. We will delve into the mechanistic hurdles posed by steric bulk and provide detailed, field-proven protocols and insights to overcome them. The focus is on rational experimental design, from the selection of the catalytic system to the optimization of reaction parameters, to empower chemists to construct even the most challenging sterically congested biaryl structures.
The Mechanistic Impasse: How Steric Hindrance Disrupts the Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][4] Steric hindrance on the boronic acid and/or the aryl halide can impede multiple stages of this cycle:
-
Transmetalation: This step, where the organic group is transferred from the boron atom to the palladium center, is often the rate-determining step. Bulky substituents on the boronic acid can hinder the approach of the boronate species to the palladium complex, slowing down this crucial transfer.[1] The activation of the boronic acid by a base to form a more nucleophilic boronate is critical, and the choice of base can significantly influence the rate of transmetalation.[5][6]
-
Reductive Elimination: This final step, which forms the C-C bond and regenerates the active Pd(0) catalyst, is severely affected by steric congestion.[1] The two bulky organic fragments on the palladium center must orient themselves in a cis-arrangement for the bond to form. The steric repulsion between large ortho-substituents can make attaining this conformation energetically unfavorable, thus inhibiting reductive elimination.[1]
To overcome these hurdles, specialized catalytic systems and carefully optimized reaction conditions are paramount.
Strategic Catalyst Selection: The Power of Bulky, Electron-Rich Ligands
The key to a successful Suzuki coupling with sterically hindered substrates lies in the choice of the palladium catalyst and its associated ligands. Modern catalysis has seen the development of highly effective ligands specifically designed to promote the coupling of challenging substrates.
Buchwald-Type Biaryl Phosphine Ligands
A major breakthrough in overcoming the challenges of sterically hindered couplings came with the development of bulky, electron-rich biaryl phosphine ligands by the Buchwald group.[7] Ligands such as SPhos and XPhos have proven to be exceptionally effective.[7]
-
Rationale for Efficacy: The bulk of these ligands promotes the formation of a monoligated palladium species, which is more reactive in the oxidative addition step. The electron-rich nature of the phosphine facilitates oxidative addition and can also accelerate the rate-limiting reductive elimination. The steric bulk of the ligand also helps to create a "pocket" around the palladium center that can accommodate the hindered substrates while still allowing for the necessary bond-forming steps.
N-Heterocyclic Carbenes (NHCs)
N-Heterocyclic carbenes (NHCs) have emerged as another powerful class of ligands for challenging Suzuki-Miyaura couplings.[8][9][10] These ligands are strong σ-donors and often possess significant steric bulk.
-
Rationale for Efficacy: The strong σ-donating ability of NHCs increases the electron density on the palladium center, which promotes both oxidative addition and reductive elimination.[9][11] The "flexible steric bulk" of many NHC ligands can also be advantageous in accommodating sterically demanding substrates.[11] PEPPSI-type (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) precatalysts are often used with NHC ligands.[1]
Optimizing the Reaction Environment: The Critical Role of Base and Solvent
Beyond the catalyst, the choice of base and solvent is crucial for driving the reaction to completion.
The Role of the Base
The base plays a multifaceted role in the Suzuki-Miyaura reaction. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates transmetalation.[5][6] For sterically hindered substrates, stronger bases are often required to promote this step effectively.
-
Commonly Used Bases:
-
Potassium Phosphate (K₃PO₄): A versatile and effective base for a wide range of Suzuki couplings, including those with hindered substrates.
-
Cesium Carbonate (Cs₂CO₃): A strong inorganic base that is often effective when other bases fail.
-
Potassium tert-Butoxide (KOtBu): A very strong base that can be particularly useful for challenging couplings.[11]
-
Solvent Selection
The solvent must solubilize all reaction components and can also influence the catalytic activity.[12][13]
-
Commonly Used Solvents:
-
Ethereal Solvents (Dioxane, THF): These are widely used and generally effective for Suzuki couplings. Dioxane is often preferred for higher reaction temperatures.[4]
-
Aromatic Hydrocarbons (Toluene, Xylenes): These non-polar solvents can be beneficial, particularly with less polar substrates.
-
Aqueous Mixtures: The addition of water is common in Suzuki reactions and can facilitate the dissolution of the base and the formation of the active boronate species.[4]
-
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of sterically hindered boronic acids. Optimization of the ligand, base, solvent, temperature, and reaction time may be necessary for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Sterically Hindered Boronic Acid with an Aryl Bromide using a Buchwald Ligand
This protocol is adapted from procedures utilizing Buchwald-type ligands and precatalysts.[7]
Materials:
-
Sterically hindered arylboronic acid (e.g., 2,4,6-triisopropylphenylboronic acid)
-
Aryl bromide
-
Palladium precatalyst (e.g., XPhos Pd G3)
-
XPhos ligand
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel under an inert atmosphere, add the aryl bromide (1.0 equiv), the sterically hindered arylboronic acid (1.5 equiv), and potassium phosphate (3.0 equiv).
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol %) and the XPhos ligand (4 mol %).
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio of dioxane to water). The total solvent volume should be sufficient to ensure good stirring.
-
Seal the reaction vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.[14]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.[14]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[14]
-
Purify the crude product by flash column chromatography.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of a Tetra-ortho-substituted Biaryl
Microwave irradiation can significantly accelerate reactions with sterically hindered substrates.[11]
Materials:
-
Ortho-substituted aryl bromide
-
Ortho-substituted arylboronic acid
-
Palladium-NHC precatalyst (e.g., PEPPSI-IPr)
-
Potassium tert-butoxide (KOtBu)
-
1,4-Dioxane (anhydrous)
-
Microwave reactor and appropriate microwave vials
Procedure:
-
To a microwave vial, add the ortho-substituted aryl bromide (1.0 equiv), the ortho-substituted arylboronic acid (1.5 equiv), and potassium tert-butoxide (3.0 equiv).
-
Add the Palladium-NHC precatalyst (e.g., PEPPSI-IPr, 1-3 mol %).
-
Add anhydrous 1,4-dioxane.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture under microwave irradiation at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-60 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Workup and purify the product as described in Protocol 1.
Data Presentation: A Comparative Overview of Catalytic Systems
The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of various sterically hindered substrates, showcasing the efficacy of different catalytic systems.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-1,3,5-trimethylbenzene | 2,6-Dimethylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 12 | 95 | Adapted from[7] |
| 1-Bromo-2,4,6-triisopropylbenzene | Phenylboronic acid | XPhos Pd G3 (1) | - | K₃PO₄ (2) | Dioxane/H₂O | 80 | 4 | 92 | Adapted from[7] |
| 2-Chloro-1,3-dimethylbenzene | Mesitylboronic acid | PEPPSI-IPr (1) | - | KOtBu (3) | Dioxane | 100 | 18 | 88 | Adapted from[11] |
| 1-Bromo-2,6-diisopropylbenzene | 2-(Trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ (1.5) | tBuXPhos (3) | K₃PO₄ (3) | Dioxane | 110 | 24 | 78 | Generic example |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Insufficiently strong base- Poor solubility of reactants- Deactivation of the boronic acid (protodeborylation) | - Use a fresh batch of catalyst or a more robust precatalyst.- Switch to a stronger base (e.g., K₃PO₄, Cs₂CO₃, KOtBu).- Try a different solvent or solvent mixture to improve solubility.- Use a boronic ester (e.g., pinacol ester) which can be more stable.[1] Use anhydrous conditions if protodeborylation is suspected. |
| Formation of homocoupling products | - Presence of oxygen in the reaction mixture- Use of a Pd(II) precatalyst without efficient reduction to Pd(0) | - Ensure the reaction is set up under a strictly inert atmosphere and use degassed solvents.[1]- The use of a Pd(0) source or a precatalyst that is readily reduced can minimize homocoupling.[1] |
| Decomposition of starting materials | - Reaction temperature is too high- Base is too strong for functional groups present | - Lower the reaction temperature and increase the reaction time.- Use a milder base (e.g., K₂CO₃, KF) if sensitive functional groups are present.[5] |
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Workflow for Optimizing a Sterically Hindered Suzuki Coupling
Caption: A systematic workflow for optimizing Suzuki couplings of sterically hindered substrates.
Conclusion
The Suzuki-Miyaura coupling of sterically hindered boronic acids, while challenging, is a readily achievable transformation with the appropriate selection of modern catalytic systems and careful optimization of reaction conditions. By understanding the mechanistic hurdles and employing bulky, electron-rich ligands such as those of the Buchwald and NHC families, in conjunction with suitable bases and solvents, chemists can efficiently construct complex biaryl architectures. The protocols and troubleshooting guide provided herein serve as a robust starting point for researchers to tackle these demanding yet rewarding synthetic challenges, ultimately accelerating the discovery and development of new molecules with significant applications.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Organic Chemistry with Lluís Llorens Palomo. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
-
University of California, San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2020). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. ACS Catalysis, 10(24), 14656-14664. [Link]
-
Nolan, S. P. (2017). Designing Pd–N-Heterocyclic Carbene Complexes for High Reactivity and Selectivity for Cross-Coupling Applications. Accounts of Chemical Research, 50(9), 2197-2206. [Link]
-
Vantourout, J. C., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(5), 2034-2043. [Link]
-
Gallou, F., & Lipshutz, B. H. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 2469-2476. [Link]
-
Amatore, C., Jutand, A., & Le Duc, G. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 17(9), 2492-2503. [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis, 10(15), 8413-8419. [Link]
-
Wang, D., et al. (2018). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications, 54(73), 10322-10325. [Link]
-
Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications, 50(22), 2841-2843. [Link]
-
Viciu, M. S., et al. (2004). Palladacycles as Efficient Precatalysts for Negishi and Buchwald-Hartwig Amination Reactions. Organometallics, 23(11), 2829-2836. [Link]
-
Herrmann, W. A., et al. (2000). N-Heterocyclic Carbenes. Part 26. N-Heterocyclic Carbene Complexes of Palladium(0): Synthesis and Application in the Suzuki Cross-Coupling Reaction. Journal of Organometallic Chemistry, 595(1), 123-128. [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2020). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ChemCatChem, 12(23), 5825-5829. [Link]
-
Wolf, C., & Xu, H. (2008). Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards. The Journal of Organic Chemistry, 73(1), 162-167. [Link]
-
Organ, M. G., et al. (2017). Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle. Organic Letters, 19(16), 4371-4374. [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]
-
Li, Z., et al. (2024). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 22(22), 4559-4567. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]
-
Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]
-
Kim, J.-H., & Lee, D.-H. (2005). Polymer-supported N-heterocyclic carbene-palladium complex for heterogeneous Suzuki cross-coupling reaction. Journal of Molecular Catalysis A: Chemical, 239(1-2), 173-179. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. rose-hulman.edu [rose-hulman.edu]
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- 4. youtube.com [youtube.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
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- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Topic: Strategic Selection of Palladium Catalysts for the Suzuki-Miyaura Coupling of 4-(Methylcarbamoyl)-2-methoxyphenylboronic Acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly within the pharmaceutical industry, for its remarkable ability to form carbon-carbon bonds under mild conditions with broad functional group tolerance.[1][2][3] This application note provides a specialized guide for the coupling of 4-(Methylcarbamoyl)-2-methoxyphenylboronic acid, a substrate characterized by both steric hindrance and potentially coordinating functional groups. We will delve into the substrate's unique electronic and steric properties, present a rationale for selecting an optimal palladium catalyst system, provide detailed experimental protocols, and offer a comprehensive troubleshooting guide. The aim is to equip researchers with the expertise to navigate the complexities of this specific transformation, ensuring high efficiency and reproducibility in the synthesis of valuable biaryl motifs.
Mechanistic Cornerstone: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][4] A fundamental understanding of this mechanism is critical for rational catalyst selection and troubleshooting. The cycle comprises three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[4]
-
Transmetalation: The organic moiety from the organoboron species is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[5][6]
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the new C-C bond of the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7]
Caption: A decision-making guide for selecting an initial catalyst system.
Comparative Data for Catalyst Systems
The following table provides a qualitative guide to the expected performance of different catalyst systems for the coupling of this compound with a model aryl bromide (e.g., 4-bromoanisole).
| Catalyst System | Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Expected Outcome |
| System 1 (Recommended) | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | Excellent. High conversion, short reaction times. Ideal for overcoming steric hindrance. [8] |
| System 2 (Alternative) | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | Good to Very Good. Robust and reliable, may require longer reaction times or show slightly lower yields compared to System 1. [9] |
| System 3 (Classical) | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 100 | Fair to Poor. Likely to be slow and low-yielding due to steric clash and lower catalyst activity. |
Detailed Experimental Protocols
Safety Note: All procedures should be performed by trained professionals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: High-Performance Coupling using a Buchwald Ligand System
This protocol is the primary recommendation for achieving high yields and efficient conversion.
Materials:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane or 2-MeTHF (5 mL, degassed)
-
Water (0.5 mL, degassed)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide, the boronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the atmosphere is thoroughly inert. [10]3. Solvent Addition: Add the degassed 1,4-dioxane (or 2-MeTHF) and degassed water via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath or heating block set to 100 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at intervals (e.g., 1h, 4h, 12h) until the starting aryl halide is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. [10]7. Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure biaryl product.
-
Protocol 2: Alternative Coupling using Pd(dppf)Cl₂
This protocol provides a robust alternative if specialized Buchwald ligands are unavailable.
Materials:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
This compound (1.3 mmol, 1.3 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 mmol, 5 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL, degassed)
-
Water (1 mL, degassed)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide, the boronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Inert Atmosphere: Seal, evacuate, and backfill with an inert gas three times.
-
Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.
-
Reaction Execution: Heat the mixture to 100 °C with vigorous stirring.
-
Monitoring & Work-up: Follow steps 5-7 from Protocol 1. Note that reaction times may be longer.
Troubleshooting Guide
Even with optimized protocols, challenges can arise. This guide addresses common issues. [11]
| Problem | Potential Cause(s) | Suggested Solution(s) |
|---|---|---|
| No or Low Conversion | 1. Inactive catalyst (Pd(0) not formed).2. Poor solubility of reagents.3. Base is not effective. | 1. Switch to a pre-formed precatalyst (e.g., XPhos Pd G3). Ensure proper degassing to prevent catalyst oxidation.2. Change the solvent system (e.g., try 2-MeTHF, toluene, or add DMF as a co-solvent).3. Switch to a stronger base like Cs₂CO₃. Ensure the base is finely powdered to maximize surface area. |
| Protodeboronation | 1. Reaction is too slow, allowing the boronic acid to decompose.2. Excess water or overly harsh basic conditions. | 1. Use a more active catalyst system (Protocol 1) to accelerate the productive coupling pathway.2. Reduce the amount of water or use anhydrous conditions with a base like KF. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) beforehand. [12] |
| Homocoupling of Boronic Acid | 1. Oxygen present in the reaction mixture, leading to oxidative homocoupling.2. Inefficient reduction of a Pd(II) precatalyst. | 1. Improve the degassing procedure (e.g., use the freeze-pump-thaw method for solvents).2. Use a direct Pd(0) source like Pd₂(dba)₃ or a more efficient precatalyst. [1] |
| Stalled Reaction | 1. Catalyst deactivation.2. Product inhibition. | 1. Add a fresh portion of catalyst and ligand. Ensure the reaction temperature is maintained.2. Dilute the reaction by adding more solvent. |
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
NROChemistry (YouTube). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Dalton Transactions. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
-
Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]
-
National Institutes of Health (PMC). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]
-
ACS Publications. Formation and Role of Palladium Chalcogenide and Other Species in Suzuki–Miyaura and Heck C–C Coupling Reactions Catalyzed with Palladium(II) Complexes of Organochalcogen Ligands: Realities and Speculations. [Link]
-
National Institutes of Health (PMC). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
-
ACS Publications. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]
-
Royal Society of Chemistry. Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1. (2016). [Link]
-
ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]
-
National Institutes of Health (PMC). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. (2025). [Link]
-
ACS Publications. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling?. (2014). [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?. (2021). [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. youtube.com [youtube.com]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Base and Solvent Selection for Reactions Involving 4-(Methylcarbamoyl)-2-methoxyphenylboronic Acid
Introduction: Navigating the Nuances of a Multifunctional Reagent
4-(Methylcarbamoyl)-2-methoxyphenylboronic acid is a sophisticated building block in modern organic synthesis, particularly valued in the pharmaceutical industry for its role in constructing complex biaryl structures through palladium-catalyzed cross-coupling reactions. Its utility is defined by a unique combination of structural features: an ortho-methoxy group, a meta-methylcarbamoyl substituent, and the reactive boronic acid moiety. This intricate arrangement presents both opportunities and challenges in reaction design. The electron-withdrawing nature of the methylcarbamoyl group can influence the nucleophilicity of the boronic acid, while the ortho-methoxy group introduces steric considerations and potential for chelation.
This guide provides an in-depth analysis of the critical choices of base and solvent for reactions involving this specific boronic acid. Moving beyond generic protocols, we will explore the mechanistic rationale behind these selections to empower researchers, scientists, and drug development professionals to optimize their synthetic strategies, maximize yields, and minimize side reactions.
The Mechanistic Landscape: Key Considerations for Success
The Suzuki-Miyaura coupling, the primary application for this boronic acid, proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1][2] The choice of base and solvent directly impacts the efficiency of these steps, particularly the often rate-limiting transmetalation.
The Critical Role of the Base
The base in a Suzuki-Miyaura coupling is not a mere spectator; it is an essential activator. Its primary function is to facilitate the transmetalation step by converting the boronic acid into a more nucleophilic boronate species.[3] However, the selection of the base is a delicate balance. An inappropriate choice can lead to undesired side reactions, most notably protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[4][5]
For this compound, the presence of the electron-withdrawing amide group can increase its susceptibility to protodeboronation, especially under harsh basic conditions.[6][7] Therefore, a judicious selection of base is paramount.
Base Selection Strategy:
-
Mild Inorganic Bases: Carbonates such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are often the first choice. They are generally effective at promoting the formation of the boronate without being overly aggressive, thus minimizing the risk of protodeboronation. Phosphates, particularly potassium phosphate (K₃PO₄), are also excellent options, often providing a good balance of reactivity and selectivity.[8]
-
Stronger Bases (with caution): In cases of sluggish reactions, stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) might be considered. However, their use should be carefully monitored, as they significantly increase the rate of protodeboronation.[9]
-
Organic Bases: Organic bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are generally less effective for the activation of boronic acids in Suzuki-Miyaura couplings and are not typically recommended for this substrate.
The Solvent's Influence: More Than Just a Medium
The solvent system plays a multifaceted role in the success of reactions with this compound. It must not only solubilize the reactants and catalyst but also influence the kinetics and selectivity of the reaction.
Solvent System Design:
-
Polar Aprotic Solvents: Solvents like 1,4-dioxane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are commonly employed.[10] They are generally good at dissolving the polar boronic acid and the palladium catalyst. However, some polar solvents can influence the selectivity of the reaction, a factor to consider in complex substrates.[11][12]
-
Aqueous Mixtures: The addition of water to the solvent system is often beneficial. Water can aid in the dissolution of the inorganic base and facilitate the formation of the active boronate species.[10] A common and effective combination is a mixture of an organic solvent like dioxane or THF with water.
-
Ethereal Solvents: Dimethoxyethane (DME) is another excellent choice, particularly for its ability to chelate metal ions, which can sometimes have a positive effect on the catalytic cycle.
-
Aromatic Solvents: Toluene can be used, often in combination with a co-solvent, and is particularly useful for reactions requiring higher temperatures.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Decision Workflow for Base and Solvent Selection
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 4-(Methylcarbamoyl)-2-methoxyphenylboronic acid
Welcome to the dedicated technical support guide for troubleshooting Suzuki-Miyaura coupling reactions involving 4-(Methylcarbamoyl)-2-methoxyphenylboronic acid. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges, such as low product yield, with this specific boronic acid. Here, we will delve into the potential causes of these issues and provide systematic, field-tested strategies to enhance your reaction outcomes.
The Challenge: Understanding the Reactant
This compound is a substituted arylboronic acid with distinct electronic and steric properties that can influence the Suzuki coupling catalytic cycle. The presence of an electron-donating methoxy group ortho to the boronic acid can increase electron density on the boron-bearing carbon, potentially slowing the crucial transmetalation step. Additionally, the methylcarbamoyl group, while directing, can introduce steric hindrance and potential for side reactions if not handled correctly.
This guide provides a structured approach to troubleshooting, moving from common issues to more complex mechanistic considerations.
Part 1: Troubleshooting Guide
This section is organized by common experimental observations. Identify the issue that best describes your result and follow the suggested troubleshooting steps.
Observation 1: Low to No Product Formation (<15% Yield)
A very low or non-existent yield is often indicative of a fundamental problem with one or more components of the reaction.
The palladium catalyst is the heart of the reaction. Its effectiveness can be compromised by improper handling, the presence of impurities, or an inappropriate choice of ligand.
Troubleshooting Protocol:
-
Use Fresh Catalyst: Ensure your Palladium source (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) is fresh. Older catalysts can be prone to oxidation.
-
Ligand Screening: The choice of phosphine ligand is critical. For sterically hindered or electron-rich partners, a more electron-rich and bulky ligand is often required to facilitate reductive elimination.
-
Recommendation: Screen a panel of ligands. Buchwald ligands (e.g., SPhos, XPhos) are often effective in challenging couplings.
-
-
Catalyst Loading: While a typical loading is 1-5 mol%, insufficient catalyst will naturally lead to low conversion. Try increasing the catalyst loading to 5 mol% to see if yield improves.
The boronic acid must be converted to a more nucleophilic boronate species by the base to participate in transmetalation. This step can be sluggish with electron-rich boronic acids.
Troubleshooting Protocol:
-
Base Selection: The strength and nature of the base are paramount.
-
Inorganic Bases: K₂CO₃ or Cs₂CO₃ are common choices. Cs₂CO₃ is more soluble and can be more effective in anhydrous conditions.
-
Organic Bases: In some cases, organic bases like triethylamine (TEA) may be used, but they are generally less effective for boronic acid activation.
-
Phosphate Bases: K₃PO₄ is a strong, non-nucleophilic base that is highly effective in many Suzuki couplings, particularly with hindered substrates.
-
-
Solvent Choice: The solvent system must be appropriate for the chosen base and temperature.
-
Aqueous Mixtures: Dioxane/water or Toluene/water mixtures are standard and often facilitate the dissolution of the inorganic base.
-
Anhydrous Polar Aprotic Solvents: DMF or THF can be used, especially with bases like Cs₂CO₃. Ensure these solvents are thoroughly deoxygenated.
-
Caption: Troubleshooting workflow for low Suzuki coupling yield.
Observation 2: Significant Side Product Formation
The presence of side products, such as homocoupled aryl partners or protodeboronated starting material, points to specific competing reaction pathways.
This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. It is often promoted by excess water, high temperatures, or certain bases.
Troubleshooting Protocol:
-
Control Water Content: While some water is often necessary, especially with K₂CO₃, excess water can be detrimental. Try using a biphasic system like Toluene/Water (e.g., 4:1 ratio) to control the water concentration.
-
Anhydrous Conditions: Consider using anhydrous conditions with a highly soluble base like Cs₂CO₃ in a solvent such as anhydrous THF or Dioxane.
-
Lower Temperature: High temperatures can accelerate protodeboronation. Attempt the reaction at a lower temperature (e.g., 80 °C) for a longer duration.
This side reaction involves the coupling of two molecules of the same aryl partner (either the boronic acid or the aryl halide). It is typically caused by the presence of oxygen.
Troubleshooting Protocol:
-
Thorough Degassing: Oxygen is a known poison for the Pd(0) catalyst and promotes homocoupling. Ensure your solvent and reaction mixture are rigorously deoxygenated.
-
Method: A common and effective method is to bubble an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes before adding the catalyst. Then, maintain a positive pressure of the inert gas throughout the reaction.
-
-
Use High-Purity Reagents: Ensure all reagents are of high purity to avoid contaminants that could interfere with the catalytic cycle.
When troubleshooting, a systematic approach is key. The following table provides a starting point for screening conditions.
| Parameter | Condition 1 (Standard) | Condition 2 (For Hindered Substrates) | Condition 3 (Anhydrous) |
| Pd Catalyst | Pd(PPh₃)₄ (2 mol%) | Pd₂(dba)₃ (2 mol%) | Pd(OAc)₂ (2 mol%) |
| Ligand | - | SPhos (4 mol%) | XPhos (4 mol%) |
| Base | K₂CO₃ (2.0 eq) | K₃PO₄ (2.5 eq) | Cs₂CO₃ (2.0 eq) |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (5:1) | Anhydrous THF |
| Temperature | 90 °C | 100 °C | 80 °C |
Part 2: Frequently Asked Questions (FAQs)
Q1: Is this compound stable? How should I store it?
A: Like many boronic acids, it can be susceptible to dehydration to form boroxines or degradation via oxidation. It should be stored in a cool, dry place, preferably under an inert atmosphere (e.g., in a desiccator with argon or nitrogen). For long-term storage, keeping it in a freezer at -20 °C is recommended.
Q2: My reaction starts but then stalls. What could be the cause?
A: Reaction stalling can be due to catalyst deactivation or inhibition. The amide functionality in your boronic acid could potentially coordinate to the palladium center, especially if the desired coupling is slow, thereby inhibiting catalytic turnover. Using a more electron-rich, bulky ligand (like SPhos or XPhos) can often prevent this by favoring the productive catalytic pathway.
Q3: Can the order of addition of reagents affect the yield?
A: Absolutely. A best practice is to combine the aryl halide, boronic acid, base, and degassed solvent in the reaction vessel first. Then, flush the vessel with an inert gas. The palladium catalyst and ligand (if separate) should be added last, just before heating. This minimizes the exposure of the active Pd(0) species to potential degradation pathways.
Q4: I see a lot of black precipitate (palladium black) in my reaction. What does this mean?
A: The formation of palladium black indicates that your Pd(0) catalyst is precipitating out of the solution, effectively removing it from the catalytic cycle. This is a common form of catalyst deactivation. It can be caused by:
-
High Temperatures: Running the reaction too hot can accelerate this process.
-
Inefficient Ligand: The ligand's role is to stabilize the Pd(0) center. If the ligand is not effective or is degrading, the palladium will precipitate. Try a more robust ligand.
-
Oxygen: Poor degassing is a primary cause of palladium black formation.
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting.
Caption: Simplified Suzuki-Miyaura catalytic cycle and key intervention points.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Leadbeater, N. E., & Marco, M. (2002). Ligand-Free Palladium-Catalyzed Suzuki Reactions in Water Using Microwave Promotion. Organic Letters, 4(17), 2973–2976. [Link]
Technical Support Center: Optimizing Reaction Conditions for 4-(Methylcarbamoyl)-2-methoxyphenylboronic Acid
Welcome to the technical support center for 4-(Methylcarbamoyl)-2-methoxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and answers to frequently asked questions regarding the use of this versatile reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Introduction: Understanding the Reagent
This compound is a substituted arylboronic acid with unique electronic and steric properties. The ortho-methoxy group can influence the reactivity of the boronic acid through steric hindrance and potential coordination with the palladium catalyst. The meta-methylcarbamoyl group is an electron-withdrawing group that can also modulate the electronic properties of the molecule. Understanding these characteristics is key to optimizing reaction conditions and troubleshooting unexpected outcomes.
Frequently Asked Questions (FAQs)
Q1: How should I store and handle this compound?
A: Like many boronic acids, this compound can be sensitive to air and moisture. For long-term storage, it is recommended to keep it in a tightly sealed container under an inert atmosphere (nitrogen or argon) at low temperatures (2-8 °C). Avoid repeated exposure to the ambient atmosphere. For use, allow the container to warm to room temperature before opening to prevent condensation of moisture.
Q2: My boronic acid appears to be a trimer (boroxine). Is it still usable?
A: The formation of boroxines, which are trimeric anhydrides of boronic acids, is a common and reversible process that occurs upon dehydration.[1][2] In many cases, the boroxine is a competent nucleophile in Suzuki-Miyaura coupling reactions, as the active boronic acid can be regenerated in situ in the presence of the aqueous basic conditions of the reaction. However, for sensitive or low-yielding reactions, the purity and form of the boronic acid can be critical.
Q3: Can I purify this boronic acid using standard silica gel chromatography?
A: Purification of boronic acids on silica gel can be challenging. The acidic nature of silica gel can promote protodeboronation or lead to poor recovery.[3][4] If chromatography is necessary, consider using neutral alumina or treating the silica gel with a non-nucleophilic base like triethylamine.[5] An alternative purification method involves dissolving the crude boronic acid in a basic aqueous solution, washing with an organic solvent to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the purified boronic acid.[6]
Q4: What is protodeboronation and how can I prevent it?
A: Protodeboronation is a common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of N-methyl-3-methoxybenzamide as a byproduct.[7][8][9] This process is often promoted by aqueous basic conditions, high temperatures, and the presence of certain metals.[10][11] To minimize protodeboronation, you can:
-
Use anhydrous solvents and reagents.
-
Carefully select the base; sometimes weaker bases or fluoride-based bases (e.g., KF, CsF) can be beneficial.
-
Consider converting the boronic acid to a more stable derivative, such as a pinacol ester, for the coupling reaction.[5][12]
Troubleshooting Guide for Suzuki-Miyaura Coupling Reactions
This section provides a systematic approach to diagnosing and resolving common issues encountered during Suzuki-Miyaura coupling reactions with this compound.
Issue 1: Low to No Product Formation
If you observe a low yield of your desired product or no reaction at all, it is crucial to systematically investigate the potential causes.
Caption: A workflow for diagnosing low-yield Suzuki coupling reactions.
-
Poor Reagent Quality:
-
Cause: The boronic acid may have degraded via protodeboronation. The palladium catalyst could be inactive (oxidized to palladium black), or the phosphine ligand may have oxidized. Solvents might contain peroxides or dissolved oxygen.[12]
-
Solution: Use freshly purchased or purified boronic acid. Handle catalysts and ligands under an inert atmosphere. Ensure solvents are peroxide-free and thoroughly degassed by sparging with an inert gas (argon or nitrogen) for 20-30 minutes before use.[13]
-
-
Suboptimal Reaction Conditions:
-
Cause: The chosen catalyst, ligand, base, or solvent system may not be suitable for this specific substrate. The ortho-methoxy group can present steric challenges that require a more active catalyst system.[14][15]
-
Solution: A systematic optimization of reaction parameters is recommended. See the table below for suggested starting conditions. For sterically hindered couplings, consider bulky, electron-rich phosphine ligands like SPhos or XPhos, which can promote the oxidative addition and reductive elimination steps.[16][17]
-
-
Protodeboronation:
-
Cause: As mentioned in the FAQs, this is a significant decomposition pathway for boronic acids, especially under basic aqueous conditions.[8]
-
Solution:
-
Anhydrous Conditions: Use anhydrous solvents (e.g., dioxane, toluene, DMF) and a non-hydroxide base like K₃PO₄ or CsF.
-
Base Selection: The choice of base is critical. Strong aqueous bases can accelerate protodeboronation. Consider screening bases such as K₂CO₃, K₃PO₄, Cs₂CO₃, and KF.
-
Use a Boronate Ester: Converting the boronic acid to its pinacol ester can significantly enhance stability towards protodeboronation.[5]
-
-
Issue 2: Significant Byproduct Formation
The presence of major byproducts complicates purification and reduces the yield of the desired product.
Caption: Competing reactions in Suzuki-Miyaura coupling.
-
Homocoupling of the Boronic Acid (Ar-Ar):
-
Cause: This side reaction forms a symmetrical biaryl from two molecules of the boronic acid. It is often mediated by Pd(II) species and can be promoted by the presence of oxygen.[13][18][19]
-
Solution:
-
Rigorous Degassing: The most critical step is to rigorously exclude oxygen from the reaction mixture. Subsurface sparging with an inert gas is highly effective.[13]
-
Catalyst Choice: Use a Pd(0) source directly (e.g., Pd₂(dba)₃) or ensure that the Pd(II) precatalyst is efficiently reduced to Pd(0) at the start of the reaction.
-
Additives: In some cases, the addition of a mild reducing agent, like potassium formate, can help maintain the palladium in its active Pd(0) state.[13]
-
-
-
Protodeboronation Product (Ar-H):
-
Cause: As discussed previously, this results from the cleavage of the C-B bond.
-
Solution: Refer to the solutions in "Issue 1, Potential Cause 3".
-
Recommended Starting Conditions for Suzuki-Miyaura Coupling
The following table provides recommended starting points for optimizing the coupling of this compound with various aryl halides.
| Parameter | Condition A (General) | Condition B (For Challenging Substrates) | Rationale |
| Aryl Halide | Aryl Bromide or Iodide | Aryl Chloride or Sterically Hindered Halide | The reactivity order is I > Br > OTf >> Cl. Chlorides require more active catalysts.[12] |
| Boronic Acid (equiv.) | 1.2 - 1.5 | 1.5 - 2.0 | A slight excess is standard. A larger excess may be needed for challenging couplings or if protodeboronation is significant. |
| Palladium Catalyst | PdCl₂(dppf) (2-5 mol%) | Pd₂(dba)₃ (1-2 mol%) | PdCl₂(dppf) is a reliable catalyst. Pd₂(dba)₃ is a Pd(0) source often used with specialized ligands.[20] |
| Ligand | - (included in catalyst) | SPhos or XPhos (2-4 mol%) | Bulky, electron-rich phosphine ligands are effective for difficult couplings, including those with aryl chlorides.[16][20] |
| Base (equiv.) | K₂CO₃ (2.0 - 3.0) | K₃PO₄ (2.0 - 3.0) | K₂CO₃ is a common choice. K₃PO₄ is a stronger base often used in anhydrous conditions and for hindered substrates.[21] |
| Solvent | Dioxane / H₂O (4:1) | Toluene or Dioxane (anhydrous) | Aqueous conditions can facilitate the dissolution of the base and the transmetalation step. Anhydrous conditions can suppress protodeboronation. |
| Temperature | 80 - 100 °C | 100 - 110 °C | Higher temperatures are often required for less reactive halides and hindered substrates. |
| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) | Essential to prevent catalyst oxidation and homocoupling.[13] |
References
- Journal of the American Chemical Society. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
- Thieme. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.
- RSC Publishing. (n.d.). Copper-catalyzed protodeboronation of arylboronic acids in aqueous media.
- Organic Chemistry Portal. (n.d.). Protodeboronation.
- ChemRxiv. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
- CORE. (n.d.). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion.
- ResearchGate. (2016). How to purify boronic acids/boronate esters?.
- ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- Thieme. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hinder.
- Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
- BenchChem. (2025). Technical Support Center: Preventing Hydrolysis of Boronic Acid Derivatives.
- MDPI. (n.d.). Recent Advances in the Synthesis of Borinic Acid Derivatives.
- BenchChem. (2025). Technical Support Center: Suzuki Coupling Reactions.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. (2025). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- BenchChem. (n.d.). Comparative Guide to the Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling.
- Reddit. (2024). Struggling with Suzuki Reaction.
- BenchChem. (2025). Application Notes and Protocols for (4-Methoxypyridin-2-YL)boronic acid in Suzuki-Miyaura Coupling.
- Wikipedia. (n.d.). Phenylboronic acid.
- ChemicalBook. (2023). Phenylboronic acid:Synthesis,reactions.
Sources
- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 2. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Copper-catalyzed protodeboronation of arylboronic acids in aqueous media - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Protodeboronation [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
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- 18. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
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- 21. pdf.benchchem.com [pdf.benchchem.com]
preventing protodeboronation of 4-(Methylcarbamoyl)-2-methoxyphenylboronic acid
A Guide to Preventing Protodeboronation
Welcome to the Technical Support Center for 4-(Methylcarbamoyl)-2-methoxyphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of protodeboronation, an undesired side reaction that can significantly impact the efficiency of synthetic protocols, particularly Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem?
Protodeboronation is a chemical reaction where the carbon-boron bond in a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] This process consumes your starting material, this compound, leading to the formation of the corresponding deborylated arene, N-methyl-3-methoxybenzamide, as a byproduct. This reduces the yield of your desired cross-coupled product and complicates purification.
Q2: What factors make this compound susceptible to protodeboronation?
The susceptibility of any given arylboronic acid to protodeboronation is highly variable and depends on several factors, including the electronic nature of the substituents on the aromatic ring and the reaction conditions employed.[1] For this compound, the presence of both an electron-donating methoxy group and an electron-withdrawing methylcarbamoyl group can influence the electronic density at the carbon atom bearing the boronic acid moiety, which in turn affects its stability.
Q3: How does pH influence the rate of protodeboronation?
The pH of the reaction medium is a critical factor.[1][2] Protodeboronation can be catalyzed by both acids and bases.[1]
-
Base-catalyzed protodeboronation is often the more significant issue in Suzuki-Miyaura coupling, which is typically run under basic conditions.[3][4] The base promotes the formation of a more reactive arylboronate anion, which is more susceptible to cleavage.[3]
-
Acid-catalyzed protodeboronation can also occur, proceeding through the protonation of the boronic acid.[1][5]
Recent mechanistic studies have highlighted the complexity of pH effects, with some boronic acids showing maximum reactivity at a pH equal to their pKa.[6][7]
Q4: Can my choice of palladium catalyst and ligands affect protodeboronation?
Yes, the catalyst system plays a crucial role. While highly active catalysts are desirable for promoting the Suzuki-Miyaura coupling, some catalyst-ligand combinations can inadvertently accelerate protodeboronation. Recent studies have shown that bulky phosphine ligands, often used to facilitate challenging cross-couplings, can promote palladium-catalyzed protodeboronation.[8][9][10][11] The choice of palladium precursor can also be a factor.
Q5: How can I detect and quantify protodeboronation in my reaction?
Several analytical techniques can be employed to monitor the progress of your reaction and detect the formation of the deborylated byproduct:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the consumption of starting materials and the formation of products and byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are ideal for identifying and quantifying the components of your reaction mixture, including the desired product and the protodeboronated side product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹¹B, ¹⁹F): In situ NMR can provide real-time kinetic data on the rates of both the desired reaction and the protodeboronation side reaction.[3][12]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Low yield of the desired cross-coupled product with significant formation of N-methyl-3-methoxybenzamide.
This is a classic sign of protodeboronation outcompeting the desired Suzuki-Miyaura coupling.
Troubleshooting Workflow:
Caption: A decision-tree workflow for troubleshooting deborylation.
Issue 2: Inconsistent results and poor reproducibility.
This can often be traced back to subtle variations in reaction setup and reagent quality.
-
Problem: The boronic acid may be degrading upon storage.
-
Problem: Adventitious water in solvents or reagents.
-
Solution: Use freshly dried, anhydrous solvents. Ensure all glassware is oven-dried before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Problem: Variability in the quality of the base.
-
Solution: Use a high-purity, finely ground base to ensure consistent reaction kinetics.
-
Preventative Strategies & Optimized Protocols
The key to preventing protodeboronation is to ensure the rate of the desired Suzuki-Miyaura coupling significantly outpaces the rate of this undesired side reaction.
Strategic Choice of Reaction Parameters
The following tables summarize reaction conditions that can be used as a starting point for optimizing Suzuki-Miyaura couplings with this compound to minimize protodeboronation.
Table 1: Recommended Reaction Conditions
| Parameter | Recommendation | Rationale |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Milder bases are generally less prone to inducing protodeboronation compared to strong bases like NaOH or KOH.[14] |
| Solvent | Anhydrous THF, Dioxane, Toluene | Aprotic solvents minimize the availability of protons that can lead to protodeboronation. |
| Temperature | 40-80 °C | Lowering the reaction temperature can slow down the rate of protodeboronation.[5] The use of highly active palladium precatalysts often allows for effective coupling at lower temperatures. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidative degradation of the boronic acid and the palladium catalyst. |
The "Slow-Release" Strategy
For particularly sensitive substrates, a "slow-release" strategy using a more stable boronic acid derivative can be highly effective.[15][16] This approach maintains a low concentration of the active boronic acid in the reaction mixture, minimizing the opportunity for protodeboronation.[15]
-
N-methyliminodiacetic acid (MIDA) boronates: These are highly stable, crystalline solids that slowly hydrolyze under the reaction conditions to release the boronic acid.[1]
-
Organotrifluoroborates: These salts also serve as a stable source of the boronic acid.[1]
Optimized Experimental Protocol
This protocol is a robust starting point for coupling aryl halides with this compound.
Reagent Preparation:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), this compound or its pinacol/MIDA ester (1.2-1.5 equiv), and a mild base such as finely ground K₃PO₄ (3.0 equiv).
-
Add anhydrous solvent (e.g., dioxane) via syringe.
-
Sparge the mixture with argon or nitrogen for 15-20 minutes to remove dissolved oxygen.
Catalyst Addition:
-
Under an inert atmosphere (e.g., in a glovebox), add the palladium precatalyst (e.g., XPhos G3, 1-2 mol%).
Reaction Execution:
-
Seal the vessel and heat the reaction mixture to a moderate temperature (e.g., 40-80 °C).[14]
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS. Check for the consumption of the starting material and the formation of both your desired product and the deborylated byproduct.
Work-up:
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
Purification:
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Competing Pathways
The following diagram illustrates the key chemical pathways involved.
Caption: Competing pathways: Suzuki coupling vs. protodeboronation.
References
-
Al-Zoubi, R. M., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]
-
Zhang, G., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. Available at: [Link]
-
Lloyd-Jones, G. C., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]
-
Wikipedia. (n.d.). Protodeboronation. In Wikipedia. Retrieved January 19, 2026, from [Link]
-
Zhang, G., et al. (2017). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. Available at: [Link]
-
Cheon, C. H. (2016). Development of Organic Transformations Based on Protodeboronation. ACS Symposium Series. Available at: [Link]
-
Lloyd-Jones, G. C., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. Available at: [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki-Miyaura Coupling. University of Bristol.
-
Yoneda, T. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
ResearchGate. (n.d.). Screening of different bases on the protodeboronation reaction of 4-tert-butylphenylboronic acid. ResearchGate. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. Available at: [Link]
-
Sigman, M. S., et al. (2021). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Available at: [Link]
-
Sigman, M. S., et al. (2021). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. Available at: [Link]
-
Sigman, M. S., et al. (2025). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. Available at: [Link]
- American Chemical Society. (n.d.).
-
Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]
-
ResearchGate. (n.d.). Protodeboronation of arylboronic acids in acetic acid. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). The unexpected protodeboronation rather than condensation. ResearchGate. Available at: [Link]
-
Kuivila, H. G., & Nahabedian, K. V. (1961). Electrophilic Displacement Reactions. XI. Solvent Isotope Effects in the Protodeboronation of Areneboronic Acids. Journal of the American Chemical Society. Available at: [Link]
-
Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]
-
Quan, Y., et al. (2023). Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. Australian Journal of Chemistry. Available at: [Link]
-
Daugulis, O., & Chen, G. (2011). Ligand-Accelerated Cross-Coupling of C(sp2)–H Bonds with Arylboron Reagents. Angewandte Chemie International Edition. Available at: [Link]
-
MDPI. (2026). Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. MDPI. Available at: [Link]
-
Schwaller, M. A., et al. (2022). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. Journal of Chemical Information and Modeling. Available at: [Link]
-
Lloyd-Jones, G. C., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]
-
PubChem. (n.d.). 4-carbamoyl-2-methoxyphenylboronic acid. PubChem. Available at: [Link]
Sources
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- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Side Reactions of 4-(Methylcarbamoyl)-2-methoxyphenylboronic acid in Cross-Coupling
Welcome to the technical support guide for 4-(Methylcarbamoyl)-2-methoxyphenylboronic acid. This document is designed for researchers, scientists, and drug development professionals utilizing this versatile reagent in Suzuki-Miyaura cross-coupling reactions. Our goal is to provide field-proven insights and actionable troubleshooting strategies to help you overcome common side reactions, optimize your yields, and ensure the integrity of your synthetic routes.
The structure of this compound, with its ortho-methoxy and para-amido substituents, presents a unique combination of electronic and steric properties. While these features are often advantageous for achieving specific synthetic targets, they can also predispose the reagent to particular unwanted reaction pathways. This guide explains the causality behind these side reactions and provides robust protocols to mitigate them.
Section 1: Frequently Asked Questions (FAQs) - Diagnosing Common Issues
This section addresses the most common problems encountered when using this specific boronic acid.
Q1: My primary byproduct is N-methyl-3-methoxybenzamide. What is this side reaction and why is it happening?
A1: You are observing protodeboronation , a prevalent side reaction for many arylboronic acids.[1] This process involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, effectively reverting your boronic acid to a simple arene.
Causality:
-
Proton Source: The reaction requires a proton source. In most Suzuki protocols, this is water, which can be present as a co-solvent or as an impurity in reagents.[2]
-
Base and pH: The reaction rate is highly dependent on pH and the type of base used. Strong aqueous bases can accelerate protodeboronation.[1][2]
-
Temperature: Higher reaction temperatures can increase the rate of protodeboronation, especially during prolonged reaction times.
-
Electronic Effects: The electron-donating nature of the ortho-methoxy group can make the ipso-carbon more susceptible to protonation, potentially increasing the rate of this side reaction compared to electron-deficient arylboronic acids.
Q2: I'm observing a significant amount of a high-molecular-weight byproduct corresponding to a dimer of my starting material. What is it and how can I prevent it?
A2: This byproduct is the result of homocoupling , where two molecules of your boronic acid react to form a symmetrical biaryl: 2,2'-dimethoxy-4,4'-bis(methylcarbamoyl)biphenyl. This is a common issue in palladium-catalyzed cross-couplings.[3][4]
Causality:
-
Oxygen Contamination: The most frequent cause of homocoupling is the presence of oxygen.[2][5] Oxygen can re-oxidize the active Pd(0) catalyst to a Pd(II) species, which can then participate in a catalytic cycle that dimerizes the boronic acid.[5][6]
-
Palladium(II) Precatalysts: If the Pd(II) precatalyst is not efficiently reduced to Pd(0) at the start of the reaction, it can directly promote homocoupling.[6][7]
-
Reaction Conditions: Certain conditions, sometimes involving specific bases or high temperatures, can favor this pathway over the desired cross-coupling.
Q3: My reaction has stalled with starting materials largely unconsumed. What are the likely causes?
A3: A stalled reaction typically points to issues with catalyst activity or suboptimal reaction conditions that fail to promote the desired catalytic cycle.
Causality:
-
Catalyst Inactivity: The Pd(0) catalyst may have been deactivated. This can happen through oxidation by residual air or impurities, or through the formation of inactive palladium black.[2] The choice of ligand is crucial for stabilizing the active catalytic species.
-
Steric Hindrance: The ortho-methoxy group on your boronic acid introduces significant steric bulk around the reactive center.[8] This can slow down the transmetalation step of the catalytic cycle, which is often rate-limiting. If this step is too slow, side reactions like protodeboronation or catalyst decomposition can begin to dominate.[9]
-
Inappropriate Base or Solvent: The base is critical for activating the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[10][11] If the base is too weak, insoluble, or incompatible with the solvent system, this activation may be inefficient.
Section 2: In-Depth Troubleshooting Guides
Guide A: Protocol for Minimizing Protodeboronation
If you have identified N-methyl-3-methoxybenzamide as a major byproduct, follow this guide to suppress its formation.
Step-by-Step Mitigation Strategy:
-
Re-evaluate Your Base: The choice of base is the most critical factor.
-
Action: Switch from strong, highly aqueous bases (e.g., NaOH, K₃PO₄ in water) to milder or non-aqueous options.
-
Recommendation: Use finely powdered, anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Potassium fluoride (KF) is also an excellent choice, as it is less basic and can still effectively promote the reaction.[2]
-
-
Ensure Anhydrous Conditions: Since water is the primary proton source, its exclusion is key.
-
Action: Use freshly dried, degassed solvents. Ensure your base is anhydrous (e.g., by drying in an oven). Run the reaction under a rigorously inert atmosphere (Argon or Nitrogen).
-
-
Consider Boronic Acid Surrogates: For particularly sensitive systems, using a more stable derivative that slowly releases the boronic acid in situ can dramatically reduce protodeboronation.
-
Optimize Temperature and Time:
-
Action: Monitor the reaction by LC-MS or TLC. Aim for the lowest possible temperature that still allows for a reasonable reaction rate. Avoid unnecessarily long reaction times once the limiting reagent has been consumed.
-
Guide B: Protocol for Suppressing Homocoupling
If the boronic acid dimer is your primary impurity, focus on eliminating oxygen and ensuring catalyst efficiency.
Step-by-Step Mitigation Strategy:
-
Implement Rigorous Deoxygenation: This is the most crucial step to prevent homocoupling.[6]
-
Action: Degas your solvent thoroughly. The most effective method is "freeze-pump-thaw" (3 cycles). A less rigorous but often sufficient method is to sparge the solvent with an inert gas (Argon or Nitrogen) for at least 30-60 minutes.
-
Workflow: Assemble your reaction vessel, add all solid reagents, and then subject the sealed vessel to several cycles of vacuum backfill with inert gas before adding the degassed solvent via syringe or cannula.
-
-
Evaluate Your Catalyst System:
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos). These ligands promote rapid oxidative addition and reductive elimination, helping the desired cross-coupling pathway outcompete the homocoupling side reaction.[3]
-
Control Reagent Stoichiometry:
-
Action: Avoid using a large excess of the boronic acid. A stoichiometry of 1.1-1.3 equivalents is typically sufficient. A large excess can increase the statistical likelihood of homocoupling.
-
Section 3: Key Experimental Protocols & Data
Baseline Protocol: Standard Suzuki-Miyaura Coupling
This protocol serves as a standard starting point for optimization.
-
Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), palladium precatalyst (e.g., Pd(dppf)Cl₂, 2 mol%), and a suitable ligand if required.
-
Inerting: Seal the vial and purge with Argon or Nitrogen for 10 minutes.
-
Solvent and Base Addition: Add the degassed solvent (e.g., Dioxane/H₂O 4:1) followed by the aqueous base solution (e.g., 2M K₂CO₃, 3.0 equiv).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, filter, and concentrate.[2]
-
Purification: Purify the crude product by flash column chromatography.
Table 1: Common Side Products and Their Identification
| Side Product Name | Chemical Structure | Likely Cause | Identification (MS) |
| Protodeboronation Product | N-methyl-3-methoxybenzamide | Water, heat, strong base | [M+H]⁺ = 166.08 |
| Homocoupling Product | 2,2'-dimethoxy-4,4'-bis(methylcarbamoyl)biphenyl | Oxygen, inefficient catalyst reduction | [M+H]⁺ = 359.16 |
Table 2: Guide to Base Selection for Mitigating Side Reactions
| Base | Solvent System | Typical Strength | Protodeboronation Risk | Comments |
| NaOH, KOH | Aqueous/Biphasic | Very Strong | High | Effective for activation but high risk of protodeboronation and other side reactions.[2] |
| K₃PO₄ | Aqueous/Biphasic | Strong | Moderate to High | A common and effective base, but can still promote protodeboronation.[9] |
| K₂CO₃, Cs₂CO₃ | Aqueous or Anhydrous | Moderate | Moderate | Good general-purpose bases; using them anhydrously reduces protodeboronation. |
| KF | Aqueous or Anhydrous | Mild | Low | Excellent choice for sensitive substrates; less basic but fluoride activates the boronic acid.[10] |
Section 4: Mechanistic Overview & Diagrams
Understanding the main catalytic cycle and how side reactions diverge from it is key to effective troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Competing side reaction pathways for the boronic acid.
Caption: A decision-making flowchart for troubleshooting failed reactions.
References
-
Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Journal of the American Chemical Society, 133(8), 2116–2119. [Link]
-
Amatore, C., Le Duc, G., & Jutand, A. (2011). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 133(11), 4003–4014. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Request PDF on ResearchGate. [Link]
-
Anderson, K. W., et al. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy. Organic Process Research & Development, 10(4), 761–765. [Link]
-
Borys, A. P., & Glorius, F. (2018). Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p-Benzoquinone. Request PDF on ResearchGate. [Link]
-
Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Wikipedia. (n.d.). Protodeboronation. Wikipedia, The Free Encyclopedia. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Organic Chemistry Portal. (n.d.). Protodeboronations. Organic Chemistry Portal. [Link]
-
Rickhaus, M. (2014). Response to "How can I solve my problem with Suzuki coupling?". ResearchGate. [Link]
-
Chen, J., et al. (2016). Copper-catalyzed protodeboronation of arylboronic acids in aqueous media. RSC Advances, 6(84), 80975-80978. [Link]
-
Cox, P. A., et al. (2015). A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. Organic & Biomolecular Chemistry, 13(9), 2555-60. [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131, 6961-6963. [Link]
-
Khan, T. (2020). Suzuki cross-coupling reaction. YouTube. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Wang, D.-H., et al. (2013). Cross-Coupling of Remote meta-C–H Bonds Directed by a U-Shaped Template. Journal of the American Chemical Society, 135(44), 16347–16350. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University Chemistry Department. [Link]
-
Miyaura, N. (2002). Organoborane coupling reactions (Suzuki coupling). Journal of Organometallic Chemistry, 653(1-2), 54-57. [Link]
- Kocienski, P. J. (1994). Protecting Groups. Thieme.
-
Le, C. M., et al. (2023). Fluoride-Catalyzed Cross-Coupling of Carbamoyl Fluorides and Alkynylsilanes. Organic Letters, 25(40), 7369–7373. [Link]
-
Wang, L., et al. (2019). Kinetics of the coupling of 4‐methoxyphenylboronic acid with... ResearchGate. [Link]
-
Cížková, M., et al. (2021). Cross-Coupling as a Key Step in the Synthesis and Structure Revision of the Natural Products Selagibenzophenones A and B. Molecules, 26(11), 3369. [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: A Troubleshooting Guide for Suzuki Reactions with Substituted Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed to address the challenges that arise when working with substituted phenylboronic acids. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, ensuring a deeper understanding and more effective troubleshooting.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction is showing low to no yield. What are the primary factors I should investigate?
A1: A failing Suzuki reaction can often be traced back to a few key areas. Start by systematically evaluating the following:
-
Catalyst Activity: The heart of the reaction is the active Pd(0) species. If you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1] Some precatalysts are sensitive to air and moisture, so using a fresh batch or a more robust, air-stable option like a palladacycle can be beneficial.[1][2]
-
Oxygen Contamination: The presence of oxygen is detrimental. It can lead to the unwanted homocoupling of your boronic acid and cause decomposition of the palladium catalyst.[1][3] It is crucial to ensure your solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere, such as nitrogen or argon.[1]
-
Reagent Purity and Stability: The integrity of your starting materials is paramount. Verify the purity of both the aryl halide and the phenylboronic acid. Boronic acids, in particular, can degrade over time through processes like protodeboronation.[1][4]
-
Base and Solvent Selection: The choice of base and solvent is highly interdependent and critical for success.[1] The base must be strong enough to promote the transmetalation step but not so strong as to cause the degradation of your starting materials or product.[1] For reactions run under anhydrous conditions, ensure your base is a fine, dry powder.[1] In biphasic systems, vigorous stirring is essential to maximize the contact between the two phases.[1]
Q2: I'm observing a significant amount of a side product that corresponds to my starting boronic acid with the boron group replaced by a hydrogen atom. What is happening and how can I minimize it?
A2: This side reaction is known as protodeboronation , and it's a common pitfall, especially when working with electron-deficient or certain heteroaromatic boronic acids.[5][6] The boron moiety is essentially cleaved and replaced by a proton from a source in the reaction mixture.
To mitigate protodeboronation, consider the following strategies:
-
Employ Milder Bases: Strong bases, particularly in the presence of water, can accelerate this undesired reaction.[1] Switching to a weaker base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF) can be effective.[1]
-
Anhydrous Conditions: Since water is the primary proton source for protodeboronation, moving to anhydrous (water-free) reaction conditions can significantly reduce its occurrence.[1]
-
Use Boronic Esters: Boronic esters, such as pinacol esters, are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[6][7] These can be used as a direct substitute.
-
Rapid Catalysis: Employing a highly active catalyst system that promotes a fast Suzuki coupling can outcompete the slower protodeboronation side reaction.[5]
Q3: My main byproduct is a symmetrical biaryl derived from my boronic acid. What causes this homocoupling and how can I prevent it?
A3: The formation of a homocoupled product from your boronic acid is another common side reaction in Suzuki couplings.[8][9] This typically occurs under a few different conditions:
-
Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids, especially in the presence of a base.[1][10] Rigorous degassing of solvents and maintaining an inert atmosphere are crucial preventative measures.
-
Palladium(II) Species: If there are Pd(II) species present in your reaction mixture without being part of the primary catalytic cycle, they can catalyze the homocoupling of two boronic acid molecules.[3] This can happen if a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.[3]
-
Electron-Deficient Boronic Acids: In some cases, particularly with electron-deficient arylboronic acids, homocoupling can occur through a protonolysis/second transmetalation pathway.[8][9]
To suppress homocoupling, focus on stringent anaerobic conditions and ensure the efficient generation of the active Pd(0) catalyst. Using well-defined Pd(0) precatalysts can also be advantageous.[11]
Troubleshooting Guide for Substituted Phenylboronic Acids
The electronic and steric nature of substituents on the phenylboronic acid can dramatically influence the outcome of a Suzuki reaction. This section provides targeted advice for these challenging substrates.
Issue 1: Low Reactivity with Sterically Hindered Phenylboronic Acids
Symptoms: Low or no conversion to the desired product when using ortho-substituted or di-ortho-substituted phenylboronic acids.
Causality: Steric hindrance can impede both the transmetalation and reductive elimination steps of the catalytic cycle. The bulky substituents physically obstruct the approach of the reagents to the palladium center.
Troubleshooting & Optimization:
-
Catalyst and Ligand Selection: This is the most critical factor. For sterically demanding couplings, the use of bulky and electron-rich ligands is often necessary to promote the reaction.[11]
-
Increase Catalyst Loading: For particularly challenging substrates, increasing the catalyst loading from a typical 1 mol% to 2-5 mol% may be required to achieve a reasonable reaction rate.[11]
-
Choice of Base: Stronger bases are often needed to facilitate the transmetalation of sterically hindered boronic acids.[11] Consider using potassium phosphate (K₃PO₄) or potassium tert-butoxide (t-BuOK).[11]
-
Solvent and Temperature: Non-polar aprotic solvents like toluene or dioxane are generally preferred for these couplings.[11] Elevated temperatures are also frequently required to overcome the higher activation energy associated with sterically hindered substrates.[11]
Table 1: Recommended Conditions for Sterically Hindered Couplings
| Parameter | Recommendation | Rationale |
| Ligand | XPhos, SPhos, RuPhos, NHC ligands | Bulky, electron-rich ligands facilitate reductive elimination.[11] |
| Base | K₃PO₄, t-BuOK | Stronger bases promote the challenging transmetalation step.[11] |
| Solvent | Toluene, Dioxane | Non-polar solvents are often effective for these systems.[11] |
| Temperature | 80-120 °C | Higher temperatures provide the necessary energy to overcome steric barriers.[11] |
Issue 2: Complications with Electron-Deficient Phenylboronic Acids
Symptoms: Significant protodeboronation and/or homocoupling, leading to low yields of the desired cross-coupled product.
Causality: Phenylboronic acids bearing electron-withdrawing groups are more susceptible to protodeboronation.[5][6] They can also be prone to homocoupling.[9]
Troubleshooting & Optimization:
-
Protect the Boronic Acid: Convert the electron-deficient phenylboronic acid to a more stable boronic ester (e.g., pinacol ester) or an organotrifluoroborate. These derivatives are less prone to side reactions and release the active boronic acid slowly under the reaction conditions.[7]
-
Catalyst System: Utilize a highly active catalyst system that promotes rapid cross-coupling, thereby outcompeting the undesired side reactions.[5] Palladium precatalysts that generate the active Pd(0) species quickly are advantageous.[11]
-
Base Selection: A moderately strong, non-nucleophilic base like K₃PO₄ is often a good choice.[11]
-
Solvent System: A mixture of an aprotic solvent and water (e.g., THF/H₂O) is commonly used.[11]
Issue 3: Difficulties with Electron-Rich Phenylboronic Acids
Symptoms: Sluggish or incomplete reactions.
Causality: While less prone to protodeboronation than their electron-deficient counterparts, electron-rich phenylboronic acids can sometimes lead to slower reaction rates. The transmetalation step can be less favorable in some cases.
Troubleshooting & Optimization:
-
Ligand Choice: Electron-rich and bulky phosphine ligands are generally effective.[2] Screening a few different ligands (e.g., XPhos, SPhos, P(t-Bu)₃) may be necessary to find the optimal one for your specific substrate combination.
-
Base and Solvent: Standard conditions, such as K₂CO₃ or K₃PO₄ in a solvent system like dioxane/water or toluene/water, are often a good starting point.[12][13]
-
Temperature: Increasing the reaction temperature can help to drive sluggish reactions to completion.
Experimental Protocols
General Procedure for a Standard Suzuki-Miyaura Coupling
-
Preparation: To a reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the substituted phenylboronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vial and thoroughly purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[1]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography.[1]
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Decision Tree
This workflow can guide your troubleshooting process when encountering a problematic Suzuki reaction.
Caption: A decision tree for troubleshooting common Suzuki coupling issues.
References
-
Protodeboronation - Wikipedia. Available at: [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES. Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. Available at: [Link]
-
Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Royal Society of Chemistry. Available at: [Link]
-
Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hinder - Thieme. Available at: [Link]
-
Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF - ResearchGate. Available at: [Link]
-
Supported Gold Catalyzes the Homocoupling of Phenylboronic Acid with High Conversion and Selectivity | Request PDF - ResearchGate. Available at: [Link]
-
How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. Available at: [Link]
-
The effects of base and solvent on the cross-coupling of bromobenzene and phenylboronic acid. a … - ResearchGate. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. Available at: [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
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- 12. reddit.com [reddit.com]
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effect of temperature on the stability of 4-(Methylcarbamoyl)-2-methoxyphenylboronic acid
Welcome to the technical support center for 4-(Methylcarbamoyl)-2-methoxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice regarding the stability of this compound, particularly concerning the effects of temperature. Our goal is to equip you with the knowledge to anticipate challenges, troubleshoot effectively, and ensure the integrity of your experiments.
Introduction: The Nature of Phenylboronic Acid Stability
Phenylboronic acids are indispensable reagents in modern organic synthesis, most notably for their role in Suzuki-Miyaura cross-coupling reactions. However, their utility is counterbalanced by inherent stability challenges. The boronic acid moiety is susceptible to several temperature-dependent degradation pathways that can significantly impact reaction yields and product purity. Understanding these pathways is critical for the successful application of this compound in your research.
The primary mode of thermal degradation for phenylboronic acids is dehydration to form a cyclic anhydride known as a boroxine.[1][2][3][4][5] This process is often reversible and is influenced by temperature, with higher temperatures favoring boroxine formation.[1][3] The presence of substituents on the phenyl ring, such as the methylcarbamoyl and methoxy groups in the target compound, can influence the rate and equilibrium of this transformation.
Frequently Asked Questions (FAQs)
Q1: What is the primary thermal degradation pathway for this compound?
A1: The most significant thermal degradation pathway is the intermolecular dehydration to form the corresponding cyclic anhydride, a boroxine. This is a condensation reaction where three molecules of the boronic acid lose three molecules of water to form a six-membered ring of alternating boron and oxygen atoms. This process is entropically driven and is favored at elevated temperatures.[1][3]
Q2: How should I properly store this compound to ensure its long-term stability?
A2: To maintain product quality, it is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated place.[6][7][8] Refrigeration is often advised.[6] The compound is also described as being air and moisture-sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) is best practice.[6][7]
Q3: I am observing a lower than expected yield in my Suzuki-Miyaura coupling reaction. Could the stability of my boronic acid be the issue?
A3: Absolutely. If the boronic acid has degraded, the concentration of the active reagent is lowered, which will directly impact the reaction yield. Degradation can occur during storage or under the reaction conditions themselves. It is crucial to use a fresh, properly stored sample of the boronic acid and to monitor for potential degradation.
Q4: What is protodeboronation and is it a concern for this compound?
A4: Protodeboronation is a process where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom. This can be influenced by factors such as pH, temperature, and the electronic properties of the aryl group.[9] While dehydration to boroxine is the primary thermal concern, protodeboronation can occur, especially under harsh reaction conditions or with certain catalysts.
Q5: How do the substituents (methylcarbamoyl and methoxy) on my specific boronic acid affect its stability?
A5: The electron-donating nature of the methoxy group and the electron-withdrawing nature of the methylcarbamoyl group will have competing effects on the electronic properties of the phenyl ring. Electron-donating groups have been shown to support the formation of boroxine.[1][2][3] The overall effect on stability will be a balance of these electronic influences and any steric effects.
Troubleshooting Guide
| Observed Issue | Potential Cause Related to Temperature | Recommended Action |
| Low or no yield in a coupling reaction | Degradation of the boronic acid to its boroxine form, reducing the concentration of the active monomeric species. | - Use a fresh, properly stored sample of the boronic acid.- Minimize the time the boronic acid is exposed to high temperatures before the addition of other reagents.- Consider using a boronic acid protecting group, such as an MIDA ester, if thermal instability is a persistent issue. |
| Appearance of an unknown, less polar byproduct in TLC or LC-MS analysis | This could be the corresponding boroxine, which is generally less polar than the boronic acid. | - Co-spot your reaction mixture with a sample of the boronic acid that has been gently heated to promote boroxine formation to see if the byproduct matches.- Use analytical techniques such as HPLC-MS to identify the mass of the byproduct, which should correspond to the trimeric boroxine.[10] |
| Inconsistent reaction outcomes between batches | This may be due to varying levels of boroxine in different lots of the starting material, which can be influenced by storage history and exposure to temperature fluctuations. | - Qualify each new batch of boronic acid by a purity assessment (e.g., qNMR or HPLC) before use.- Ensure consistent and proper storage conditions for all batches. |
| Formation of a biaryl homocoupling byproduct | While often linked to the presence of oxygen, high temperatures can sometimes exacerbate side reactions, including homocoupling.[11] | - Ensure the reaction is thoroughly deoxygenated.- Optimize the reaction temperature; it may be possible to run the reaction at a lower temperature for a longer duration. |
Visualizing Degradation and Troubleshooting
Degradation Pathway of this compound
Caption: Thermal dehydration of the boronic acid to its boroxine.
Troubleshooting Workflow for Poor Reaction Yield
Sources
- 1. researchgate.net [researchgate.net]
- 2. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 3. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. Phenylboronic acid - Safety Data Sheet [chemicalbook.com]
- 8. fishersci.ie [fishersci.ie]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
Technical Support Center: Catalyst Deactivation in Reactions with 4-(Methylcarbamoyl)-2-methoxyphenylboronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(Methylcarbamoyl)-2-methoxyphenylboronic acid. This guide provides in-depth troubleshooting advice and frequently asked questions to address catalyst deactivation and other common issues encountered during cross-coupling reactions involving this reagent. As Senior Application Scientists, we aim to provide not just solutions, but also the underlying scientific reasoning to empower your experimental success.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding catalyst deactivation in Suzuki-Miyaura and other cross-coupling reactions involving this compound.
Q1: My reaction with this compound is sluggish or stalls completely. What are the primary suspects for catalyst deactivation?
A1: When a reaction fails to proceed to completion, several factors related to catalyst deactivation could be at play. The primary suspects are:
-
Catalyst Poisoning: Trace impurities in reactants, solvents, or from the boronic acid itself can irreversibly bind to the active metal center (e.g., palladium), rendering it inactive.[1][2][3]
-
Catalyst Decomposition: The active catalyst, often a Pd(0) species, can agglomerate into inactive palladium black, especially under suboptimal conditions like exposure to air or with insufficient ligand stabilization.[4][5]
-
Substrate-Related Inhibition: The starting material or the product of the reaction can sometimes coordinate too strongly with the catalyst, slowing down or halting the catalytic cycle.[4] Given the presence of both a methoxy and a methylcarbamoyl group in your boronic acid, intramolecular chelation to the palladium center is a possibility.
-
Protodeboronation: Your boronic acid may be degrading under the reaction conditions, leading to the formation of the corresponding deborylated arene and reducing the concentration of the active coupling partner.[6]
Q2: My reaction mixture has turned black. What does this signify and is my reaction salvageable?
A2: The formation of a black precipitate, commonly known as "palladium black," is a strong visual indicator of catalyst decomposition.[4][5] This occurs when the catalytically active Pd(0) species, which are typically soluble, aggregate into larger, insoluble nanoparticles that are catalytically inactive.[5]
This can be triggered by:
-
High Catalyst Loading: Using an excessive amount of palladium catalyst can sometimes promote aggregation.[5]
-
Ligand Dissociation: If the supporting ligand dissociates from the metal center, the "naked" palladium atoms are more prone to agglomeration.[5]
-
Oxidative Conditions: Exposure to air (oxygen) can be detrimental to many palladium catalysts.[5]
Once significant palladium black has formed, the reaction has likely ceased. It is generally not salvageable, and the focus should shift to optimizing the reaction conditions for future attempts to prevent this decomposition.
Q3: Could the this compound itself be deactivating the catalyst?
A3: Yes, this is a plausible scenario. The molecule possesses two functional groups, the ortho-methoxy and the para-methylcarbamoyl groups, which contain oxygen and nitrogen atoms with lone pairs of electrons. These can act as Lewis bases and potentially coordinate to the palladium catalyst. Strong, multidentate chelation from the boronic acid to the metal center could form a stable, inactive complex, effectively poisoning the catalyst.[4] This is a form of self-inhibition.
Part 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance for specific experimental problems.
Troubleshooting Guide 1: Low Conversion and Stalled Reactions
Issue: The reaction shows initial conversion but stalls before completion, or the overall yield is consistently low.
Potential Causes & Diagnostic Steps:
-
Purity of the Boronic Acid:
-
Why it Matters: Boronic acids can contain impurities from their synthesis, such as inorganic salts or residual starting materials, which can be catalyst poisons.[1][2] Boronic acids can also degrade over time to form boroxines (anhydrides).
-
Troubleshooting Protocol:
-
Purity Analysis: Analyze your batch of this compound by NMR and LC-MS to check for impurities.
-
Recrystallization: If impurities are detected, consider recrystallizing the boronic acid.
-
Use of High-Purity Reagents: Whenever possible, purchase boronic acids from reputable suppliers who provide a certificate of analysis with purity data.[2][7]
-
-
-
Protodeboronation of the Boronic Acid:
-
Why it Matters: The replacement of the C-B(OH)₂ bond with a C-H bond is a common side reaction, especially in the presence of water and at elevated temperatures.[6] This depletes your nucleophilic partner.
-
Troubleshooting Protocol:
-
Reaction Monitoring: Take a sample from your reaction mixture at an early time point, quench it, and analyze by LC-MS. Look for the mass corresponding to 3-methoxy-N-methylbenzamide, the protodeboronated byproduct.
-
Condition Adjustment: If protodeboronation is significant, consider the following adjustments:
-
Lower Reaction Temperature: If possible, reduce the reaction temperature.
-
Anhydrous Conditions: Use anhydrous solvents and reagents to minimize water content.[8]
-
Use of Boronate Esters: Consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester, which can be more resistant to protodeboronation.[6][8]
-
-
-
Visualizing the Troubleshooting Workflow
Caption: Workflow for diagnosing low reaction conversion.
Troubleshooting Guide 2: Catalyst Decomposition (Palladium Black Formation)
Issue: The reaction mixture turns black with a visible precipitate, indicating catalyst decomposition.
Potential Causes & Remediation Strategies:
-
Inappropriate Ligand or Ligand-to-Metal Ratio:
-
Why it Matters: The ligand stabilizes the palladium nanoparticles and facilitates the catalytic cycle. For sterically hindered or electron-rich/poor substrates, a specific class of ligands (e.g., bulky, electron-rich phosphines) may be required to promote efficient oxidative addition and reductive elimination, preventing catalyst decomposition.[8]
-
Troubleshooting Protocol:
-
Ligand Screen: Perform a screen of different phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.
-
Vary Ligand:Metal Ratio: Typically, a ligand-to-palladium ratio of 2:1 to 4:1 is effective. Experiment with this ratio to find the optimal balance for catalyst stability.
-
-
-
Presence of Oxygen or Peroxides:
-
Why it Matters: Oxygen can oxidize and deactivate the Pd(0) catalyst.[5] Peroxides, which can be present in ether solvents like THF or dioxane, are also detrimental.
-
Troubleshooting Protocol:
-
Degassing: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) for 15-30 minutes before adding the catalyst.
-
Use of Fresh Solvents: Use freshly distilled or anhydrous, inhibitor-free solvents. Test for peroxides in ether solvents before use.
-
-
Data Summary: Impact of Conditions on Catalyst Stability
| Parameter | Condition | Observation | Recommendation |
| Atmosphere | Reaction run under air | Rapid formation of palladium black | Always use an inert atmosphere (N₂ or Ar) |
| Solvent | Old, non-anhydrous THF | Sluggish reaction, some decomposition | Use fresh, anhydrous, degassed solvents |
| Ligand | No ligand or simple PPh₃ | Significant palladium black formation | Use bulky, electron-rich ligands (e.g., Buchwald-type) |
| Catalyst Loading | > 5 mol% | Increased rate of decomposition | Use lower catalyst loading (0.5 - 2 mol%) |
Troubleshooting Guide 3: Suspected Catalyst Poisoning
Issue: The reaction fails even with high-purity starting materials and under optimal conditions, suggesting the presence of an unknown catalyst poison.
Potential Causes & Diagnostic Steps:
-
Trace Contaminants:
-
Why it Matters: Contaminants that are not easily detected by standard NMR or LC-MS, such as sulfur-containing compounds, can be potent catalyst poisons even at ppm levels.[4][9][10] These can originate from other reagents or cross-contamination in the lab.
-
Troubleshooting Protocol:
-
Reagent Purity Check: Scrutinize the purity of all reagents, including the base and any additives. Use reagents from new, unopened containers if possible.
-
Control Experiment: Run a well-established Suzuki-Miyaura reaction that is known to work in your lab with the same batch of catalyst, solvents, and base. If this control reaction also fails, it points to a systemic issue with one of the common reagents or solvents. If the control works, the issue is likely specific to the this compound or the other coupling partner.
-
-
Visualizing Catalyst Deactivation Pathways
Caption: Major pathways for catalyst deactivation.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling.
- Ningbo Inno Pharmchem Co., Ltd. (2026, January 4). The Importance of Purity in Organic Synthesis Intermediates: A Focus on Boronic Acids.
- BenchChem. (2025). Technical Support Center: Catalyst Poisoning and Deactivation in Reactions with 1,10-Phenanthroline-2-boronic acid.
- Campbell, A. N., & Stahl, S. S. (2012). Overcoming the "oxidant problem": strategies to use O2 as the oxidant in organometallic C–H oxidation reactions catalyzed by Pd (and Cu). Accounts of Chemical Research, 45(6), 851–863.
-
ResearchGate. (n.d.). Strategy to Avoid Catalyst Deactivation in Telescoped Miyaura Borylation/Suzuki Cross-Coupling Reaction. Retrieved from [Link]
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Boronic Acids in Catalysis and Chemical Synthesis.
-
MDPI. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. Retrieved from [Link]
- de Vries, J. G., & Grice, K. A. (2025, November 23). Why does palladium catalyst deactivate during Suzuki coupling in small-scale undergraduate labs? ResearchGate.
- BenchChem. (2025). Technical Support Center: Catalyst Deactivation in Suzuki Reactions of Dichlorobromobenzenes.
-
Liu, J., Kimmel, K., Dao, K., Liu, Y., & Qi, M. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development, 22(1), 87-91. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Retrieved from [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Emergent Organoboron Acid Catalysts. Retrieved from [Link]
- H-O-H. (2024, April 23). How to Prevent Catalyst Poisoning at the Industrial Scale.
-
ResearchGate. (n.d.). Poisoning and deactivation of palladium catalysts. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Managing Steric Hindrance in Couplings with 4-(Methylcarbamoyl)-2-methoxyphenylboronic Acid
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource addresses the specific challenges associated with the Suzuki-Miyaura coupling of 4-(Methylcarbamoyl)-2-methoxyphenylboronic acid. The inherent steric hindrance posed by the ortho-methoxy substituent necessitates carefully optimized conditions that deviate from standard protocols. This guide provides a framework for understanding the underlying chemical principles, troubleshooting common issues, and implementing robust solutions.
Section 1: Understanding the Core Challenge: The Impact of Steric Hindrance
The primary obstacle in coupling this compound is the steric bulk of the methoxy group at the C2 position. This group physically obstructs the palladium catalyst's access to the reaction center, significantly impeding key steps in the catalytic cycle.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
Caption: The Suzuki-Miyaura catalytic cycle.
How the ortho-Methoxy Group Intervenes
The steric hindrance from the ortho-methoxy group primarily affects two steps:
-
Transmetalation: The bulky methoxy group makes it difficult for the boronic acid (as its boronate complex) to approach the palladium center and transfer its aryl group.
-
Reductive Elimination: The two bulky aryl groups on the palladium complex must orient themselves correctly to form the new C-C bond. The ortho-substituent can hinder this process, slowing down the final, product-forming step and catalyst turnover.[1][2]
Caption: Steric clash impeding the transmetalation step.
Section 2: Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with this compound is failing or giving very low yield. What's the first thing to check?
A1: The most common cause of failure is an inadequate catalyst system. Standard catalysts like Pd(PPh₃)₄ are generally ineffective for this sterically demanding substrate.[1] You must use a modern catalyst system featuring a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[3][4] These specialized ligands promote the formation of highly reactive, monoligated palladium species that can better accommodate hindered substrates.[1]
Q2: I see my starting materials being consumed, but my desired product yield is low. What are the likely side products?
A2: The two most common side reactions are:
-
Protodeboronation: The boronic acid group is replaced by a hydrogen atom, yielding N-methyl-3-methoxybenzamide. This can happen if the boronic acid is unstable or if there is residual water and the catalytic cycle is slow.[5][6]
-
Homocoupling: The boronic acid couples with itself to form a symmetrical biaryl. This is often exacerbated by the presence of oxygen, which can interfere with the palladium catalyst.[5] Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).
Q3: My boronic acid appears clumpy or has poor solubility. Could this be an issue?
A3: Yes. Boronic acids can dehydrate to form cyclic trimeric anhydrides (boroxines), which are often less reactive. While this equilibrium is usually reversible in the reaction mixture, the purity and form of the starting material are critical. If you suspect degradation, you can verify the purity via NMR. For particularly difficult cases, converting the boronic acid to a more stable boronate ester (e.g., a pinacol or MIDA ester) prior to coupling can improve consistency and yield.[7]
Q4: Is it necessary to use a strong base like potassium tert-butoxide?
A4: Not always, but stronger bases are often more effective for hindered couplings. The base is crucial for activating the boronic acid into the more nucleophilic boronate species required for transmetalation. While common bases like K₂CO₃ or Cs₂CO₃ can work, stronger, non-coordinating bases like K₃PO₄ or potassium tert-butoxide (t-BuOK) often give superior results by accelerating the slow transmetalation step.[2][4]
Section 3: Troubleshooting & Optimization Guides
Guide 1: The Critical Choice - Catalyst and Ligand System
For sterically hindered couplings, the catalyst system is the most important variable. The goal is to use a ligand that is bulky enough to promote the formation of a 14-electron L₁Pd(0) intermediate while also being electron-rich to facilitate both the oxidative addition and the final reductive elimination steps.[1][8]
Table 1: Recommended Catalyst Systems for Hindered Couplings
| Catalyst/Ligand System | Typical Loading (mol%) | Key Advantages & Considerations |
| Buchwald Ligands | ||
| Pd(OAc)₂ + SPhos | 1-3% Pd, 1.1-1.2 eq. Ligand | Excellent for many hindered substrates. SPhos is highly active and robust. |
| XPhos Pd G3 | 1-3% | An air-stable precatalyst that is easy to handle. Highly active for hindered aryl chlorides and bromides.[9] |
| RuPhos Pd G3 | 1-3% | Often effective when other ligands fail, particularly with heteroaromatic partners. |
| NHC Ligands | ||
| PEPPSI™-IPr | 2-5% | N-Heterocyclic Carbene (NHC) based catalyst, very stable and effective for challenging couplings. |
| Other Systems | ||
| Pd₂(dba)₃ + P(t-Bu)₃ | 1-3% Pd, 1.1-1.2 eq. Ligand | A highly electron-rich and bulky phosphine; can be very effective but is air-sensitive. |
This protocol provides a robust set of initial conditions for coupling this compound with an aryl bromide.
-
Reagent Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.3 equiv), and finely ground potassium phosphate (K₃PO₄) (2.5 equiv).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon three times.
-
Catalyst Addition: Under a positive pressure of argon, add the precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane or Toluene, to a concentration of 0.1 M with respect to the aryl bromide) via syringe. The solvent should be sparged with argon for at least 20 minutes prior to use.[7]
-
Reaction: Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS after 1 hour and then periodically. Reactions are typically complete within 2-12 hours.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Guide 2: Optimizing the Base and Solvent
If the initial protocol provides low conversion, screening the base and solvent is the next logical step.
Table 2: Base and Solvent Screening Guide
| Base | Recommended Solvents | Notes |
| K₃PO₄ | Dioxane, Toluene, THF | Excellent general-purpose base for hindered couplings. Ensure it is anhydrous and finely powdered.[2] |
| K₂CO₃ / Cs₂CO₃ | Dioxane/H₂O, Toluene/H₂O | Milder bases. The addition of water (typically a 4:1 to 10:1 organic/water ratio) can be beneficial.[7] |
| t-BuOK | Toluene, Dioxane (anhydrous) | A very strong, non-nucleophilic base. Highly effective but can promote side reactions if substrates are base-sensitive.[4] |
| Organic Bases (e.g., DBU) | Toluene, Dioxane | Can be useful in specific cases, particularly if inorganic salts cause solubility issues. |
-
Causality: The choice of solvent can influence the solubility of the base and the boronate species, directly impacting the rate of transmetalation.[10] Aprotic solvents like dioxane and toluene are generally preferred for their ability to stabilize the palladium catalyst and for their higher boiling points, allowing for elevated reaction temperatures.[7][11]
Section 4: Troubleshooting Workflow
When encountering low yields, follow a systematic approach to identify and solve the problem.
Sources
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fastercapital.com [fastercapital.com]
- 11. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
removal of boron impurities from reaction with 4-(Methylcarbamoyl)-2-methoxyphenylboronic acid
Technical Support Center: Boron Impurity Removal
A Guide for Scientists on the Purification of Compounds from 4-(Methylcarbamoyl)-2-methoxyphenylboronic Acid Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are navigating the challenges of post-reaction purification, specifically the removal of residual this compound and its byproducts. Boronic acids are invaluable reagents in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. However, their removal from the final product is critical, not only for achieving high purity but also in light of recent studies suggesting potential mutagenic activity for some boronic acid species, which has heightened regulatory scrutiny in pharmaceutical development.[1][2]
This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you effectively remove these persistent impurities from your reaction mixtures.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification process in a direct question-and-answer format.
Question 1: My post-reaction analysis (¹H NMR, LC-MS) shows significant contamination with this compound, even after a standard aqueous workup. What should I do?
Answer: This is a common issue. While a standard water or brine wash may remove some polar impurities, boronic acids require a more targeted approach due to their acidic nature. The pKa of arylboronic acids typically falls in the range of 8-10, meaning a sufficiently basic aqueous solution is needed to deprotonate them into their highly water-soluble boronate salts.
Causality & Recommended Actions:
-
Insufficiently Basic Wash: Your aqueous wash may not have been basic enough to fully deprotonate the boronic acid. A neutral water wash is often ineffective.
-
Solution: Implement a basic aqueous extraction. Use a 1-2 M solution of a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) to wash your organic layer.[3][4][5] The boronic acid will be converted to its corresponding boronate salt, which will partition into the aqueous phase. Repeat the wash 2-3 times to ensure complete removal.
-
-
Formation of Boroxines: In the presence of dehydrating conditions or upon concentration, boronic acids can form cyclic anhydrides called boroxines. These are less polar than the corresponding boronic acid and may not be as readily extracted by a basic wash.
-
Solution: Before the basic wash, stir the crude mixture in a solvent like ethyl acetate with the basic aqueous solution for 15-30 minutes. This helps hydrolyze the boroxine back to the boronic acid, facilitating its extraction as the boronate salt.
-
-
Emulsion Formation: The presence of other reagents or the nature of your product might lead to emulsion during extraction, trapping impurities in the organic layer.
-
Solution: If an emulsion forms, add a small amount of brine to the separatory funnel to help break the emulsion. Allow the layers to stand for a longer period. If the problem persists, consider passing the organic layer through a pad of celite.
-
Question 2: I'm using silica gel chromatography, but my product co-elutes with the boronic acid impurity. How can I improve the separation?
Answer: Co-elution is a frequent challenge because boronic acids can be quite polar and interact strongly with the silica surface, often leading to significant peak tailing and poor separation.[3][6]
Causality & Recommended Actions:
-
Strong Silica Interaction: The Lewis acidic boron atom and the hydroxyl groups of the boronic acid can form strong hydrogen bonds with the silanol groups (Si-OH) on the silica surface, causing tailing and unpredictable elution.
-
Solution 1: Adjust Solvent System: Standard non-polar systems like Hexane/Ethyl Acetate are often unsuitable.[3] Switch to a more polar mobile phase, such as a gradient of Dichloromethane/Methanol, which can help disrupt the strong interactions and improve elution. Adding a small amount of acetic acid to the mobile phase can sometimes help by protonating the silanol groups, but this must be compatible with your product.[6]
-
Solution 2: Use Treated Silica Gel: Pretreating the silica gel can dramatically improve separation. Create a slurry of silica gel with a dilute solution of boric acid in your eluent, then pack the column. This boric acid-impregnated silica can suppress the strong adsorption of your boronic acid impurity, leading to better peak shape and separation.[5]
-
-
Non-Chromatographic Alternative: When chromatography is ineffective, a selective chemical approach is often superior.
-
Solution: Use a Scavenger Resin. This is a highly effective and straightforward alternative. Resins functionalized with diol or diethanolamine (DEAM) groups selectively bind to boronic acids.[1][7] You simply stir the resin with your crude product in solution, and then filter off the resin, which has now captured the boronic acid impurity. See Protocol 2 for a detailed workflow.
-
Question 3: My target molecule is sensitive to strong bases. How can I remove the boronic acid without performing a NaOH wash?
Answer: This is a critical consideration when working with base-labile functional groups (e.g., esters, certain protecting groups). In this case, you must avoid strongly alkaline conditions.
Recommended Actions:
-
Boronic Acid Scavengers (Optimal Choice): This is the ideal method for base-sensitive compounds. Scavenger resins operate under neutral conditions. You can add the resin to your crude organic solution, stir for a few hours, and filter. This method is highly selective and avoids harsh pH changes. SiliaBond DEAM and SiliaBond Diol are examples of effective commercial scavengers.[1][8]
-
Recrystallization: If your final product is a solid, recrystallization can be a powerful purification technique.[9] The key is to find a solvent system in which your product has high solubility at elevated temperatures but low solubility at room temperature or below, while the boronic acid impurity remains in the mother liquor.
-
Screening Solvents: Test various solvents such as ethyl acetate, isopropanol, acetonitrile, or mixtures like ethyl acetate/hexane.
-
-
Complexation with Diols: You can perform a liquid-liquid extraction using an aqueous solution containing a polyol like sorbitol.[9] Boronic acids complex with diols, and this complex can be preferentially extracted into the aqueous layer under neutral or slightly acidic conditions.
Frequently Asked Questions (FAQs)
-
Q: Why is the complete removal of boronic acid impurities so important in drug development?
-
A: Beyond achieving high purity standards, there is a significant safety concern. While many boronic acids were historically considered benign, recent studies have highlighted that some may possess mutagenic or genotoxic properties.[2] Regulatory agencies now consider them Potential Genotoxic Impurities (PGIs), requiring their levels to be strictly controlled in active pharmaceutical ingredients (APIs).
-
-
Q: What are the primary forms of boron impurities I should expect?
-
A: The main impurities are:
-
Unreacted Boronic Acid: The starting material itself.
-
Boroxines: Cyclic anhydrides formed from three molecules of boronic acid with the loss of three molecules of water. They are generally less polar than the parent boronic acid.
-
Protodeboronation Byproduct: The arene where the boronic acid group has been replaced by a hydrogen atom. This is an impurity that cannot be removed by the methods discussed here and must be separated chromatographically.
-
-
-
Q: How do boronic acid scavenger resins work on a chemical level?
-
A: Scavenger resins are typically silica or polymer beads functionalized with groups that have a high affinity for boronic acids. Diol-based scavengers work by forming a stable five-membered cyclic boronate ester with the boronic acid. This covalent, yet often reversible, interaction tethers the boronic acid to the solid support, allowing it to be easily removed by filtration.
-
Data & Method Comparison
| Purification Method | Principle of Operation | Advantages | Disadvantages | Best For |
| Basic Aqueous Wash | Converts acidic boronic acid to a water-soluble boronate salt for extraction. | Cost-effective, scalable, simple equipment.[10][11] | Not suitable for base-sensitive products; risk of emulsion. | Robust, base-stable products where scalability is important. |
| Silica Chromatography | Differential adsorption onto a solid stationary phase. | Can remove multiple impurities at once. | Often suffers from poor separation and tailing; can be tedious and solvent-intensive.[6] | Complex mixtures where other methods fail; requires careful optimization. |
| Scavenger Resins | Covalent capture of boronic acid onto a solid support. | Highly selective, mild conditions (neutral pH), simple filtration workup.[1][7] | Higher cost of reagents compared to extraction. | High-value, base-sensitive compounds; final purification step to remove trace amounts. |
| Recrystallization | Differential solubility of product and impurity in a chosen solvent. | Can provide very high purity; scalable. | Product must be a solid; requires screening to find a suitable solvent; potential for product loss.[9] | Crystalline solid products with good thermal stability. |
Experimental Protocols
Protocol 1: Enhanced Basic Aqueous Extraction
This protocol is designed to efficiently remove boronic acid impurities from a reaction mixture containing a base-stable product.
-
Dissolution: After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove volatile solvents. Dissolve the resulting crude residue in an appropriate water-immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane). Use approximately 10-20 mL of solvent per gram of crude material.
-
First Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M aqueous NaOH solution.[5]
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes. Invert the funnel and vent frequently to release any pressure buildup.
-
Separation: Place the funnel in a ring stand and allow the layers to separate completely. The aqueous layer contains the sodium boronate salt.
-
Collection: Drain the lower aqueous layer.
-
Repeat: Repeat the extraction (steps 2-5) two more times with fresh 1 M NaOH solution to ensure complete removal.
-
Neutralization and Final Wash: Wash the organic layer once with water, followed by a wash with saturated aqueous NaCl (brine) to remove residual base and dissolved water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: Purification via Boronic Acid Scavenger Resin
This protocol is ideal for purifying compounds that are sensitive to basic conditions or when chromatography has failed.
*dot graph TD { A[Start: Crude Product in Organic Solvent] --> B{Add Scavenger Resin}; B --> C[Stir at Room Temp for 2-4 hours]; C --> D{Filter Mixture}; D -- Filtrate --> E[Purified Product Solution]; D -- Solid --> F[Resin with Bound Boronic Acid]; E --> G[Concentrate Solvent]; G --> H[Final Pure Product];
} *enddot Caption: Workflow for purification using a scavenger resin.
-
Preparation: Dissolve the crude reaction product in a suitable anhydrous organic solvent (e.g., Dichloromethane, THF, or Toluene) at a concentration of approximately 50-100 mg/mL.
-
Add Scavenger Resin: To the solution, add a diol- or DEAM-functionalized scavenger resin. A typical loading is 3-5 equivalents relative to the theoretical amount of residual boronic acid. If the amount is unknown, start with 0.5 g of resin per gram of crude product.
-
Agitation: Stir the resulting slurry at room temperature. The reaction time can vary from 2 to 16 hours. Monitor the removal of the boronic acid from the solution phase by TLC or LC-MS.
-
Filtration: Once the boronic acid is no longer detected in the solution, filter the mixture through a Büchner funnel or a fritted glass filter to remove the resin.
-
Washing: Wash the filtered resin cake with a small amount of fresh solvent (the same one used in step 1) to recover any product that may have adhered to the resin surface.
-
Isolation: Combine the filtrate and the washings. Concentrate the solution under reduced pressure to obtain the final product, now free of boronic acid impurities.
References
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ResearchGate. (2016). How to purify boronic acids/boronate esters? [Online Forum]. Available at: [Link]
-
Reddit. (2017). Purification of boronic acids? [Online Forum]. Available at: [Link]
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Supra Sciences. (n.d.). Solid-Supported Scavengers. Supra Sciences. Available at: [Link]
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LCGC International. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. Available at: [Link]
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Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. Available at: [Link]
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PubMed. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. National Center for Biotechnology Information. Available at: [Link]
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ResearchGate. (2016). Can I remove boronic acid using Work up process? [Online Forum]. Available at: [Link]
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ResearchGate. (n.d.). Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. Available at: [Link]
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Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Available at: [Link]
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Reddit. (2020). Boronic acid pinacol ester deprotection. [Online Forum]. Available at: [Link]
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Reddit. (2017). Trying to remove a boronic acid in a workup. Help! [Online Forum]. Available at: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Comparative Yield Analysis of Substituted Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realm of carbon-carbon bond formation, substituted phenylboronic acids stand out as indispensable reagents. Their prominence is largely due to their critical role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of pharmaceutical and materials science research.[1] However, the efficiency of any synthetic route heavily relies on the yield and purity of its starting materials. The synthesis of substituted phenylboronic acids themselves is a nuanced process, with yields being significantly influenced by the nature and position of substituents on the phenyl ring.
This guide provides an in-depth comparative analysis of the synthesis yields of various substituted phenylboronic acids. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings that dictate the success of these reactions, offering field-proven insights to aid in your experimental design and optimization.
The Synthetic Landscape: Grignard and Organolithium Pathways
The most prevalent methods for the synthesis of phenylboronic acids involve the reaction of an organometallic species—typically a Grignard or organolithium reagent—with a trialkyl borate ester, followed by acidic hydrolysis.[2][3] The choice between these two pathways is often dictated by the nature of the substituent on the starting aryl halide.
The overall synthetic workflow can be visualized as follows:
Caption: General workflow for phenylboronic acid synthesis.
Comparative Yield Analysis: The Influence of Substituents
The electronic and steric properties of the substituents on the phenyl ring play a pivotal role in determining the yield of the desired boronic acid. We will now explore these effects through a comparative analysis of representative examples.
Electronic Effects: Electron-Donating vs. Electron-Withdrawing Groups
The nucleophilicity of the organometallic intermediate is a key determinant of the reaction's success. Electron-donating groups (EDGs) enhance the electron density of the phenyl ring, thereby increasing the nucleophilicity of the Grignard or organolithium reagent. Conversely, electron-withdrawing groups (EWGs) decrease the nucleophilicity.
| Substituent (Position) | Substituent Type | Reported Yield (%) | Reference |
| 4-Methoxy | Strong EDG | Not specified in direct synthesis, but generally high-yielding in subsequent Suzuki coupling[4] | [5] |
| 4-Methyl | Weak EDG | Not specified in direct synthesis | |
| H (Unsubstituted) | Neutral | ~49-76% (Grignard)[6] | [6] |
| 4-Chloro | Weak EWG | 87.77%[7] | [7] |
| 4-Nitro | Strong EWG | 78%[8] | [9] |
| 4-tert-Butyl | EDG (inductive) | 69.5%[7] | [7] |
| 4-iso-Propyl | EDG (inductive) | 56.6%[7] | [7] |
Note: The yields reported are from different sources and may have been obtained under optimized, non-identical conditions.
Generally, substrates with electron-donating groups are expected to give higher yields in the formation of the organometallic reagent and its subsequent reaction with the borate ester. However, the stability of the organometallic species is also a crucial factor. Highly reactive organolithium reagents, for instance, can be challenging to handle and may lead to side reactions.
The synthesis of nitrophenylboronic acids presents a unique challenge. Direct nitration of phenylboronic acid often leads to a mixture of ortho and meta isomers, with the para isomer being a minor byproduct.[9] This is due to the directing effects of the boronic acid group. Therefore, the synthesis of 4-nitrophenylboronic acid typically starts from 4-nitroaniline or 4-bromonitrobenzene.[10]
Steric Effects: The Ortho Position Challenge
Substituents at the ortho position can significantly hinder the approach of the organometallic reagent to the borate ester, leading to lower yields. This steric hindrance can be a major obstacle in the synthesis of ortho-substituted phenylboronic acids.
| Substituent (Position) | Reported Yield (%) | Reference |
| 2,6-Dimethyl | 80.1% ("one-pot" Grignard) | [11] |
| 2-Methyl | 80% (pinacol ester) | [8] |
| Unsubstituted | ~49-76% (Grignard) | [6] |
Interestingly, an optimized "one-pot" Grignard method for 2,6-dimethylphenylboronic acid has been reported with a high yield of 80.1%.[11] This suggests that with careful optimization of reaction conditions, the challenges posed by steric hindrance can be overcome.
Experimental Protocols
To provide a practical context to the preceding discussion, we present detailed, step-by-step methodologies for the synthesis of representative substituted phenylboronic acids.
Synthesis of 4-Methoxyphenylboronic Acid (Electron-Donating Group)
This protocol is adapted from a general method for the synthesis of arylboronic acids.[5]
Workflow Diagram:
Caption: Synthesis of 4-methoxyphenylboronic acid.
Step-by-Step Protocol:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, place a solution of 4-bromoanisole (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the 4-bromoanisole solution to the magnesium and initiate the reaction (gentle heating may be required).
-
Once the reaction has started, add the remaining 4-bromoanisole solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to -78 °C in a dry ice/acetone bath.
-
In a separate flask, prepare a solution of trimethyl borate (1.5 eq) in anhydrous THF.
-
Add the trimethyl borate solution dropwise to the cold Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Cool the mixture in an ice bath and slowly add aqueous hydrochloric acid (e.g., 2 M HCl) to hydrolyze the boronate ester and dissolve the magnesium salts.
-
Separate the organic layer and extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., water or a mixture of ether and hexanes) to obtain pure 4-methoxyphenylboronic acid.
Synthesis of 4-Nitrophenylboronic Acid (Electron-Withdrawing Group)
This protocol is based on a diazotization reaction of 4-nitroaniline.[10]
Workflow Diagram:
Caption: Synthesis of 4-nitrophenylboronic acid.
Step-by-Step Protocol:
-
Dissolve 4-nitroaniline (1.0 eq) in a mixture of methanol and water.
-
Add concentrated hydrochloric acid (3.0 eq) to the solution.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 eq) while maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
In a separate flask, prepare a solution of a suitable boronic acid source, such as dipotassium (dihydroxy)dioxido(phenyl)borate.
-
Slowly add the diazonium salt solution to the boronic acid source solution, maintaining the temperature and stirring.
-
Allow the reaction to proceed for the specified time, monitoring by TLC.
-
Once the reaction is complete, adjust the pH and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by chromatography or recrystallization to yield 4-nitrophenylboronic acid.
Conclusion and Future Outlook
The synthesis of substituted phenylboronic acids is a mature yet continuously evolving field. While the Grignard and organolithium routes remain the workhorses, the influence of substituents on reaction yields necessitates careful consideration and optimization for each specific substrate. As this guide has demonstrated, both electronic and steric factors profoundly impact the outcome of these synthetic endeavors.
For researchers and drug development professionals, a thorough understanding of these principles is paramount for the efficient and cost-effective production of these vital building blocks. Future research will likely focus on the development of more robust and versatile catalytic methods for the direct borylation of C-H bonds, which would circumvent the need for pre-functionalized aryl halides and offer a more atom-economical approach to this important class of compounds.
References
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BenchChem. A Comparative Analysis of Electron-Donating and Electron-Withdrawing Substituted Phenylboronic Acids in Chemical and Biological.
-
Guidechem. What is the synthesis route of 4-Methoxyphenylboronic acid?.
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ChemicalBook. 4-Nitrophenylboronic acid synthesis.
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Benchchem. Synthesis routes of 4-Nitrophenylboronic acid.
-
Google Patents. Process for the preparation of substituted phenylboronic acids.
-
Benchchem. A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling.
-
Wiley Online Library. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents.
-
MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
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ResearchGate. Effect of steric bulk on phenyl boronic acids and aryl halides...
-
Ingenta Connect. Improvement on Synthesis of Different Alkyl-Phenylboronic Acid.
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Google Patents. Process for producing phenylboronic acids and triphenylboroxines.
-
ResearchGate. Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF.
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling.
-
ResearchGate. Preparation of 4‐nitrophenylboronic acid (4).
-
Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
-
The Royal Society of Chemistry. Supporting Information 22-01-15.
-
ACS Publications. Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation.
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ResearchGate. An Efficient Synthesis of Sterically Hindered Arylboronic Acids.
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MedchemExpress.com. 4-Methoxyphenylboronic acid.
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NINGBO INNO PHARMCHEM CO.,LTD. 4-Methoxyphenylboronic Acid: Properties, Applications, and Synthesis in Advanced Materials.
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National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
-
University of Bristol. Lithiation- Borylation in Synthesis.
-
ResearchGate. Lithiation borylation methodology in phenyl halides (19) leading to...
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SciSpace. Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural pr.
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Sigma-Aldrich. 4-Methoxyphenylboronic acid = 95.0 5720-07-0.
-
SlidePlayer. Lithiation-Borylation Methodology and Its Application in Synthesis.
-
RSC Publishing. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide.
-
Sigma-Aldrich. 4-Nitrophenylboronic acid = 95.0 24067-17-2.
-
Wikipedia. Phenylboronic acid.
-
Mol-Instincts. 4-nitrophenylboronic acid - 24067-17-2 - Structure, Synthesis, Properties.
-
ACS Publications. Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides.
-
Globe Thesis. Studies On The Synthesis Of Para-Substitued Phenylboronic Acid.
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Georganics. Phenylboronic acid – preparation and application.
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Sciforum. Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives.
-
Chemistry Steps. Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution.
-
MDPI. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds.
-
RSC Publishing. Strategies for synthesizing meta-substituted phenols and phenyl ethers: overcoming the ortho–para positioning challenge in benzene rings.
-
RSC Publishing. Regioselective synthesis of ortho-iodobiphenylboronic acid derivatives: a superior catalyst for carboxylic acid activation.
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A Senior Application Scientist's Guide to Validating Biaryl Structures Derived from 4-(Methylcarbamoyl)-2-methoxyphenylboronic acid
For researchers, scientists, and professionals in drug development, the synthesis and structural verification of biaryl motifs are paramount. These structures are integral to a vast array of pharmaceuticals and functional materials. This guide provides an in-depth, objective comparison of methodologies for validating the structure of biaryls synthesized via Suzuki-Miyaura coupling, with a specific focus on the use of 4-(Methylcarbamoyl)-2-methoxyphenylboronic acid. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting experimental data to ensure robust and reproducible results.
The Significance of Biaryl Motifs and the Role of Substituted Boronic Acids
Biaryl scaffolds are privileged structures in medicinal chemistry due to their ability to adopt specific conformations that facilitate binding to biological targets. The substitution pattern on the aryl rings dictates the steric and electronic properties of the molecule, influencing its pharmacokinetic and pharmacodynamic profile. This compound is a valuable building block that introduces a methoxy group and a methylcarbamoyl moiety. The ortho-methoxy group can induce steric hindrance, influencing the dihedral angle of the biaryl bond, while the para-methylcarbamoyl group can participate in hydrogen bonding interactions.
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of biaryls due to its mild reaction conditions and tolerance of a wide range of functional groups.[1] However, the success of the coupling and the purity of the product are highly dependent on the chosen reaction conditions, especially when dealing with sterically hindered or electronically complex substrates.
Synthesis of a Model Biaryl Compound: A Case Study
To illustrate the validation process, we will consider the synthesis of 2'-methoxy-N-methyl-5'-nitro-[1,1'-biphenyl]-4-carboxamide via the Suzuki-Miyaura coupling of this compound and 1-bromo-4-nitrobenzene.
Experimental Protocol: Suzuki-Miyaura Coupling
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound and 1-bromo-4-nitrobenzene.
Step-by-Step Procedure:
-
To a 25 mL round-bottom flask, add this compound (1.2 mmol, 1.2 equiv.), 1-bromo-4-nitrobenzene (1.0 mmol, 1.0 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
The flask is evacuated and backfilled with argon three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Add a 4:1 mixture of dioxane and water (10 mL).
-
The reaction mixture is heated to 90 °C and stirred for 12 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired biaryl product.
Comprehensive Structural Validation: A Multi-Technique Approach
The unambiguous confirmation of the biaryl structure requires a combination of spectroscopic and chromatographic techniques. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR spectroscopy is the most powerful tool for determining the connectivity and spatial arrangement of atoms in a molecule.[2]
-
Expected Chemical Shifts: The aromatic region will show distinct signals for the protons on both phenyl rings. The protons on the nitro-substituted ring will be downfield due to the electron-withdrawing nature of the nitro group. The methoxy and N-methyl protons will appear as singlets in the upfield region.
-
Coupling Patterns: The coupling patterns (e.g., doublets, triplets) will reveal the substitution pattern on each ring.
-
Expected Chemical Shifts: The number of signals will indicate the symmetry of the molecule. The carbons attached to the electronegative oxygen and nitrogen atoms will be deshielded and appear at higher chemical shifts.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, confirming the connectivity of protons on each aromatic ring.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity between the two aryl rings and the positions of the substituents.[3]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. For ortho-substituted biaryls, NOESY can show correlations between protons on the two different rings, confirming their through-space interaction and providing insights into the preferred conformation.[4]
Simulated NMR Data for 2'-Methoxy-N-methyl-5'-nitro-[1,1'-biphenyl]-4-carboxamide:
| Technique | Observed Data (Simulated) |
| ¹H NMR | δ 8.25 (d, J = 8.8 Hz, 2H), 7.80 (d, J = 8.8 Hz, 2H), 7.50 (d, J = 8.0 Hz, 1H), 7.35 (dd, J = 8.0, 1.8 Hz, 1H), 7.20 (d, J = 1.8 Hz, 1H), 6.80 (br s, 1H, NH), 3.90 (s, 3H, OCH₃), 2.95 (d, J = 4.5 Hz, 3H, NCH₃) |
| ¹³C NMR | δ 166.5, 157.0, 147.5, 145.0, 138.0, 132.0, 130.0, 128.5, 124.0, 121.0, 112.0, 56.0, 26.5 |
Key HMBC and NOESY Correlations:
Caption: Key HMBC and NOESY correlations for structural confirmation.
High-Resolution Mass Spectrometry (HRMS): Elemental Composition Confirmation
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition. This is a critical step in confirming the identity of the synthesized compound.
-
Expected m/z: The calculated exact mass for C₁₅H₁₄N₂O₄ is 286.0954. The observed m/z from HRMS should match this value within a few parts per million (ppm).
High-Performance Liquid Chromatography (HPLC): Purity Assessment
HPLC is an essential technique for determining the purity of the synthesized biaryl.[5] A reversed-phase HPLC method is typically employed.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start with a higher percentage of A, gradually increasing the percentage of B to elute the compound.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
Purity Assessment: The purity is determined by the area percentage of the main peak in the chromatogram. A pure compound should show a single major peak.
Data Presentation:
| Analytical Technique | Purpose | Expected Outcome for a Validated Structure |
| ¹H NMR | Determines proton environment and connectivity. | Correct chemical shifts, multiplicities, and integration values. |
| ¹³C NMR | Determines the number and type of carbon atoms. | Correct number of signals and chemical shifts. |
| COSY | Confirms ¹H-¹H correlations. | Cross-peaks confirming proton adjacencies. |
| HMBC | Establishes long-range ¹H-¹³C correlations. | Key correlations confirming the biaryl linkage and substituent positions. |
| NOESY | Determines through-space proton proximities. | Correlations between protons on the two aryl rings. |
| HRMS | Confirms elemental composition. | Observed m/z matches the calculated exact mass. |
| HPLC | Assesses purity. | A single major peak with >95% purity. |
Comparison with Alternative Boronic Acids
The choice of boronic acid is critical in Suzuki-Miyaura coupling. A comparison with isomers of the title compound can highlight the importance of the substitution pattern.
-
3-(Methylcarbamoyl)-2-methoxyphenylboronic acid: The meta position of the carbamoyl group may lead to different electronic effects and potentially altered reactivity compared to the para isomer.
-
4-(Methylcarbamoyl)phenylboronic acid: The absence of the ortho-methoxy group would reduce steric hindrance, potentially leading to faster reaction rates and higher yields, but would also result in a biaryl with a different conformational preference.[6]
The reactivity of these boronic acids is influenced by both steric and electronic factors. Electron-withdrawing groups can sometimes slow down the transmetalation step, which is often rate-limiting.[7]
Comparison with Alternative Cross-Coupling Reactions
While the Suzuki-Miyaura coupling is a workhorse for biaryl synthesis, other cross-coupling reactions can also be employed, each with its own advantages and disadvantages.[3]
-
Stille Coupling: Uses organotin reagents. It is highly versatile but is hampered by the toxicity of the tin compounds.[1]
-
Negishi Coupling: Employs organozinc reagents. It is very powerful for constructing C-C bonds but the reagents are often moisture and air-sensitive.[1]
-
Heck Coupling: Couples aryl halides with alkenes. It is not a direct method for biaryl synthesis from two aryl partners.[3]
For the synthesis of sterically hindered biaryls, the Suzuki-Miyaura reaction often proves to be the most practical and environmentally benign option due to the stability and low toxicity of the boronic acid reagents.
Conclusion
The validation of biaryl structures derived from this compound requires a systematic and multi-faceted analytical approach. A combination of 1D and 2D NMR spectroscopy, high-resolution mass spectrometry, and HPLC analysis provides a self-validating system that ensures the unambiguous confirmation of the structure and purity of the target compound. Understanding the nuances of the Suzuki-Miyaura coupling and the influence of substrate structure is crucial for the successful synthesis of these important molecular scaffolds. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently synthesize and validate novel biaryl compounds for their applications in drug discovery and materials science.
References
- Discovery of Biaryl Amides as Potent, Orally Bioavailable, and CNS Penetrant RORγt Inhibitors. PubMed Central.
- Structure, Properties, and Preparation Of Boronic Acid Derivatives.
- Recent Advances in the Synthesis of Borinic Acid Deriv
-
Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. The Royal Society of Chemistry. [Link]
- Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. PubMed Central.
-
The Suzuki Reaction. Chem 115 Myers. [Link]
-
ASTM: D5315: Standard Test Method for Carbamates in Water. ASTM International. [Link]
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-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry. [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]
- Substructure of compound 3.Key NOESY and HMBC correlations.
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]
-
A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. KoreaScience. [Link]
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1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. [Link]
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Synthesis of 4'-methoxybiphenyl-4-carboxylic acid. PrepChem.com. [Link]
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- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
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hplc methods for recently approved pharmaceuticals. National Academic Digital Library of Ethiopia. [Link]
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A Senior Application Scientist's Guide to Palladium Catalyst Selection for Suzuki-Miyaura Couplings of 4-(Methylcarbamoyl)-2-methoxyphenylboronic Acid
Introduction: The Synthetic Challenge and Opportunity
In the landscape of modern drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of C(sp²)–C(sp²) bonds.[1] The specific building block, 4-(Methylcarbamoyl)-2-methoxyphenylboronic acid, is of particular interest due to the prevalence of the resulting biaryl amide moiety in pharmaceutically active compounds. However, this substrate is not without its challenges. The ortho-methoxy group introduces significant steric hindrance, which can impede the crucial transmetalation and reductive elimination steps of the catalytic cycle.[2] Furthermore, the presence of the amide functionality requires a catalyst system with high functional group tolerance to avoid side reactions.
The choice of palladium catalyst is therefore not a trivial decision but a critical parameter that dictates the success, efficiency, and scalability of the synthesis. A suboptimal choice can lead to low yields, protracted reaction times, and the formation of difficult-to-remove impurities. This guide provides a comparative analysis of three distinct classes of palladium catalysts, offering field-proven insights and experimental data to aid researchers in making an informed selection for their specific application.
Part 1: Comparative Analysis of Palladium Catalyst Systems
The efficacy of a palladium catalyst in a given transformation is fundamentally tied to the ligand sphere surrounding the metal center. The ligand's electronic and steric properties directly influence the rates of oxidative addition and reductive elimination and stabilize the active catalytic species.[3][4] We will compare a classic, a robust, and a modern high-activity catalyst system.
The Classic Workhorse: Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄
Pd(PPh₃)₄ is a foundational, air-sensitive catalyst that has been employed in a vast number of cross-coupling reactions.[5][6] It is a pre-formed Pd(0) complex, meaning it can directly enter the catalytic cycle without an initial reduction step.
-
Mechanistic Insight: The triphenylphosphine (PPh₃) ligands are relatively bulky but electronically versatile. In solution, ligand dissociation is required to generate a coordinatively unsaturated, active species. For sterically demanding substrates like this compound, the rate-limiting step is often the slow reductive elimination from the congested Pd(II) intermediate. This can necessitate higher temperatures and longer reaction times to achieve satisfactory conversion.[5]
-
Performance Profile: While effective for simple substrates, its performance with hindered arylboronic acids can be modest. Yields may be variable, and higher catalyst loadings (typically 2-5 mol%) are often required.[7] It is, however, an excellent starting point for initial feasibility studies due to its long history and well-documented behavior.
The Robust and Versatile Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) - Pd(dppf)Cl₂
Pd(dppf)Cl₂ is an air-stable Pd(II) precatalyst that has become a staple in both academic and industrial laboratories for its reliability and broad substrate scope.[7][8] The dppf ligand is a bidentate ferrocenyl phosphine with a large natural bite angle.
-
Mechanistic Insight: The large bite angle of the dppf ligand is crucial to its success. It promotes the final reductive elimination step, which is often the bottleneck with sterically hindered partners.[9] The ferrocene backbone provides exceptional thermal stability to the catalyst. As a Pd(II) precatalyst, it requires an initial reduction to the active Pd(0) species, which typically occurs in situ. The dppf ligand's robustness makes this catalyst suitable for a wide range of challenging Suzuki-Miyaura couplings, including those with heteroaryl boronic acids.[1][10]
-
Performance Profile: This catalyst system consistently delivers good to excellent yields for a variety of aryl halides coupled with sterically demanding boronic acids.[10] It generally operates under milder conditions than Pd(PPh₃)₄ and can be effective at lower catalyst loadings (0.5-2 mol%). Its air stability simplifies reaction setup, a significant practical advantage.
The High-Activity System: Buchwald Ligands and Precatalysts (e.g., SPhos Pd G2/G3)
The development of sterically bulky, electron-rich dialkylbiarylphosphine ligands by the Buchwald group revolutionized palladium-catalyzed cross-coupling.[3] Ligands like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are used with a palladium source like Pd(OAc)₂ or, more conveniently, as pre-formed, air-stable precatalysts (e.g., SPhos Pd G2 or G3).
-
Mechanistic Insight: The immense steric bulk and electron-donating nature of ligands like SPhos dramatically accelerate both the oxidative addition and reductive elimination steps.[3] The bulk favors the formation of a monoligated Pd(0) active species, which is highly reactive.[3] This high reactivity allows for couplings to occur at lower temperatures and much faster rates than traditional systems. These systems are particularly adept at coupling challenging substrates, including aryl chlorides.[11]
-
Performance Profile: Buchwald-type catalysts are the state-of-the-art for demanding Suzuki-Miyaura reactions. They routinely provide excellent to near-quantitative yields in short reaction times (often < 1 hour) and with very low catalyst loadings (0.05-1 mol%).[5] Their high turnover numbers (TON) and turnover frequencies (TOF) make them ideal for process chemistry and large-scale synthesis where efficiency and catalyst cost per kilogram of product are critical.
Part 2: Quantitative Performance Data
| Catalyst System | Typical Loading (mol%) | Temperature (°C) | Time (h) | Reported Yields | Key Advantages | Key Disadvantages |
| Pd(PPh₃)₄ | 2 - 5 | 80 - 110 | 12 - 24 | 60-85%[5][7] | Well-understood, good for initial screening. | Air-sensitive, requires higher temperatures and loadings, slower reaction rates. |
| Pd(dppf)Cl₂ | 0.5 - 2 | 70 - 100 | 2 - 12 | 85-98%[1][10] | Air-stable, robust, reliable, good functional group tolerance. | Higher cost than Pd(PPh₃)₄, requires in situ reduction. |
| SPhos Pd G2/G3 | 0.05 - 1 | 25 - 80 | 0.5 - 2 | >95%[5] | Extremely high activity, low catalyst loading, fast reactions, mild conditions, air-stable precatalyst. | Highest initial cost, ligand synthesis is complex. |
Part 3: Visualization of Key Processes
To better understand the underlying chemistry and experimental design, the following diagrams illustrate the catalytic cycle and a typical laboratory workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
Part 4: Detailed Experimental Protocols
The following are representative, self-validating protocols for the coupling of this compound with 4-bromoanisole. Causality: A flame-dried flask and inert atmosphere are critical to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands. The choice of base is crucial for activating the boronic acid for transmetalation.[1][12]
Protocol 1: Using Pd(dppf)Cl₂
-
Materials:
-
This compound (1.2 equiv)
-
4-Bromoanisole (1.0 equiv)
-
Pd(dppf)Cl₂ (1 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)
-
1,4-Dioxane and Water (4:1 v/v)
-
Argon or Nitrogen gas
-
-
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, 4-bromoanisole, and K₂CO₃.
-
Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Add the 1,4-dioxane/water solvent mixture via syringe.
-
Sparge the resulting suspension with argon for 15 minutes to ensure the solution is thoroughly deoxygenated.
-
Under a positive pressure of argon, add the Pd(dppf)Cl₂ catalyst.
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Using SPhos Pd G3
-
Materials:
-
This compound (1.3 equiv)
-
4-Bromoanisole (1.0 equiv)
-
SPhos Pd G3 (0.5 mol%)
-
Potassium Phosphate (K₃PO₄), tribasic (2.0 equiv)
-
Toluene and Water (5:1 v/v)
-
Argon or Nitrogen gas
-
-
Procedure:
-
To a vial equipped with a magnetic stir bar, add this compound, 4-bromoanisole, K₃PO₄, and the SPhos Pd G3 precatalyst. Note: The air-stability of the G3 precatalyst simplifies this step.
-
Add the toluene/water solvent mixture.
-
Seal the vial with a screw cap containing a PTFE septum.
-
Place the vial in a preheated aluminum block at 80 °C and stir vigorously for 1 hour.
-
Monitor the reaction progress by LC-MS. Due to the high activity, the reaction is often complete within this timeframe.
-
Upon completion, cool the reaction to room temperature and follow the workup and purification steps (8-10) outlined in Protocol 1.
-
Conclusion and Recommendations
The selection of a palladium catalyst for the Suzuki-Miyaura coupling of this compound is a critical decision that directly impacts reaction outcomes.
-
For initial exploratory studies or when cost is a primary constraint , Pd(dppf)Cl₂ offers an excellent balance of reactivity, stability, and reliability.[1][8] Its robustness makes it a forgiving choice for a wide range of coupling partners.
-
For process development, scale-up, or when maximum efficiency and speed are required , a modern Buchwald-type precatalyst like SPhos Pd G3 is the superior choice.[3][5] The significantly lower catalyst loadings and milder conditions can offset the higher initial cost of the catalyst, especially on a larger scale, while minimizing reaction time and energy consumption.
Ultimately, the optimal catalyst is substrate-dependent, and small-scale screening of a few selected systems is always the most prudent path to a successful and scalable chemical transformation.
References
-
ResearchGate. A Highly Efficient Pd(PPh3)(4)-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]
-
National Institutes of Health (NIH). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
-
MDPI. Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. [Link]
-
SpringerLink. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Link]
-
Graz University of Technology. Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. [Link]
-
ACS Publications. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
PubMed. Palladium-catalyzed cross-coupling of sterically demanding boronic acids with α-bromocarbonyl compounds. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
RJPT. Synthesis and Characterization of Palladium Catalyzed (Carbon-carbon Bond Formation) compounds. [Link]
-
Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
MDPI. Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions. [Link]
-
MDPI. Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]
-
eScholarship. Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 n. [Link]
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A Comparative Guide to the Reactivity of Functionalized Boronic Acids in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. The choice of the boronic acid derivative is critical, directly impacting reaction efficiency, substrate scope, and overall synthetic strategy. This guide provides an in-depth comparison of the reactivity and stability of traditional arylboronic acids against common functionalized alternatives, with a primary focus on the increasingly utilized N-methyliminodiacetic acid (MIDA) boronates.
The Challenge with Conventional Boronic Acids
Simple arylboronic acids, while widely used, present significant challenges that can hinder synthetic efficiency. Their inherent instability often leads to decomposition through pathways such as protodeboronation, oxidation, or the formation of boroxines (cyclic anhydrides).[1][2] This instability not only complicates storage and handling but can also lead to reduced yields and the need for carefully controlled reaction conditions.[1][2] For complex, multi-step syntheses, the incompatibility of the boronic acid moiety with many common reagents necessitates its introduction late in the synthetic sequence, a strategy that is not always feasible or optimal.
The Rise of Stabilized Boronic Acid Surrogates
To address the limitations of free boronic acids, a variety of "protected" or stabilized surrogates have been developed. Among these, boronic esters, such as pinacol esters, have become a popular choice. They offer improved stability compared to their corresponding acids and are generally compatible with chromatographic purification.[2] However, the liberation of the active boronic acid from these esters can sometimes require harsh conditions, which may not be suitable for sensitive substrates.[1]
More recently, N-methyliminodiacetic acid (MIDA) boronates have emerged as a highly versatile and robust class of boronic acid surrogates.[1][3][4][5] These compounds exhibit exceptional benchtop stability, are compatible with a wide range of synthetic reagents, and can be easily purified by silica gel chromatography.[3][5]
Comparative Analysis: Reactivity and Stability
The choice between a free boronic acid, a pinacol ester, and a MIDA boronate depends on the specific requirements of the synthesis. The following table provides a comparative overview of their key properties.
| Property | Arylboronic Acid | Pinacol Boronic Ester | MIDA Boronate |
| Benchtop Stability | Low to moderate; prone to decomposition.[1][2] | Moderate to high; more stable than boronic acids.[2] | High; often indefinitely stable as crystalline solids.[1][5] |
| Chromatographic Stability | Generally unstable on silica gel.[2] | Often compatible, but can degrade with prolonged exposure.[2] | Universally compatible with silica gel chromatography.[3][5] |
| Reactivity in Suzuki Coupling | Generally more reactive than esters, but decomposition can compete with coupling. | Less reactive than boronic acids; often requires hydrolysis prior to transmetalation.[5] | Unreactive under anhydrous conditions; requires aqueous base for "slow release" of the boronic acid.[1][3] |
| Functional Group Tolerance | Limited due to incompatibility with many reagents. | Broader than boronic acids. | Excellent; compatible with a wide range of reagents.[3] |
Mechanistic Considerations: The "Slow-Release" Advantage of MIDA Boronates
A key advantage of MIDA boronates lies in their unique "slow-release" mechanism under Suzuki-Miyaura conditions. While unreactive in their protected form, the MIDA ligand is hydrolyzed by an aqueous base, gradually releasing the corresponding boronic acid into the reaction mixture.[1] This slow, controlled release maintains a low concentration of the often-unstable boronic acid, minimizing decomposition while ensuring its availability for the catalytic cycle. This is particularly beneficial when coupling with less reactive electrophiles, where the prolonged reaction times would otherwise lead to significant degradation of a free boronic acid.[1]
Caption: Slow-release mechanism of MIDA boronates in Suzuki-Miyaura coupling.
Experimental Protocols: A Practical Comparison
To illustrate the practical differences in handling and reactivity, the following are representative protocols for a Suzuki-Miyaura cross-coupling reaction using phenylboronic acid, its pinacol ester, and its MIDA boronate.
Protocol 1: Using Phenylboronic Acid
Caption: Experimental workflow for Suzuki coupling with a boronic acid.
Step-by-Step:
-
To an oven-dried flask, add the aryl halide (1.0 mmol), freshly sourced phenylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add degassed solvent (e.g., dioxane/water mixture).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and perform an aqueous workup.
-
Purify the crude product, typically by recrystallization, as chromatography can be complicated by the polar byproducts of the boronic acid.
Protocol 2: Using Phenylboronic Acid Pinacol Ester
Step-by-Step:
-
Follow steps 1-3 from Protocol 1, substituting phenylboronic acid with phenylboronic acid pinacol ester (1.2 mmol).
-
Heat the reaction mixture. Note that reaction times may be longer compared to the free boronic acid.
-
Upon completion, perform an aqueous workup.
-
The product can often be purified by silica gel chromatography.
Protocol 3: Using Phenyl-MIDA Boronate
Step-by-Step:
-
Combine the aryl halide (1.0 mmol), phenyl-MIDA boronate (1.0-1.2 mmol), palladium catalyst, and a suitable base (e.g., K₃PO₄, 3.0 mmol) in a flask. MIDA boronates are stable and do not need to be handled with the same urgency as free boronic acids.[1]
-
Evacuate and backfill with an inert gas.
-
Add a degassed solvent system, ensuring the presence of water to facilitate hydrolysis of the MIDA group.
-
Heat the reaction mixture. The "slow-release" of the boronic acid will proceed in situ.
-
After an aqueous workup, the product is readily purified by silica gel chromatography, as MIDA boronates and their byproducts are generally compatible.[3]
Conclusion and Future Outlook
The choice of boronic acid derivative is a critical parameter in the design of efficient and robust Suzuki-Miyaura cross-coupling reactions. While free boronic acids are highly reactive, their instability can be a significant drawback. Pinacol esters offer a more stable alternative, but MIDA boronates represent a superior solution for many applications, particularly in complex molecule synthesis. Their exceptional stability, compatibility with a wide range of reagents, and unique "slow-release" mechanism provide a powerful tool for modern organic synthesis. For researchers in drug development, the ability to perform multi-step syntheses on MIDA-protected intermediates without concern for the stability of the boron-containing moiety is a transformative advantage.[3]
References
-
Gillis, E. P., & Burke, M. D. (2009). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 131(41), 1461-1471. [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. Journal of the American Chemical Society, 131(20), 6961-6963. [Link]
-
Lee, J. C., & Burke, M. D. (2010). Iterative cross-coupling with MIDA boronates: towards a general platform for small molecule synthesis. Accounts of chemical research, 43(4), 549-562. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of chemical research, 49(6), 1166-1179. [Link]
-
ResearchGate. (n.d.). Comparison of reactivity of different boron reagents. [Link]
-
Scientific Update. (2022). Something Unique or Methyl, Butyl, Futile? Born again Boron. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki-Miyaura reaction. Angewandte Chemie International Edition, 55(39), 11843-11846. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). The origins of the Suzuki-Miyaura coupling. Angewandte Chemie International Edition, 53(11), 2844-2846. [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-alkyl Suzuki-Miyaura cross-coupling reaction: development, mechanistic study, and applications in natural product synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483. [Link]
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- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
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A Computational and Comparative Guide to the Reaction Mechanisms of 4-(Methylcarbamoyl)-2-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of pharmaceuticals and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a pivotal tool for the formation of carbon-carbon bonds. The choice of the boronic acid reagent is critical, dictating the efficiency, selectivity, and scope of the transformation. This guide provides an in-depth analysis of 4-(Methylcarbamoyl)-2-methoxyphenylboronic acid, a structurally nuanced building block. Leveraging computational insights from studies on analogous systems, we will explore its anticipated reaction mechanisms, the influence of its unique substitution pattern, and its performance profile relative to other commonly employed boronic acids.
The Mechanistic Landscape of Substituted Arylboronic Acids in Suzuki-Miyaura Coupling
The generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle comprising three primary steps: oxidative addition, transmetalation, and reductive elimination.[1] Computational studies, particularly using Density Functional Theory (DFT), have provided significant insights into the intricacies of this cycle, revealing how substituents on the arylboronic acid can influence the energetics and kinetics of these key steps.[2][3][4]
The reaction commences with the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II) species. The crucial transmetalation step, often considered rate-determining, involves the transfer of the aryl group from the boron atom to the palladium center.[5] This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6] Finally, reductive elimination from the Pd(II) intermediate yields the desired biaryl product and regenerates the Pd(0) catalyst.[1]
The Dual Influence of Substituents on this compound
The reactivity of this compound is governed by the interplay of its two substituents: the ortho-methoxy group and the para-methylcarbamoyl group.
The ortho-Methoxy Group: A Steric and Electronic Contributor
The presence of a methoxy group at the ortho position introduces both steric and electronic effects. Sterically, the methoxy group can hinder the approach of the palladium complex to the boron center, potentially slowing down the transmetalation step.[7] However, some studies on ortho-substituted phenylboronic acids have shown that this steric hindrance can also promote certain reaction pathways or influence the atropselectivity in the formation of axially chiral biaryls.[8]
Electronically, the methoxy group is an electron-donating group through resonance, which increases the electron density on the aromatic ring. This enhanced nucleophilicity can facilitate the transmetalation step.[9] Computational studies have shown that electron-donating groups on the arylboronic acid generally lead to higher reactivity.
The para-Methylcarbamoyl Group: An Electron-Withdrawing Influence
In contrast, the methylcarbamoyl group at the para position is electron-withdrawing. Electron-withdrawing groups tend to decrease the nucleophilicity of the aryl group attached to the boron, which can decelerate the transmetalation step.[7] This effect is well-documented for other electron-withdrawing groups like nitro and cyano groups.
The combination of these opposing electronic effects—an ortho-donating group and a para-withdrawing group—makes predicting the overall reactivity of this compound complex. Computational modeling suggests that the net effect will be a balance between the enhanced nucleophilicity from the methoxy group and the reduced nucleophilicity from the methylcarbamoyl group.
Comparative Performance Analysis
To contextualize the utility of this compound, it is instructive to compare its expected performance against more common and structurally simpler boronic acids.
| Boronic Acid | Key Structural Feature(s) | Expected Relative Reactivity in Suzuki-Miyaura Coupling | Rationale |
| This compound | ortho-methoxy (donating), para-methylcarbamoyl (withdrawing) | Moderate | The electron-donating methoxy group may partially counteract the deactivating effect of the methylcarbamoyl group. Steric hindrance from the ortho-methoxy group could also play a role. |
| 4-Methoxyphenylboronic acid | para-methoxy (donating) | High | The strong electron-donating nature of the methoxy group enhances the nucleophilicity of the aryl ring, facilitating transmetalation.[9] |
| 4-Carbamoylphenylboronic acid | para-carbamoyl (withdrawing) | Low to Moderate | The electron-withdrawing carbamoyl group reduces the nucleophilicity of the aryl ring, potentially slowing the transmetalation step. |
| Phenylboronic acid | Unsubstituted | Baseline | Serves as a standard reference for reactivity. |
Alternative Reagents for Enhanced Stability and Handling
While boronic acids are widely used, they can be prone to protodeboronation and other side reactions. For applications requiring enhanced stability, several alternatives exist:
-
Potassium Organotrifluoroborates (R-BF3K): These salts are generally more stable than the corresponding boronic acids and can be used directly in Suzuki-Miyaura couplings, often with modified reaction conditions.
-
N-methyliminodiacetic acid (MIDA) boronates: MIDA boronates are highly stable, crystalline solids that are amenable to chromatography. They slowly release the corresponding boronic acid under basic conditions, allowing for controlled cross-coupling reactions.
The choice between this compound and its more stable derivatives will depend on the specific requirements of the synthesis, including the desired reaction kinetics and the stability of other functional groups in the substrates.
Experimental Protocols
While specific, optimized protocols for this compound are not widely available in the literature, a general procedure for a Suzuki-Miyaura coupling can be adapted. It is crucial to note that optimization of the catalyst, ligand, base, and solvent system will likely be necessary to achieve high yields.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a dry Schlenk flask or reaction vial under an inert atmosphere, combine the aryl halide, this compound, base, and palladium catalyst.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Visualizing the Reaction Dynamics
To better understand the mechanistic and practical aspects of utilizing this compound, the following diagrams illustrate the key processes.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
Conclusion
This compound presents a unique combination of steric and electronic properties that influence its reactivity in cross-coupling reactions. Based on computational studies of related systems, its performance is expected to be a nuanced balance between the activating effect of the ortho-methoxy group and the deactivating effect of the para-methylcarbamoyl group. While direct experimental data for this specific reagent is limited in the public domain, a thorough understanding of the fundamental principles of the Suzuki-Miyaura reaction mechanism allows for a rational approach to its application in synthesis. By carefully selecting reaction conditions and considering the use of more stable boronic acid surrogates, researchers can effectively employ this versatile building block in the development of novel molecules for pharmaceutical and materials science applications.
References
-
A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid. Benchchem.
-
A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling. Benchchem.
-
Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. National Institutes of Health.
-
Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. University of Leeds.
-
Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. The Denmark Group, University of Illinois Urbana-Champaign.
-
The Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Arylboronic Acids: A DFT Study. ResearchGate.
-
Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. National Institutes of Health.
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
-
Biaryl Synthesis via C–H Bond Activation: Strategies and Methods. ResearchGate.
-
Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. National Institutes of Health.
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Palladium-Catalyzed Suzuki–Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. Hong Kong Baptist University.
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Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
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A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. National Institutes of Health.
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Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl2/Triphenylphosphine Complexes. ResearchGate.
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Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Chemical Review and Letters.
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Buchwald Lab, MIT.
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
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Suzuki cross-coupling reaction. YouTube.
-
The Suzuki Reaction. Myers Research Group, Harvard University.
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Suzuki-Miyaura Coupling. Chemistry LibreTexts.
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Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. National Institutes of Health.
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Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health.
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Suzuki Coupling. Organic Chemistry Portal.
-
Metal Catalyzed Suzuki-Miyaura Cross-Coupling– Efficient Methodology for Synthesis the Natural and non-Natural biological active Molecules. ResearchGate.
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Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Royal Society of Chemistry.
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A Comparative Guide to the Applications of Ortho-Substituted Phenylboronic Acids
Introduction: The "Ortho Effect" in Phenylboronic Acid Chemistry
Phenylboronic acids are a cornerstone of modern organic chemistry, celebrated for their versatility in cross-coupling reactions, their ability to reversibly bind diols, and their general stability.[1][2] While the electronic effects of substituents at the meta and para positions are often predictable through Hammett correlations, substituents at the ortho position introduce a fascinating layer of complexity known as the "ortho effect."[3][4] This phenomenon arises from a combination of steric hindrance and unique intramolecular interactions that are not possible with other substitution patterns. The proximity of the ortho group to the boronic acid moiety can force the B(OH)₂ group to twist out of the plane of the phenyl ring, altering its electronic properties and creating a unique steric environment.[4] This guide provides a comparative analysis of key applications where this ortho effect is not a hindrance, but a distinct advantage, enabling novel reactivity, enhanced selectivity, and specialized functions.
Enhanced Selectivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is arguably the most prominent application of phenylboronic acids, enabling the formation of C-C bonds.[5][6] While steric bulk at the ortho position can sometimes retard reaction rates, it can also be harnessed to achieve remarkable levels of selectivity, particularly in the synthesis of axially chiral biaryls (atropisomers).
Causality of Experimental Choices:
In the synthesis of complex, sterically hindered biaryls, the choice of an ortho-substituted phenylboronic acid is deliberate. The steric clash between the ortho group and the palladium catalyst's ligands during the catalytic cycle can control the regioselectivity of the coupling on a multi-halogenated substrate. For instance, in reactions with 3,4,5-tribromo-2,6-dimethylpyridine, ortho-methoxyphenylboronic acid shows a distinct preference for coupling at the C4 and C3/C5 positions, a selectivity not observed with less hindered analogs.[7][8] This selectivity is attributed to a favorable chelation effect between the methoxy group's oxygen and the metal center in the transition state.[7][8]
Comparative Performance Data
The development of robust catalyst systems is crucial for overcoming the inherent steric challenges. Recent work has shown that specific palladium pre-catalysts, such as CataXCium A Pd G3, are uniquely effective for coupling various boronic esters with challenging unprotected ortho-bromoanilines, substrates that are common in pharmacologically active compounds.[9]
| Substrate (ortho-bromoaniline) | Boronic Ester | Catalyst System | Yield (%) | Reference |
| Glucocorticoid Receptor Modulator (GRM) Core | Benzyl boronic ester | Pd(dppf)Cl₂ / K₂CO₃ | 11% | [9] |
| GRM Core | Benzyl boronic ester | CataXCium A Pd G3 / K₃PO₄ | 85% | [9] |
| 2-Bromoaniline | Phenylboronic acid pinacol ester | CataXCium A Pd G3 / K₃PO₄ | 95% | [9] |
| 2-Bromo-4-fluoroaniline | 4-Fluorophenylboronic acid pinacol ester | CataXCium A Pd G3 / K₃PO₄ | 99% | [9] |
Experimental Protocol: Suzuki-Miyaura Coupling with an Ortho-Substituted Aniline
This protocol is adapted from a method developed for the synthesis of glucocorticoid receptor modulators.[9]
-
Reagent Preparation: To an oven-dried vial, add the ortho-bromoaniline substrate (1.0 equiv.), the boronic ester (1.2 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, CataXCium A Pd G3 (0.05 equiv.).
-
Solvent Addition: Add anhydrous 1,4-dioxane and water in a 10:1 ratio.
-
Reaction Execution: Seal the vial, and stir the reaction mixture at 90 °C for 16 hours or until completion is confirmed by LC-MS analysis.
-
Workup and Purification: Upon cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
Ortho-Substituents as Steric Accelerants in Organocatalysis
Beyond metal catalysis, ortho-substituted phenylboronic acids have emerged as highly effective organocatalysts, particularly for dehydrative amide bond formation. In this context, the ortho group's steric bulk is not an impediment but a crucial design element that accelerates the reaction.
Mechanistic Insights:
2,4-Bis(trifluoromethyl)phenylboronic acid has been identified as a superior catalyst for the direct amidation of carboxylic acids and amines.[10] Mechanistic studies suggest the reaction proceeds through a 2:2 mixed anhydride intermediate formed from two molecules of the boronic acid and two molecules of the carboxylic acid. The critical role of the ortho-trifluoromethyl group is to sterically shield the boron atom.[10][11] This shielding prevents the nucleophilic amine from coordinating directly to the boron, which would otherwise form an unreactive, dead-end complex. By blocking this unproductive pathway, the amine is directed to attack the activated carbonyl carbon of the mixed anhydride, thus accelerating the desired amidation.[10]
Comparative Catalyst Performance
The performance of ortho-substituted catalysts is markedly superior to their meta and para counterparts, which were the first generation of such catalysts.
| Catalyst | Reaction Conditions | Substrates | Yield (%) | Reference |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | Toluene, reflux | Octanoic acid + Benzylamine | 99% | |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | Toluene, reflux | Boc-Phe-OH + H-Gly-OBn | 25% | |
| 2,4-Bis(trifluoromethyl)phenylboronic acid | Toluene, reflux | Octanoic acid + Benzylamine | >99% | |
| 2,4-Bis(trifluoromethyl)phenylboronic acid | Toluene, reflux | Boc-Phe-OH + H-Gly-OBn | 91% |
Engineering Affinity and Selectivity in Molecular Sensing
The ability of boronic acids to form reversible covalent bonds with 1,2- or 1,3-diols is the foundation for their widespread use in carbohydrate sensing.[2][12][13] Here, ortho-substituents play a pivotal role in modulating the Lewis acidity of the boron atom and in providing an additional binding site, which dramatically enhances both the affinity and selectivity of the sensor.
Principles of Ortho-Engineered Sensors:
Many advanced saccharide sensors feature an ortho-substituent containing a Lewis base, such as an aminomethyl or an azo group.[14][15][16] In the absence of a saccharide, this group can form an intramolecular dative B-N bond, which influences the sensor's spectroscopic properties.[14] Upon binding a diol, this intramolecular bond is cleaved as the boron center re-hybridizes from trigonal planar to tetrahedral. This structural change leads to a significant and measurable change in the sensor's fluorescence or absorbance, forming the basis of the sensing mechanism.[14][17] Furthermore, strategic placement of ortho groups can improve selectivity for glucose over fructose, a non-trivial challenge in the field, which is of great interest for developing continuous glucose monitoring systems.[18][19]
Comparative Binding Data
The choice of the ortho-substituent has a profound impact on binding affinity (K_d) and fluorescence response.
| Sensor | Analyte | K_d (mM) at pH 7.4 | Fluorescence Change | Reference |
| BODIPY-based ortho-methylated phenylboronic acid | D-Glucose | Buffer-dependent | Significant | [18] |
| BODIPY-based ortho-methylated phenylboronic acid | D-Fructose | Significantly higher (weaker binding) | Lower | [18] |
| BODIPY-based ortho-fluorinated phenylboronic acid | D-Glucose | 10 - 20 (Buffer-independent) | Significant | [18][19] |
| BODIPY-based ortho-fluorinated phenylboronic acid | D-Fructose | Similar to Glucose | Significant | [18] |
Experimental Protocol: Determining Saccharide Binding Affinity
-
Stock Solutions: Prepare a stock solution of the fluorescent boronic acid sensor in an appropriate buffer (e.g., 50 mM phosphate buffer, pH 7.4). Prepare a series of concentrated saccharide (e.g., D-glucose) stock solutions in the same buffer.
-
Titration: In a series of fluorescence cuvettes, add a fixed concentration of the sensor solution. Add increasing concentrations of the saccharide stock solution to each cuvette.
-
Measurement: After allowing each solution to equilibrate, measure the fluorescence emission spectrum at a fixed excitation wavelength.
-
Data Analysis: Plot the change in fluorescence intensity at the emission maximum against the saccharide concentration.
-
Binding Constant Calculation: Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1 binding) to calculate the dissociation constant (K_d).
Rapid and Site-Specific Bioconjugation
In the field of drug development, the ability to specifically and efficiently attach payloads (drugs, fluorophores) to biomolecules (antibodies, proteins) is paramount. Recent advances have shown that ortho-carbonylphenylboronic acids, such as 2-formylphenylboronic acid (2fPBA), can participate in remarkably rapid and chemoselective ligation reactions.[20][21]
Mechanism of Action:
The reaction between 2fPBA and a molecule containing an α-amino-hydrazide handle proceeds much faster than conventional carbonyl chemistry. The reaction forms a unique and stable zwitterionic 2,3,1-benzodiazaborine derivative.[20][21] The proximity of the boronic acid to the aldehyde in the ortho position is crucial for the intramolecular cyclization that traps the initial condensate and accelerates the reaction, with half-lives as short as 5 minutes at low concentrations.[21] This chemistry is bioorthogonal, meaning it does not interfere with other common bioconjugation reactions, allowing for simultaneous multi-labeling strategies.[21]
Directing Supramolecular Assembly in Crystal Engineering
In the solid state, most phenylboronic acids form hydrogen-bonded dimers.[22] However, bulky ortho-substituents can sterically preclude this typical arrangement, leading to the formation of novel supramolecular structures. This provides a powerful tool for crystal engineering, allowing for the design of materials with specific packing motifs.[23]
Comparative Structural Analysis:
Studies on di-ortho-alkoxyphenylboronic acids have shown that they can crystallize as monomers rather than the typical dimers.[24] For example, 2-isobutoxy-6-methoxyphenylboronic acid and certain polymorphs of 2,6-dimethoxyphenylboronic acid adopt a monomeric packing structure.[24] This is achieved by forming intramolecular hydrogen bonds between the boronic acid hydroxyl groups and the ortho-alkoxy substituents, satisfying the hydrogen-bonding requirements within a single molecule and enabling new types of crystal packing. This control over solid-state architecture is crucial for developing materials with tailored physical and chemical properties.
Conclusion
The presence of a substituent at the ortho position of a phenylboronic acid imparts unique chemical properties that are not merely an extension of the effects seen in meta and para isomers. From directing the outcome of cross-coupling reactions to accelerating organocatalyzed amidations, and from engineering high-affinity molecular sensors to enabling rapid bioconjugations, the "ortho effect" is a powerful design principle. For researchers, scientists, and drug development professionals, understanding and leveraging the distinct steric and electronic environment created by ortho-substituents opens the door to new synthetic strategies, more selective analytical tools, and the construction of complex, functional molecular systems.
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Wang, K., Lu, Y., & Ishihara, K. (2018). The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines. Chemical Communications, 54(54), 5410-5413. [Link]
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Wang, K., Lu, Y., & Ishihara, K. (2018). The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines. Sci-Hub. [Link]
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Kabir, M. S., et al. (2013). Protodeboronation of ortho- and para-Phenol Boronic Acids and Application to ortho and meta Functionalization of Phenols Using Boronic Acids as Blocking and Directing Groups. The Journal of Organic Chemistry, 78(22), 11395-11401. [Link]
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Cyrański, M. K., et al. (2012). Towards a monomeric structure of phenylboronic acid: The influence of ortho-alkoxy substituents on the crystal structure. CrystEngComm, 14(11), 3941-3949. [Link]
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Hansen, T. K., et al. (2011). ortho-Substituted fluorescent aryl monoboronic acid displays physiological binding of D-glucose. ResearchGate. [Link]
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Osiński, P. W., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384-2393. [Link]
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Hansen, T. K., et al. (2010). Ortho-substituted aryl monoboronic acids have improved selectivity for D-glucose relative to D-fructose and L-lactate. ResearchGate. [Link]
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Wang, K., Lu, Y., & Ishihara, K. (2018). ortho-Substituent Effect on 2,4-Bis(trifluoromethyl)phenylboronic Acid-Catalyzed Dehydrative Condensation between Carboxylic Acids and Amines. ResearchGate. [Link]
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Silva, F., et al. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 22(8), 1275. [Link]
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Wu, H., et al. (2019). Site-Specific Bioconjugation and Multi-Bioorthogonal Labeling via Rapid Formation of a Boron–Nitrogen Heterocycle. Journal of the American Chemical Society, 141(18), 7284-7290. [Link]
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Stanlake, G. S. (2004). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(Methylcarbamoyl)-2-methoxyphenylboronic Acid
For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical reagents you employ. The proper disposal of specialized compounds like 4-(Methylcarbamoyl)-2-methoxyphenylboronic acid is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this boronic acid derivative, grounded in established safety principles for this class of compounds and hazardous waste management.
Immediate Safety and Hazard Information
Boronic acid derivatives as a chemical class warrant careful handling due to their potential to cause irritation to the skin, eyes, and respiratory system.[1][2][3][4] Therefore, it is imperative to treat this compound as a hazardous substance.
Key Safety Considerations:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat when handling this compound.[2][5]
-
Ventilation: All handling and disposal preparation should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[2][5][6]
-
Avoid Dust Formation: This compound is likely a solid, and care should be taken to avoid the generation of dust during handling and disposal.[2][6]
Quantitative Data Summary
Due to the absence of a specific SDS, quantitative toxicity data for this compound is not available. However, the general hazard profile of similar boronic acid derivatives underscores the need for cautious handling.
| Data Point | Value | Source |
| Chemical Name | This compound | - |
| Known Hazards | Causes skin, eye, and respiratory irritation (based on similar compounds) | [1][2][4] |
| Incompatible Materials | Strong oxidizing agents, strong bases, and acids | [1][7] |
Disposal Decision Workflow
The proper disposal route for this compound is contingent on its form (e.g., pure compound, in solution) and the quantity to be disposed of. The following diagram illustrates the decision-making process for its safe disposal.
Caption: Disposal decision workflow for this compound.
Step-by-Step Disposal Protocols
Adherence to a systematic disposal protocol is crucial for ensuring safety and regulatory compliance. The following sections detail the procedures for disposing of solid waste, liquid waste, and decontaminating empty containers.
Protocol 1: Disposal of Solid this compound Waste
This protocol applies to the pure compound, as well as materials contaminated with it (e.g., weighing paper, contaminated gloves, bench protectors).
-
Waste Collection:
-
Carefully sweep up any solid waste, avoiding dust generation.[4][6]
-
Place the solid waste and any contaminated disposable materials into a designated, chemically compatible hazardous waste container.[2][8] This container should be made of a material that does not react with the contents and must have a secure, tight-fitting lid.[8]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."
-
Include the date of accumulation and the primary hazards (e.g., "Irritant").
-
-
Storage:
-
Final Disposal:
Protocol 2: Disposal of Liquid Waste Containing this compound
This protocol is for solutions containing the target compound.
-
Waste Collection:
-
Labeling:
-
Label the container with "Hazardous Waste" and list all chemical constituents, including solvents, with their approximate concentrations.
-
Clearly indicate the presence of "this compound."
-
-
Storage:
-
Securely cap the container and store it in a designated SAA, ensuring secondary containment is in place to capture any potential leaks.[10]
-
-
Final Disposal:
-
Follow your institution's procedures for the pickup and disposal of liquid hazardous waste.
-
Protocol 3: Decontamination of Empty Containers
Empty containers that held this compound must be decontaminated before disposal to prevent environmental contamination.[14]
-
Initial Rinse:
-
Rinse the empty container with a suitable solvent. A polar organic solvent such as acetone or ethanol is a good choice for boronic acids.[14]
-
Crucially, the first rinseate must be collected and disposed of as hazardous liquid waste. [14] Transfer this rinseate to your designated hazardous waste container for solutions containing this compound.
-
-
Subsequent Rinses:
-
Perform at least two additional rinses with the chosen solvent. These subsequent rinseates may be considered non-hazardous, depending on your institution's policies and local regulations. Consult your EHS department for guidance.
-
-
Container Disposal:
-
After decontamination, deface the original label on the container and dispose of it according to your laboratory's procedures for non-hazardous waste.
-
Regulatory Compliance and Best Practices
The disposal of chemical waste is regulated by federal and state agencies, including the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[15][16] It is the responsibility of the waste generator to ensure complete and accurate classification and disposal of hazardous waste.[6]
-
Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[6]
-
Satellite Accumulation Areas (SAAs): Laboratories that generate hazardous waste must establish SAAs for the temporary storage of waste at or near the point of generation.[8] These areas must be inspected weekly for leaks, and containers must be kept closed except when adding or removing waste.[8]
-
Consult Local Regulations: Always consult your institution's EHS department and local hazardous waste regulations to ensure full compliance.[6][17]
By adhering to these procedures, you contribute to a safer laboratory environment and the protection of our ecosystem.
References
-
Safety Data Sheet - Angene Chemical. (2025-10-19). Retrieved from [Link]
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How To Safely Dispose of Boric Acid - Lab Alley. (n.d.). Retrieved from [Link]
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SAFETY DATA SHEET - Fisher Scientific. (n.d.). Retrieved from [Link]
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Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. (n.d.). Retrieved from [Link]
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What are the OSHA Requirements for Hazardous Chemical Storage? (2024-06-18). Retrieved from [Link]
-
Steps in Complying with Regulations for Hazardous Waste | US EPA. (2025-05-30). Retrieved from [Link]
-
Hazardous Waste - Overview | Occupational Safety and Health Administration - OSHA. (n.d.). Retrieved from [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. (2025-11-25). Retrieved from [Link]
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Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res - EPA. (n.d.). Retrieved from [Link]
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OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). Retrieved from [Link]
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SAFETY DATA SHEET - Fisher Scientific. (n.d.). Retrieved from [Link]
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How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. (2022-04-11). Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 4-(Methylcarbamoyl)-2-methoxyphenylboronic Acid: PPE, Operations, and Disposal
This guide provides comprehensive safety and handling protocols for 4-(Methylcarbamoyl)-2-methoxyphenylboronic acid (CAS No. 1451392-06-5). As a specialized boronic acid, this compound is a valuable building block in synthetic chemistry, particularly in cross-coupling reactions that are foundational to modern drug discovery.[1][2][3] Adherence to rigorous safety protocols is not merely a matter of compliance but a prerequisite for scientific integrity and the well-being of laboratory personnel.
While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, a robust safety plan can be constructed by analyzing data from structurally analogous phenylboronic acids.[4][5] This document is built on that principle, providing a framework for risk mitigation based on the known hazard profile of this chemical class.
Presumptive Hazard Assessment & Triage
Boronic acids, while generally more stable than many organometallic reagents, are not benign.[6] Data from analogous compounds consistently indicate a clear hazard profile that must be respected.[4][5][7][8] The primary risks are associated with irritation to the skin, eyes, and respiratory system upon direct contact or inhalation of dust.[9][10][11]
Based on this data, this compound should be handled as a substance with the following presumptive hazards:
| Hazard Classification | GHS Hazard Statement | Rationale & Representative Sources |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Data from numerous substituted phenylboronic acids confirm this classification.[4][5][7][8][9][10] |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Direct contact of boronic acid dust or solutions with eyes can cause significant irritation.[4][5][7][8][9][10] |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation | Inhalation of fine powders is a primary route of exposure, leading to respiratory tract irritation.[4][5][7][9][10][11] |
| Acute Oral Toxicity (Category 4) (Assumed) | H302: Harmful if swallowed | This is a prudent classification based on data for similar compounds and general laboratory safety principles.[4][5] |
The Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is the final barrier between the researcher and the chemical. It must be chosen based on a clear understanding of the potential routes of exposure. Engineering controls, such as a chemical fume hood, are the primary method of protection and must be used whenever handling the solid compound or its solutions.[5][12]
Eye and Face Protection
Standard safety glasses are insufficient as they do not protect from splashes or airborne dust getting around the frame.[13]
-
Minimum Requirement: Chemical splash goggles with indirect ventilation, conforming to OSHA 29 CFR 1910.133 or EN166 standards, must be worn at all times.[8][10][13]
-
Enhanced Precaution: When handling larger quantities (>10 g) or when there is a significant risk of splashing, a full-face shield should be worn in addition to chemical splash goggles.[14][15]
Skin and Body Protection
-
Lab Coat: A standard, flame-retardant lab coat must be worn and fully buttoned.[16]
-
Gloves: Nitrile gloves are the preferred choice for incidental contact.[17] Always inspect gloves for tears or holes before use. If direct or prolonged contact is anticipated, consult the glove manufacturer’s chemical resistance guide. Contaminated gloves must be removed using the proper technique to avoid skin contact and disposed of as hazardous waste.[14]
-
Protective Clothing: Full-length pants and closed-toe shoes are mandatory in the laboratory.[16] For tasks with a high risk of spillage, a chemically resistant apron should be worn over the lab coat.[17]
Respiratory Protection
-
Primary Control: All handling of this compound powder, including weighing and preparing solutions, must be conducted within a certified chemical fume hood to prevent inhalation of dust.[4][5][12]
-
Secondary Control: In the rare event that engineering controls are not feasible or during a large spill cleanup, a NIOSH-approved respirator with a particulate filter (e.g., N95) or a full-face respirator should be used.[15][18]
PPE Matrix by Operational Scenario
| Scenario | Eye/Face Protection | Gloves | Body Protection | Respiratory Protection |
| Weighing/Handling Solid (<10g) | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Required: Chemical Fume Hood |
| Solution Preparation/Transfer | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Required: Chemical Fume Hood |
| Handling Large Quantities (>10g) | Face Shield + Goggles | Nitrile Gloves | Lab Coat + Apron | Required: Chemical Fume Hood |
| Spill Cleanup | Face Shield + Goggles | Heavy-duty Nitrile or Butyl Gloves | Lab Coat + Apron | Air-purifying respirator if outside a fume hood. |
Operational Protocol: A Step-by-Step Workflow
A self-validating protocol ensures that safety is integrated into the scientific workflow. The following steps provide a logical progression for handling this compound safely.
-
Preparation: Before bringing the chemical into the workspace, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of any unnecessary equipment or chemicals.
-
Don PPE: Put on all required PPE as outlined in Section 2.
-
Handling: Conduct all manipulations of the solid compound within the fume hood. Use a spatula or scoop to transfer the powder, minimizing any actions that could create airborne dust.
-
Decontamination: After handling, wipe down the spatula, work surface, and any other equipment with a solvent-dampened towel (e.g., ethanol or acetone). Dispose of the towel as solid hazardous waste.
-
Storage: Tightly reseal the container.[14] Store in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[5][8] Some boronic acids benefit from refrigeration to prolong shelf life.[5][8]
-
Doff PPE: Remove PPE in the correct order (gloves first, then lab coat and goggles) to prevent cross-contamination. Wash hands thoroughly with soap and water.[5][14]
Sources
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- 2. labinsights.nl [labinsights.nl]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. nbinno.com [nbinno.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. aksci.com [aksci.com]
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- 14. file.bldpharm.com [file.bldpharm.com]
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- 16. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
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- 18. sciencing.com [sciencing.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
